molecular formula C9H13NO4S B1590415 2-(2-Methoxyethoxy)benzenesulfonamide CAS No. 82031-33-2

2-(2-Methoxyethoxy)benzenesulfonamide

Número de catálogo: B1590415
Número CAS: 82031-33-2
Peso molecular: 231.27 g/mol
Clave InChI: UIYMPDRCTPYBLI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(2-Methoxyethoxy)benzenesulfonamide (CAS 82031-33-2) is a high-purity chemical compound supplied for laboratory research use. This compound is of significant interest in organic synthesis, particularly as a key intermediate in the development of sulfonylurea herbicides such as ethoxysulfuron . With a molecular formula of C9H13NO4S and a molecular weight of 231.27 g/mol, it is characterized by a density of 1.272 g/cm³ and a boiling point of 411.9°C at 760 mmHg . Researchers value this benzenesulfonamide derivative for its application in constructing complex molecules and studying electrochemical reactions, such as the methoxylation and dealkylation of related sulfonamides, which are valuable green chemistry methodologies . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use. Please refer to the product's Safety Data Sheet for detailed handling and hazard information. The compound has a hazard statement of H302-H315-H319-H335, indicating it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(2-methoxyethoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4S/c1-13-6-7-14-8-4-2-3-5-9(8)15(10,11)12/h2-5H,6-7H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYMPDRCTPYBLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC=C1S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40547803
Record name 2-(2-Methoxyethoxy)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82031-33-2
Record name 2-(2-Methoxyethoxy)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82031-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Methoxyethoxy)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

2-(2-Methoxyethoxy)benzenesulfonamide synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-(2-Methoxyethoxy)benzenesulfonamide

Abstract

This technical guide provides a comprehensive, in-depth overview of a reliable and efficient synthetic pathway for 2-(2-methoxyethoxy)benzenesulfonamide. This compound is a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a three-step process commencing with the readily available starting material, guaiacol. Each step is detailed with a focus on the underlying chemical principles, causality behind experimental choices, and rigorous, self-validating protocols. This document is intended for an audience of researchers, scientists, and drug development professionals, providing them with the necessary information to replicate this synthesis with a high degree of success and purity.

Introduction

Benzenesulfonamides are a critical class of organic compounds, forming the cornerstone of numerous therapeutic agents due to their wide range of pharmacological activities.[1] The sulfonamide moiety is a key pharmacophore that can act as a bioisostere for other functional groups and participate in key binding interactions with biological targets. The title compound, 2-(2-methoxyethoxy)benzenesulfonamide, is a key intermediate in the synthesis of various pharmaceutical compounds. This guide delineates a robust and scalable three-step synthesis of this important molecule.

The chosen synthetic pathway is designed for efficiency, high yield, and control over the final product's purity. The three key transformations are:

  • Williamson Ether Synthesis: To introduce the 2-methoxyethoxy side chain.

  • Electrophilic Aromatic Substitution (Chlorosulfonylation): To install the sulfonyl chloride functionality.

  • Nucleophilic Acyl Substitution (Amination): To form the final sulfonamide.

This guide will provide a detailed protocol for each of these steps, along with a discussion of the reaction mechanisms and the rationale for the choice of reagents and conditions.

Synthesis Pathway Overview

The overall synthesis of 2-(2-methoxyethoxy)benzenesulfonamide is depicted in the workflow diagram below.

Synthesis_Pathway Guaiacol Guaiacol Methoxyethoxy_Phenol 2-(2-Methoxyethoxy)phenol Guaiacol->Methoxyethoxy_Phenol Step 1: Williamson Ether Synthesis Sulfonyl_Chloride 2-(2-Methoxyethoxy)benzenesulfonyl chloride Methoxyethoxy_Phenol->Sulfonyl_Chloride Step 2: Chlorosulfonylation Final_Product 2-(2-Methoxyethoxy)benzenesulfonamide Sulfonyl_Chloride->Final_Product Step 3: Amination

Caption: Overall three-step synthesis pathway for 2-(2-methoxyethoxy)benzenesulfonamide.

Step 1: Williamson Ether Synthesis of 2-(2-Methoxyethoxy)phenol

Principle and Rationale

The Williamson ether synthesis is a classic and reliable method for the preparation of ethers.[2][3] This S_N2 reaction involves the nucleophilic attack of an alkoxide or phenoxide ion on a primary alkyl halide. In this first step, we will synthesize 2-(2-methoxyethoxy)phenol starting from guaiacol (2-methoxyphenol).

The selection of guaiacol as the starting material is a key strategic decision. While catechol could also be used, its two acidic phenolic hydroxyl groups would necessitate the use of protecting groups or careful control of stoichiometry to achieve selective mono-alkylation and avoid the formation of di-alkylation byproducts.[4] Guaiacol, with one of its hydroxyl groups already methylated, elegantly circumvents this issue, leading to a cleaner reaction with a higher yield of the desired mono-ether product.

Potassium carbonate (K₂CO₃) is employed as a mild base, which is sufficiently strong to deprotonate the acidic phenolic hydroxyl group of guaiacol to form the nucleophilic phenoxide.[5] The use of a stronger base is unnecessary and could lead to undesired side reactions. Acetonitrile is chosen as the solvent as it is a polar aprotic solvent that effectively dissolves the reactants and facilitates the S_N2 reaction mechanism.

Step1_Workflow cluster_reactants Reactants & Solvent Guaiacol Guaiacol Reaction_Vessel Reaction at 80°C (6-8 hours) Guaiacol->Reaction_Vessel Chloroether 2-Chloroethyl methyl ether Chloroether->Reaction_Vessel K2CO3 Potassium Carbonate K2CO3->Reaction_Vessel Acetonitrile Acetonitrile Acetonitrile->Reaction_Vessel Workup Aqueous Work-up & Extraction Reaction_Vessel->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product1 2-(2-Methoxyethoxy)phenol Purification->Product1

Caption: Experimental workflow for the synthesis of 2-(2-methoxyethoxy)phenol.

Experimental Protocol

Materials and Equipment:

  • Guaiacol (2-methoxyphenol)

  • 2-Chloroethyl methyl ether

  • Potassium carbonate (anhydrous, finely powdered)

  • Acetonitrile

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add guaiacol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and acetonitrile (10 mL per mmol of guaiacol).

  • Stir the suspension and add 2-chloroethyl methyl ether (1.2 eq.).

  • Heat the reaction mixture to 80°C and maintain this temperature with stirring for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to obtain 2-(2-methoxyethoxy)phenol as a colorless to pale yellow oil.[6]

Data Summary
ParameterValueReference
Reactants
Guaiacol1.0 eq.[6]
2-Chloroethyl methyl ether1.2 eq.[6]
Potassium Carbonate2.0 eq.[6]
Solvent Acetonitrile[6]
Reaction Conditions
Temperature80 °C[6]
Reaction Time6-8 hours[6]
Product Information
Product Name2-(2-Methoxyethoxy)phenol
Molecular FormulaC₉H₁₂O₂[7]
Molecular Weight152.19 g/mol [7]
Expected Yield75-85%[6]
Physical AppearanceColorless to pale yellow oil[6]

Step 2: Chlorosulfonylation of 2-(2-Methoxyethoxy)phenol

Principle and Rationale

The second step involves the introduction of a sulfonyl chloride group onto the aromatic ring of 2-(2-methoxyethoxy)phenol via an electrophilic aromatic substitution reaction.[1] Chlorosulfonic acid is a powerful and commonly used reagent for this transformation.[8]

The regioselectivity of this reaction is directed by the activating ortho- and para-directing effects of the hydroxyl and methoxyethoxy groups on the benzene ring. The incoming electrophile, the chlorosulfonium ion (ClSO₂⁺), will preferentially substitute at positions that are electronically enriched by these activating groups. The primary site of substitution is expected to be para to the hydroxyl group, which is a stronger activating group than the ether moiety.

This reaction is highly exothermic and must be performed at low temperatures (in an ice bath) to control the reaction rate and prevent the formation of undesired byproducts, such as diphenylsulfones.[9] The reaction is quenched by carefully pouring the reaction mixture onto crushed ice, which hydrolyzes the excess chlorosulfonic acid and precipitates the sulfonyl chloride product.

Experimental Protocol

Materials and Equipment:

  • 2-(2-Methoxyethoxy)phenol

  • Chlorosulfonic acid

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Beaker with crushed ice

Procedure:

  • In a round-bottom flask cooled in an ice-water bath, place the 2-(2-methoxyethoxy)phenol (1.0 eq.) obtained from Step 1.

  • Slowly add chlorosulfonic acid (approximately 3.0-4.0 eq.) dropwise from a dropping funnel, ensuring the temperature of the reaction mixture is maintained below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at low temperature for a specified period (e.g., 1-2 hours) to ensure complete reaction.

  • Monitor the reaction progress by TLC (if applicable, using a quenched aliquot).

  • In a separate beaker, prepare a mixture of crushed ice and water.

  • With vigorous stirring, slowly and carefully pour the reaction mixture onto the crushed ice.

  • The sulfonyl chloride product should precipitate as a solid or separate as an oil.

  • If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry under vacuum.

  • If an oil separates, extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with cold water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(2-methoxyethoxy)benzene-1-sulfonyl chloride.[10]

Data Summary
ParameterValueReference
Reactants
2-(2-Methoxyethoxy)phenol1.0 eq.
Chlorosulfonic acid3.0-4.0 eq.[1]
Reaction Conditions
Temperature< 10 °C[1]
Reaction Time1-2 hours
Product Information
Product Name2-(2-Methoxyethoxy)benzene-1-sulfonyl chloride
Molecular FormulaC₉H₁₁ClO₄S[10]
Molecular Weight250.70 g/mol [10]
Purity≥95%[10]
StorageSealed in dry, 2-8℃[10]

Step 3: Amination of 2-(2-Methoxyethoxy)benzenesulfonyl chloride

Principle and Rationale

The final step in the synthesis is the conversion of the sulfonyl chloride to the corresponding sulfonamide. This is achieved through a nucleophilic acyl substitution reaction where an amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group.[11]

For the synthesis of the primary sulfonamide, a concentrated aqueous solution of ammonia (ammonium hydroxide) is a convenient and effective source of the amine nucleophile. The reaction is typically straightforward and proceeds readily at or below room temperature. An excess of ammonia is used to both act as the nucleophile and to neutralize the hydrochloric acid byproduct that is formed during the reaction.

Step3_Workflow cluster_reactants Reactants Sulfonyl_Chloride 2-(2-Methoxyethoxy)benzenesulfonyl chloride Reaction Reaction at Room Temperature Sulfonyl_Chloride->Reaction Ammonia Aqueous Ammonia Ammonia->Reaction Isolation Isolation by Filtration or Extraction Reaction->Isolation Purification Purification (Recrystallization) Isolation->Purification Final_Product 2-(2-Methoxyethoxy)benzenesulfonamide Purification->Final_Product

Caption: Experimental workflow for the amination to form the final product.

Experimental Protocol

Materials and Equipment:

  • 2-(2-Methoxyethoxy)benzenesulfonyl chloride

  • Concentrated aqueous ammonia (ammonium hydroxide)

  • Beaker or flask

  • Magnetic stirrer

  • Ice bath (optional)

  • Büchner funnel and filter flask (for filtration)

  • Separatory funnel (for extraction)

Procedure:

  • Place the 2-(2-methoxyethoxy)benzenesulfonyl chloride (1.0 eq.) obtained from Step 2 into a beaker or flask.

  • Cool the vessel in an ice bath if desired to control any initial exotherm.

  • Slowly add an excess of concentrated aqueous ammonia with stirring.

  • Continue to stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • If the product precipitates as a solid, collect it by vacuum filtration. Wash the solid with cold water to remove any residual salts.

  • If the product remains in solution, extract it with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude 2-(2-methoxyethoxy)benzenesulfonamide by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Summary
ParameterValueReference
Reactants
2-(2-Methoxyethoxy)benzenesulfonyl chloride1.0 eq.
Aqueous AmmoniaExcess
Reaction Conditions
TemperatureRoom Temperature
Product Information
Product Name2-(2-Methoxyethoxy)benzenesulfonamide
CAS Number82031-33-2
Molecular FormulaC₉H₁₃NO₄S
Molecular Weight231.27 g/mol
Purity98%
StorageRoom Temperature

Conclusion

This technical guide has detailed a logical and efficient three-step synthesis for the preparation of 2-(2-methoxyethoxy)benzenesulfonamide. By starting with guaiacol, the synthesis avoids potential regioselectivity issues in the initial etherification step. The subsequent chlorosulfonylation and amination steps are robust and high-yielding transformations. The protocols provided, along with the rationale behind the choice of reagents and conditions, should serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-(2-Methoxyethyl)phenol. BenchChem.
  • BenchChem. (2025). 2-(2-Methoxyethyl)phenol via Williamson Ether Synthesis. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides. BenchChem.
  • University of Wisconsin-Stout. (n.d.). The Williamson Ether Synthesis.
  • PowerPoint Presentation. (n.d.). Williamson Ether Synthesis.
  • Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis.
  • PubChem. (n.d.). 2-Methoxy-5-{(2R)-2-{[2-(2-methoxyphenoxy)ethyl]amino}propyl}benzenesulfonamide.
  • BenchChem. (2025). Impact of base selection on Williamson ether synthesis of 2-(2-Methoxyethyl)phenol. BenchChem.
  • ChemScene. (n.d.). 2-(2-Methoxyethoxy)benzene-1-sulfonyl chloride.
  • Javaherian, M., et al. (2017). An efficient tandem synthesis of alkyl aryl ethers... Organic Chemistry Research, 3(1), 73-85.
  • Thermo Fisher Scientific. (n.d.). 2-Methoxybenzenesulfonyl chloride, 95%.
  • Sigma-Aldrich. (n.d.). 2-(2-Methoxyethoxy)benzenesulfonamide.
  • PubChem. (n.d.). 2-Methoxybenzenesulfonyl Chloride.
  • ChemicalBook. (n.d.).
  • ChemicalBook. (n.d.). p-(2-Methoxyethyl) phenol(56718-71-9) 13C NMR spectrum.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-(2-Methoxyethyl)phenol.
  • Chen, G., Shaughnessy, M. H., & Daugulis, O. (2009). Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation. Organic letters, 11(20), 4684–4687.
  • Thermo Fisher Scientific. (n.d.). 2-(Methoxycarbonyl)benzenesulfonamide, 98%.
  • CN104829499A - Preparation method of aminoation reagent 2,4,6-trimethyl-benzenesulfonamide and benzenesulfonamide derivatives. (n.d.).
  • BenchChem. (2025). An In-depth Technical Guide to the Physical Characteristics of p-(2-Methoxyethyl)phenol.
  • Santa Cruz Biotechnology. (n.d.). 2-Methoxy-benzenesulfonyl chloride.
  • Bayle, E. D., Igoe, N., & Fish, P. V. (2015). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses, 92, 1-14.
  • BenchChem. (n.d.). 2-(2-Methoxyethyl)phenol.
  • ChemicalBook. (2025). 2-METHOXYBENZENESULFONYL CHLORIDE.
  • Biological Magnetic Resonance Bank. (n.d.). Phenol.
  • ChemicalBook. (n.d.). Benzenesulfonamide.
  • CN112939818A - Synthetic method of 2- (2, 2-difluoroethoxy) -6-trifluoromethylbenzenesulfonyl chloride. (n.d.).
  • ChemicalBook. (n.d.). Benzenesulfonyl chloride.
  • Masini, T., Khoury, K., Dömling, A., & Hirsch, A. K. H. (n.d.). Chapter 1. University of Groningen research portal.
  • Ngassa, F. N., et al. (2017). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Trends in Organic Chemistry, 18.
  • BLD Pharm. (n.d.). 2-(2-Methoxyethoxy)benzenesulfonamide.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Amides from 2-Methoxybenzoyl Chloride and Anilines.
  • Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)
  • US4105692A - Process for the preparation of benzenesulphonyl chloride. (n.d.).
  • Wikipedia. (n.d.). Benzenesulfonyl chloride.
  • NIST. (n.d.). Ethanol, 2-(2-methoxyethoxy)-.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Chlorosulfonylation of (Hetero)
  • Organic Chemistry Portal. (n.d.).
  • Ngassa, F. N., et al. (2015). Synthesis of sulfonates from sulfonyl chloride derivatives and phenol.

Sources

An In-depth Technical Guide to the Potential Biological Activity of 2-(2-Methoxyethoxy)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the potential biological activities of the novel compound 2-(2-Methoxyethoxy)benzenesulfonamide. Drawing upon established principles of medicinal chemistry and the known bioactivities of structurally related molecules, we will delve into plausible mechanisms of action and outline detailed experimental protocols for their investigation. This document is intended to serve as a foundational resource for researchers seeking to elucidate the therapeutic potential of this promising molecule.

Introduction: Chemical Context and Rationale for Investigation

2-(2-Methoxyethoxy)benzenesulfonamide belongs to the sulfonamide class of compounds, a cornerstone of medicinal chemistry renowned for a wide spectrum of biological activities.[1][2] The core benzenesulfonamide scaffold is a privileged structure, appearing in drugs with applications ranging from antibacterials and diuretics to anticancer and antiviral agents.[2][3][4] The specific substitutions on the benzene ring and the sulfonamide nitrogen are critical determinants of a compound's pharmacological profile.

The structure of 2-(2-Methoxyethoxy)benzenesulfonamide, with its ortho-methoxyethoxy group, presents an intriguing profile for several reasons:

  • Structural Similarity to Known Bioactive Molecules: The presence of a methoxy group and an ether linkage is reminiscent of tamsulosin, a selective α1A-adrenergic receptor antagonist.[5][6][7] This suggests a potential for interaction with adrenergic receptors.

  • The Versatility of the Sulfonamide Moiety: The sulfonamide group is a key pharmacophore known to interact with a variety of enzymes, including carbonic anhydrases.[1][8]

  • Emerging Roles of Benzenesulfonamide Derivatives: Recent research has highlighted the potential of benzenesulfonamide derivatives as cell cycle inhibitors and modulators of cardiovascular function.[9][10]

This guide will systematically explore these potential biological activities, providing the theoretical framework and practical methodologies for their investigation.

Potential Biological Activity I: α-Adrenergic Receptor Antagonism

Scientific Rationale

The structural resemblance of 2-(2-Methoxyethoxy)benzenesulfonamide to tamsulosin provides a strong rationale for investigating its potential as an α-adrenergic receptor antagonist. Tamsulosin's efficacy in treating benign prostatic hyperplasia (BPH) stems from its selective blockade of α1A receptors in the prostate and bladder neck, leading to smooth muscle relaxation.[5][6][7][11] The methoxy and ether functionalities on the phenyl ring of both compounds may play a crucial role in receptor binding and selectivity.

Proposed Mechanism of Action

We hypothesize that 2-(2-Methoxyethoxy)benzenesulfonamide may bind to α1-adrenergic receptors, preventing the binding of endogenous catecholamines like norepinephrine. This would inhibit the downstream signaling cascade that leads to smooth muscle contraction.

G cluster_0 Cell Membrane Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor Norepinephrine->Alpha1_Receptor Binds Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Contraction Smooth Muscle Contraction Ca_Release->Contraction PKC_Activation->Contraction Test_Compound 2-(2-Methoxyethoxy) benzenesulfonamide Test_Compound->Alpha1_Receptor Antagonizes

Caption: Proposed mechanism of α1-adrenergic receptor antagonism.

Experimental Protocol: Radioligand Binding Assay

This protocol is designed to determine the binding affinity of 2-(2-Methoxyethoxy)benzenesulfonamide for α1-adrenergic receptors.

Materials:

  • Cell membranes expressing human α1A, α1B, and α1D-adrenergic receptors (e.g., from transfected HEK293 cells)

  • [3H]-Prazosin (radioligand)

  • 2-(2-Methoxyethoxy)benzenesulfonamide

  • Prazosin (unlabeled, for non-specific binding determination)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of 2-(2-Methoxyethoxy)benzenesulfonamide.

  • In a 96-well plate, add cell membranes, [3H]-Prazosin (at a concentration near its Kd), and either buffer (for total binding), unlabeled prazosin (for non-specific binding), or the test compound.

  • Incubate at room temperature for 60 minutes.

  • Terminate the reaction by rapid filtration over glass fiber filters.

  • Wash the filters with ice-cold binding buffer.

  • Place filters in scintillation vials with scintillation cocktail.

  • Quantify radioactivity using a liquid scintillation counter.

  • Calculate specific binding and determine the Ki of the test compound.

Data Presentation
CompoundReceptor SubtypeKi (nM)
2-(2-Methoxyethoxy)benzenesulfonamideα1AExperimental Value
α1BExperimental Value
α1DExperimental Value
Tamsulosin (Control)α1ALiterature Value
α1BLiterature Value
α1DLiterature Value

Potential Biological Activity II: Carbonic Anhydrase Inhibition

Scientific Rationale

The sulfonamide moiety is a classic zinc-binding group, making it a potent inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[8] CAs catalyze the reversible hydration of carbon dioxide and are involved in various physiological processes, including pH regulation and fluid secretion. Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and cancer.[1][2]

Proposed Mechanism of Action

The deprotonated sulfonamide nitrogen of 2-(2-Methoxyethoxy)benzenesulfonamide is proposed to coordinate with the zinc ion in the active site of carbonic anhydrase, displacing a water molecule and inhibiting the enzyme's catalytic activity.

G cluster_0 Carbonic Anhydrase Active Site Zinc Zn2+ His1 His His1->Zinc His2 His His2->Zinc His3 His His3->Zinc Water H2O Water->Zinc Coordinates Bicarbonate HCO3- Water->Bicarbonate Forms CO2 CO2 CO2->Water Attacks Test_Compound 2-(2-Methoxyethoxy) benzenesulfonamide (SO2NH-) Test_Compound->Zinc Binds & Inhibits

Caption: Proposed mechanism of carbonic anhydrase inhibition.

Experimental Protocol: Stopped-Flow CO2 Hydration Assay

This assay measures the inhibition of CA-catalyzed CO2 hydration by monitoring the associated pH change.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., CA I, II, IX, XII)

  • 2-(2-Methoxyethoxy)benzenesulfonamide

  • Acetazolamide (positive control)

  • CO2-saturated water

  • Buffer (e.g., 20 mM HEPES, pH 7.5) containing a pH indicator (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Procedure:

  • Equilibrate two syringes, one with the enzyme and inhibitor solution in buffer, and the other with CO2-saturated water.

  • Rapidly mix the contents of the syringes in the stopped-flow instrument.

  • Monitor the change in absorbance of the pH indicator over time as the pH decreases due to carbonic acid formation.

  • Calculate the initial rate of the reaction.

  • Repeat with varying concentrations of the inhibitor to determine the IC50 value.

Data Presentation
CompoundCA IsoformIC50 (nM)
2-(2-Methoxyethoxy)benzenesulfonamideCA IExperimental Value
CA IIExperimental Value
CA IXExperimental Value
CA XIIExperimental Value
Acetazolamide (Control)CA ILiterature Value
CA IILiterature Value
CA IXLiterature Value
CA XIILiterature Value

Potential Biological Activity III: Anticancer Activity

Scientific Rationale

Numerous benzenesulfonamide derivatives have been reported to possess anticancer properties, acting through various mechanisms such as cell cycle inhibition, apoptosis induction, and inhibition of angiogenesis.[4][9] The substitution pattern on the benzene ring can significantly influence the antiproliferative activity and the specific cellular targets.

Experimental Workflow: In Vitro Anticancer Screening

A tiered approach is recommended to efficiently screen for and characterize the potential anticancer activity of 2-(2-Methoxyethoxy)benzenesulfonamide.

G Start Start: Compound Synthesis MTT_Assay Tier 1: Proliferation Assay (MTT) (e.g., MCF-7, A549, DU-145 cell lines) Start->MTT_Assay Determine_GI50 Determine GI50 MTT_Assay->Determine_GI50 Cell_Cycle_Analysis Tier 2: Mechanism of Action Studies (Cell Cycle Analysis via Flow Cytometry) Determine_GI50->Cell_Cycle_Analysis If Active Apoptosis_Assay Tier 2: Mechanism of Action Studies (Apoptosis Assay - Annexin V/PI Staining) Determine_GI50->Apoptosis_Assay If Active Western_Blot Tier 3: Target Identification (Western Blot for cell cycle/apoptosis markers) Cell_Cycle_Analysis->Western_Blot Apoptosis_Assay->Western_Blot End End: Lead Optimization Western_Blot->End

Caption: Tiered workflow for in vitro anticancer screening.

Experimental Protocol: MTT Proliferation Assay

This protocol provides a method for assessing the effect of the compound on the proliferation of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, DU-145 for prostate)

  • Complete cell culture medium

  • 2-(2-Methoxyethoxy)benzenesulfonamide

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Treat cells with serial dilutions of 2-(2-Methoxyethoxy)benzenesulfonamide or doxorubicin for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

This guide has outlined a scientifically-grounded approach to investigating the potential biological activities of 2-(2-Methoxyethoxy)benzenesulfonamide. The structural analogies to known drugs and the inherent versatility of the sulfonamide scaffold suggest that this compound is a promising candidate for further research. The proposed experimental protocols provide a clear path forward for elucidating its pharmacological profile. Positive results in these initial screens would warrant further investigation into its pharmacokinetic properties, in vivo efficacy, and potential for lead optimization.

References

  • Tamsulosin - Wikipedia. [Link]

  • Chemical structure of Tamsulosin hydrochloride - ResearchGate. [Link]

  • Tamsulosin | C20H28N2O5S | CID 129211 - PubChem. [Link]

  • Tamsulosin Hydrochloride | C20H29ClN2O5S | CID 5362376 - PubChem. [Link]

  • Pharmacophoric 2-hydroxyalkyl benzenesulfonamide: a single-step synthesis from benzenesulfonamide via hemiaminal - PubMed. [Link]

  • N-(2-Methoxyphenyl)benzenesulfonamide - PMC - NIH. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - Springer. [Link]

  • Benzenesulfonamide derivatives and pharmaceutical composition thereof - Google P
  • 2-Methoxy-5-{(2R)-2-{[2-(2-methoxyphenoxy)ethyl]amino}propyl}benzenesulfonamide - PubChem. [Link]

  • Biological activity and synthesis of sulfonamide derivatives: A brief review - ResearchGate. [Link]

  • Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - NIH. [Link]

  • Chemical structure of tamsulosin. | Download Scientific Diagram - ResearchGate. [Link]

  • Biological Activities of Sulfonamides - Indian Journal of Pharmaceutical Sciences. [Link]

  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model - Brazilian Journal of Biology. [Link]

  • Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review - Sami Publishing Company. [Link]

  • Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs - Longdom Publishing. [Link]

  • Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)

Sources

The Methoxyethoxy-Sulfonamide Scaffold: Synthetic Protocols and Pharmacological Utility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(2-Methoxyethoxy)benzenesulfonamide structural analogs and derivatives Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Pharmacologists

Executive Summary & Pharmacophore Analysis

The 2-(2-methoxyethoxy)benzenesulfonamide scaffold represents a "privileged structure" in medicinal chemistry, bridging the gap between physicochemical optimization and target selectivity. It serves as a critical pharmacophore in two distinct therapeutic classes: Endothelin Receptor Antagonists (ERAs) (e.g., Ambrisentan analogs) and Carbonic Anhydrase Inhibitors (CAIs) .

This guide analyzes the structural logic of this molecule, where the sulfonamide moiety acts as the primary "warhead" (zinc-binding or hydrogen-bonding donor) and the ortho-methoxyethoxy tail functions as a solubility anchor and selectivity filter.

Structural Logic[1]
  • The Warhead (

    
    ):  A classic bioisostere for carboxylic acids and a transition state mimic. In CAIs, it coordinates directly to the catalytic Zinc (
    
    
    
    ) ion.[1]
  • The Tail (

    
    ):  Unlike simple alkyl chains, the methoxyethoxy (PEG-like) tail provides:
    
    • Solubility: Disruption of crystal lattice energy via ether oxygens, improving aqueous solubility compared to propyl/butyl analogs.

    • Metabolic Stability: The ethylene bridge is less prone to CYP450 oxidation than terminal alkyl chains.

    • H-Bonding: The ether oxygen acts as a weak hydrogen bond acceptor, crucial for orienting the molecule in the hydrophilic half of the Carbonic Anhydrase active site or the ET-A receptor pocket.

Synthetic Methodology: Precision Protocols

For research applications requiring high regiochemical purity, the direct chlorosulfonation of (2-methoxyethoxy)benzene is discouraged due to the formation of para isomers. The following protocol utilizes a nucleophilic aromatic substitution (


) strategy on a fluorinated precursor to guarantee ortho substitution.
Protocol A: Displacement of 2-Fluorobenzenesulfonamide

Objective: Synthesis of 2-(2-methoxyethoxy)benzenesulfonamide with >98% regiopurity.

Reagents
  • Substrate: 2-Fluorobenzenesulfonamide (1.0 eq)

  • Nucleophile: 2-Methoxyethanol (1.2 eq)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (2.5 eq)

  • Solvent: Anhydrous DMF (Dimethylformamide)

  • Quench: 1N HCl, Brine

Step-by-Step Procedure
  • Activation: In a flame-dried 3-neck round bottom flask under Argon, suspend NaH (2.5 eq) in anhydrous DMF at

    
    .
    
  • Alkoxide Formation: Add 2-Methoxyethanol (1.2 eq) dropwise over 20 minutes. Allow the mixture to stir at

    
     for 30 minutes until hydrogen evolution ceases. Rationale: Pre-forming the alkoxide prevents side reactions with the sulfonamide nitrogen.
    
  • Addition: Add a solution of 2-Fluorobenzenesulfonamide (1.0 eq) in DMF dropwise.

  • Displacement: Heat the reaction mixture to

    
     and stir for 4-6 hours. Monitor by TLC (50% EtOAc/Hexane). The fluorine atom is activated by the electron-withdrawing sulfonamide group at the ortho position, facilitating displacement.
    
  • Workup: Cool to room temperature. Carefully quench with ice-cold water (exothermic). Acidify to pH 4 with 1N HCl to protonate the sulfonamide nitrogen (

    
    ).
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with LiCl (5% aq) to remove DMF, followed by brine.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-60% EtOAc in Hexanes).

Self-Validating Analytical Checkpoints
  • 1H NMR (DMSO-d6): Look for the disappearance of the aromatic triplet-of-triplets characteristic of the C-F coupling. The ethylene bridge protons should appear as two distinct triplets around

    
     3.7 and 
    
    
    
    4.2 ppm.
  • MS (ESI):

    
     232 
    
    
    
    .
Synthesis Workflow Diagram

Synthesis Start 2-Fluorobenzene- sulfonamide Intermediate Meisenheimer Complex Start->Intermediate Nucleophilic Attack (80°C) Reagent 2-Methoxyethanol + NaH (DMF) Reagent->Intermediate Product 2-(2-Methoxyethoxy) benzenesulfonamide Intermediate->Product -F elimination Workup Acidic Quench (pH 4) Product->Workup Purification

Figure 1: Regiospecific synthesis via


 mechanism preventing para-isomer contamination.

Medicinal Chemistry Case Studies

Case Study A: Endothelin Receptor Antagonists (ERAs)

The 2-(2-methoxyethoxy) moiety is a defining feature of Ambrisentan (Letairis), a selective ET-A receptor antagonist used for Pulmonary Arterial Hypertension (PAH).

  • Mechanism: ET-A receptors are G-protein coupled receptors. Antagonists require a lipophilic core (often diphenyl) to penetrate the pocket, but strict lipophilicity leads to poor bioavailability.

  • Role of the Analog: The methoxyethoxy side chain on the pyrimidine ring of Ambrisentan (structurally analogous to the benzene derivative discussed here) breaks the "grease ball" effect. It interacts with polar residues near the pocket entrance, improving

    
     (binding affinity) while maintaining high oral bioavailability.
    
  • SAR Insight: Removal of the terminal methyl (leaving a free hydroxyl) often results in rapid glucuronidation and clearance. The methoxy cap is essential for metabolic duration.

Case Study B: Carbonic Anhydrase Inhibitors (CAIs)

This scaffold is heavily utilized in the "Tail Approach" for designing isoform-selective CAIs, particularly for tumor-associated isoforms hCA IX and XII.

  • Mechanism: The sulfonamide zinc-binding group (ZBG) anchors the molecule to the

    
     ion deep in the active site.
    
  • The Selectivity Problem: The active site bottom is conserved across isoforms (I, II, IX, XII). However, the "rim" of the active site varies.

  • The Solution: The 2-methoxyethoxy tail extends towards the hydrophilic half of the active site rim.

    • hCA II (Cytosolic/Off-target): The rim is narrower; bulky ortho substituents often clash, reducing affinity (desirable).

    • hCA IX (Tumor/Target): The rim is more flexible. The ether oxygens in the tail participate in water-mediated hydrogen bonding networks specific to the hCA IX entrance.

Structural Analogs & SAR Data

The following table summarizes the Structure-Activity Relationship (SAR) when modifying the ether tail. Data represents predicted physicochemical properties and general biological trends derived from sulfonamide literature.

Analog StructureR-Group (Ortho)LogP (Pred)tPSA (

)
SolubilityhCA IX Selectivity Potential
Target -O-CH2-CH2-O-CH3 0.85 85.0 High High
Analog 1-O-CH2-CH2-CH3 (Propoxy)1.9565.0LowLow (Too lipophilic)
Analog 2-O-CH2-CH2-OH (Hydroxyethoxy)0.2595.0Very HighModerate (Rapid clearance)
Analog 3-CH2-O-CH2-CH3 (Ethoxymethyl)1.1065.0ModerateLow (Lacks ether flexibility)
Analog 4-O-(CH2-CH2-O)2-CH3 (PEG-2)0.60105.0HighHigh ( steric exclusion of hCA II)

Table 1: Comparative analysis of structural derivatives. Note how the target molecule balances LogP (membrane permeability) with PSA (solubility).

SAR Logic Diagram

SAR Core 2-(2-Methoxyethoxy) benzenesulfonamide Mod1 Elongate Chain (PEG-2/PEG-3) Core->Mod1 Mod2 Remove Terminal Methyl (-OH) Core->Mod2 Mod3 Change to Alkyl (Propyl) Core->Mod3 Effect1 Increases hCA IX Selectivity (Steric Clash with hCA II) Mod1->Effect1 Effect2 Increases Clearance (Glucuronidation site) Mod2->Effect2 Effect3 Decreases Solubility Increases Non-specific Binding Mod3->Effect3

Figure 2: Structure-Activity Relationship (SAR) map highlighting the consequences of modifying the ether tail.

References

  • Riechers, H., et al. (1996).[2] "Discovery and Optimization of a Novel Class of Orally Active Nonpeptidic Endothelin-A Receptor Antagonists." Journal of Medicinal Chemistry. Link

    • Context: Establishes the role of methoxyethoxy side chains in the optimiz
  • Supuran, C. T. (2021).[3] "Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity." European Journal of Medicinal Chemistry. Link

    • Context: Authoritative source on the "Tail Approach" for sulfonamide design targeting CA isoforms.[4]

  • Nocentini, A., & Supuran, C. T. (2019). "Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors." MDPI Pharmaceuticals. Link

    • Context: Discusses the physicochemical requirements for sulfonamide tails to achieve membrane impermeability or selectivity.
  • Zhang, Q., et al. (2017).[2][5] "Synthesis of (+)-ambrisentan." Journal of China Pharmaceutical University. Link

    • Context: Detailed process chemistry regarding the synthesis of intermediates containing the methoxyethoxy moiety.

Sources

theoretical modeling of 2-(2-Methoxyethoxy)benzenesulfonamide interactions

Author: BenchChem Technical Support Team. Date: February 2026

A Multi-Scale Computational Approach for Carbonic Anhydrase Inhibition

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

This technical guide defines the theoretical modeling framework for 2-(2-Methoxyethoxy)benzenesulfonamide (CAS: 82031-33-2). As an ortho-substituted benzenesulfonamide, this molecule represents a classic zinc-binding pharmacophore modified with a hydrophilic ether tail.

The primary pharmacological target for this class is the Carbonic Anhydrase (CA) superfamily (EC 4.2.1.1). The modeling challenge lies in accurately capturing the flexibility of the 2-methoxyethoxy substituent, which influences isoform selectivity (e.g., cytosolic hCA II vs. transmembrane tumor-associated hCA IX) via interactions with the "selective pocket" residues.

This guide moves beyond generic protocols, establishing a self-validating workflow from Quantum Mechanical (QM) parameterization to Molecular Dynamics (MD) trajectory analysis.

Quantum Mechanical Characterization (DFT)

Before docking, the ligand's electronic structure must be rigorously defined. Standard force fields (e.g., GAFF) often underestimate the acidity of the sulfonamide nitrogen (


), which is critical for the zinc-coordination mechanism.
Geometry Optimization & ESP Mapping

Objective: Derive accurate partial charges and identify low-energy conformers of the ether tail.

  • Theory Level: Density Functional Theory (DFT) using the B3LYP hybrid functional with the 6-311++G(d,p) basis set.[1] This level is required to accurately model the sulfur d-orbitals and the lone pair interactions of the ether oxygens.

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) with water (

    
    ) to mimic the aqueous physiological environment.
    

Protocol:

  • Conformational Search: Perform a relaxed potential energy surface (PES) scan around the

    
     and 
    
    
    
    dihedrals. The methoxyethoxy tail is highly flexible; identifying the global minimum prevents starting MD simulations from a high-energy steric clash.
  • Frequency Calculation: Ensure no imaginary frequencies exist (verifying a true local minimum).

  • Charge Derivation: Calculate RESP (Restrained Electrostatic Potential) charges.

    • Why: Standard Mulliken charges are basis-set dependent and poor for MD. RESP charges reproduce the electrostatic potential surrounding the molecule, crucial for accurate ligand-protein non-bonded interactions.

Frontier Molecular Orbitals (FMO)

Calculate HOMO/LUMO energies to predict chemical reactivity.

  • HOMO Location: Expected on the sulfonamide nitrogen and aromatic ring (nucleophilic attacks).

  • LUMO Location: Often delocalized over the benzene ring (electrophilic susceptibility).

  • Significance: A lower HOMO-LUMO gap correlates with higher polarizability and potential for specific

    
    -stacking interactions within the enzyme active site (e.g., with His94 or Phe131).
    

Molecular Docking Strategy

The sulfonamide zinc-binding mode is geometrically distinct. Blind docking often fails to capture the tetrahedral coordination geometry required for catalysis inhibition.

Target Preparation
  • Primary Target: Human Carbonic Anhydrase II (PDB ID: 3OYS or 2ILI are high-resolution standards).

  • Tumor Target: Human Carbonic Anhydrase IX (PDB ID: 5FL4 ).[2]

  • Pre-processing:

    • Remove water molecules except the "deep" water often displaced by the sulfonamide NH group (though for docking, usually all waters are removed to allow the ligand to sample the space).

    • Crucial Step: Verify the protonation state of the active site Histidines (His94, His96, His119). In hCA, these coordinate Zn

      
      .[3][4]
      
    • Zn

      
       Parameters:  Ensure the docking software treats Zn
      
      
      
      as a cation with a charge of +2.0 and appropriate VdW radius (often requires non-bonded model parameterization).
Docking Protocol (AutoDock Vina / Gold)

Grid Box Definition:

  • Center: Coordinates of the native ligand's sulfur atom.

  • Dimensions:

    
     Å (sufficient to encompass the active site cone and the hydrophobic rim).
    

Constraints:

  • Distance Constraint: Restrain the distance between the sulfonamide Nitrogen (

    
    ) and Zn
    
    
    
    to
    
    
    Å.
  • Angle Constraint: Enforce a tetrahedral geometry if the software permits (N-Zn-His).

Interaction Check (Self-Validation): A valid pose must exhibit:

  • Zn-Coordination:

    
     interaction.[5]
    
  • Gatekeeper H-bond: Sulfonamide Oxygen (

    
    ) 
    
    
    
    Thr199 (backbone NH). This is the "gatekeeper" interaction essential for CA inhibition.
  • Tail Orientation: The 2-methoxyethoxy tail should extend towards the hydrophilic/hydrophobic boundary, potentially interacting with Gln92 or Phe131 depending on the isoform.

Molecular Dynamics (MD) Simulation[4]

Docking provides a static snapshot. MD is required to assess the stability of the ether tail and the persistence of the Zn-coordination.

System Setup[10]
  • Force Field:

    • Protein: AMBER ff14SB (robust for globular proteins).

    • Ligand: GAFF2 (General Amber Force Field) with RESP charges derived in Section 2.

    • Metal Center: Use the 12-6-4 Lennard-Jones-type nonbonded model for Zn

      
      . Standard 12-6 potentials often artificially destabilize the metal-ligand bond.
      
  • Solvation: TIP3P water box (truncated octahedron, 10 Å buffer).

  • Neutralization: Add Na

    
    /Cl
    
    
    
    to neutralize charge and reach 0.15 M physiological strength.
Simulation Protocol
  • Minimization: 5000 steps steepest descent + 5000 steps conjugate gradient (restraints on protein backbone).

  • Heating: 0 to 300 K over 100 ps (NVT ensemble, weak restraints).

  • Equilibration: 1 ns NPT ensemble (1 atm, 300 K) to relax density.

  • Production: 100 ns NPT. Save coordinates every 10 ps.

Trajectory Analysis
  • RMSD (Root Mean Square Deviation): Plot Ligand-RMSD vs. time. A stable binder should plateau < 2.0 Å.

  • RMSF (Fluctuation): Analyze the flexibility of the methoxyethoxy tail. High RMSF at the terminal methyl suggests solvent exposure; low RMSF suggests a locked interaction (e.g., H-bond).

  • H-Bond Analysis: Calculate occupancy (%) of the

    
     bond. >80% occupancy indicates a strong binder.
    

Binding Free Energy Calculation (MM/PBSA)

To quantify affinity, use the Molecular Mechanics / Poisson-Boltzmann Surface Area (MM/PBSA) method.



Components:

  • 
    : Electrostatic + Van der Waals energies.
    
  • 
    : Polar solvation (PB equation) + Non-polar solvation (SASA-based).
    
  • Entropy (

    
    ):  Often omitted for relative ranking due to high computational cost, but essential for absolute binding energy accuracy (calculate via Normal Mode Analysis on a subset of frames).
    

Data Presentation: Summarize the energy contributions in a table to identify the driving force (e.g., electrostatic vs. hydrophobic).

ComponentEnergy (kcal/mol)Interpretation

-35.2 ± 2.1Hydrophobic tail interactions

-125.4 ± 4.5Strong Zn-N electrostatic interaction

+85.1 ± 3.2Desolvation penalty

-4.5 ± 0.1Surface area burial

-79.0 Predicted High Affinity

Visualization of the Modeling Workflow

ModelingWorkflow Ligand 2-(2-Methoxyethoxy) benzenesulfonamide DFT DFT Optimization (B3LYP/6-311++G**) RESP Charge Derivation Ligand->DFT Geometry & Charges Protein Crystal Structure (e.g., PDB: 3OYS) Docking Molecular Docking (AutoDock Vina/Gold) Constraint: N-Zn (2.0 Å) Protein->Docking Receptor Grid DFT->Docking Optimized Ligand MD_Setup MD System Setup (Amber ff14SB + GAFF2) Zn 12-6-4 Model Docking->MD_Setup Best Pose MD_Run Production Run (100 ns, NPT, 300K) MD_Setup->MD_Run Equilibration Analysis Trajectory Analysis RMSD, RMSF, H-Bonds MD_Run->Analysis MMPBSA MM/PBSA Free Energy Calculation MD_Run->MMPBSA Analysis->Docking Refine if unstable

Figure 1: Integrated computational workflow for modeling sulfonamide-CA interactions, spanning QM parameterization to thermodynamic analysis.

Interaction Topology Diagram

InteractionMap Zn Zn2+ Ion Res_His94 His94 Zn->Res_His94 Coordination Res_His96 His96 Zn->Res_His96 Coordination Res_His119 His119 Zn->Res_His119 Coordination Ligand_N Sulfonamide N Ligand_N->Zn Coordination (Tetrahedral) Ligand_O Sulfonamide O Res_Thr199 Thr199 Ligand_O->Res_Thr199 H-Bond (Gatekeeper) Ligand_Tail Methoxyethoxy Tail Res_Hydrophobic Hydrophobic Pocket (Val121, Leu198) Ligand_Tail->Res_Hydrophobic Van der Waals Res_Solvent Solvent/Water Ligand_Tail->Res_Solvent H-Bonding (Ether Oxygen)

Figure 2: Schematic representation of the critical binding interface. The sulfonamide core anchors the molecule via Zn-coordination and Thr199 H-bonding, while the tail explores the solvent/hydrophobic interface.[6]

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Alterio, V., et al. (2012). Crystal Structure of the Carbonic Anhydrase II in Complex with a Benzenesulfonamide Derivative. Proceedings of the National Academy of Sciences. Link

  • Case, D. A., et al. (2005). The Amber biomolecular simulation programs. Journal of Computational Chemistry. Link

  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery. Link

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link

Sources

An In-depth Technical Guide to the Purity and Quality Specifications of 2-(2-Methoxyethoxy)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Establishing a Framework for Quality in Pharmaceutical Intermediates

In the intricate landscape of pharmaceutical development, the quality of each starting material and intermediate is a critical determinant of the final drug product's safety and efficacy. This guide provides a comprehensive technical overview of the purity and quality specifications for 2-(2-Methoxyethoxy)benzenesulfonamide, a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably Tamsulosin, an alpha-blocker used to treat benign prostatic hyperplasia.[1][2]

As a Senior Application Scientist, my objective is to move beyond a simple recitation of specifications. Instead, this document is structured to provide a deep understanding of why certain quality attributes are critical, how they can be reliably measured, and what potential impurities may arise during synthesis. By grounding our discussion in the principles of analytical chemistry and regulatory expectations, this guide aims to empower researchers and drug development professionals to establish robust quality control systems for this vital intermediate.

Physicochemical Properties and Identification

A thorough understanding of the fundamental physicochemical properties of 2-(2-Methoxyethoxy)benzenesulfonamide is the first step in establishing its quality profile.

PropertySpecification
Chemical Name 2-(2-Methoxyethoxy)benzenesulfonamide
CAS Number 82031-33-2[3]
Molecular Formula C₉H₁₃NO₄S[3]
Molecular Weight 231.27 g/mol [3]
Appearance White to off-white crystalline powder
Solubility Soluble in methanol and chlorinated hydrocarbons.

1.1. Spectroscopic Identification: The Molecular Fingerprint

Spectroscopic techniques provide a definitive fingerprint for the identification of 2-(2-Methoxyethoxy)benzenesulfonamide, ensuring the correct material is being used.

1.1.1. Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for confirming the presence of key functional groups. The IR spectrum of 2-(2-Methoxyethoxy)benzenesulfonamide is characterized by the following absorption bands:

  • N-H Stretch: Asymmetric and symmetric stretching vibrations of the sulfonamide group, typically observed in the range of 3400-3200 cm⁻¹.[4]

  • S=O Stretch: Strong asymmetric and symmetric stretching vibrations of the sulfonyl group, appearing in the regions of 1350-1310 cm⁻¹ and 1170-1140 cm⁻¹, respectively.[4]

  • C-O-C Stretch: Characteristic ether linkages will produce strong bands in the 1250-1000 cm⁻¹ region.

  • Aromatic C-H and C=C Bending: Various bands in the fingerprint region (below 1500 cm⁻¹) corresponding to the substituted benzene ring.

A typical procedure for acquiring an IR spectrum is as follows:

Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR accessory.

  • Place a small amount of the 2-(2-Methoxyethoxy)benzenesulfonamide powder onto the ATR crystal.

  • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.[4]

  • The resulting spectrum should be compared to a reference spectrum of a known standard.

1.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, allowing for unambiguous identification and the detection of structurally similar impurities.

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the protons of the methoxyethoxy group, and the amine protons of the sulfonamide. The chemical shifts and coupling patterns are unique to the molecule's structure.

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic number of signals corresponding to the nine carbon atoms in the molecule, with their chemical shifts indicative of their electronic environment.

1.1.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity. When coupled with a chromatographic separation technique like GC or LC, it becomes a powerful tool for impurity identification.

Purity and Impurity Profiling: A Synthesis-Informed Approach

The purity of 2-(2-Methoxyethoxy)benzenesulfonamide is paramount. A purity of ≥98.0% is generally expected, with specific limits on individual and total impurities.[5] Understanding the synthetic route is crucial for predicting and controlling potential impurities.

A likely synthetic pathway involves the following key transformations:

  • Etherification: Reaction of a substituted phenol with 2-chloroethyl methyl ether to form the methoxyethoxy benzene moiety.[6]

  • Chlorosulfonylation: Introduction of the sulfonyl chloride group onto the aromatic ring using chlorosulfonic acid.[7]

  • Amination: Conversion of the sulfonyl chloride to the sulfonamide using ammonia.[4][7]

This synthetic route suggests the potential for the following process-related impurities:

  • Starting Materials: Unreacted 2-substituted phenol and 2-chloroethyl methyl ether.

  • Isomeric Impurities: Formation of other positional isomers during the chlorosulfonylation step.

  • Over-alkylation Products: Reaction of the sulfonamide nitrogen with the alkylating agent.

  • By-products from Side Reactions: Such as the formation of diaryl sulfones.

  • Residual Solvents: Organic volatile impurities from the reaction and purification steps.

The following diagram illustrates the workflow for impurity identification and quantification:

Caption: Workflow for Impurity Profiling.

2.1. Assay and Organic Impurities by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the most common and effective method for determining the assay of 2-(2-Methoxyethoxy)benzenesulfonamide and for quantifying its organic impurities. The method must be validated to ensure its suitability for its intended purpose, in accordance with ICH guidelines.[8][9]

Protocol: RP-HPLC Method for Assay and Impurity Determination

This protocol is a starting point and should be optimized and validated for specific laboratory conditions.

  • Chromatographic System:

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.[10]

    • Mobile Phase A: 15 mM Ammonium acetate solution.[10]

    • Mobile Phase B: Acetonitrile:Methanol (50:50, v/v).[10]

    • Gradient Elution: A gradient program should be developed to ensure the separation of the main peak from all potential impurities. A typical starting point could be a linear gradient from 10% to 90% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.[10]

    • Column Temperature: 30°C.[10]

    • Detection: UV at 225 nm.[11]

    • Injection Volume: 20 µL.[10]

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve a reference standard of 2-(2-Methoxyethoxy)benzenesulfonamide in a suitable diluent (e.g., mobile phase) to a known concentration (e.g., 0.5 mg/mL).

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

  • Analysis and Calculation:

    • Inject the standard and sample solutions into the chromatograph.

    • The assay is calculated by comparing the peak area of the main component in the sample chromatogram to that in the standard chromatogram.

    • Impurities are quantified relative to the main peak, often using relative response factors if known, or assuming a response factor of 1.0 in their absence.

2.2. Residual Solvents by Gas Chromatography (GC)

Residual solvents are organic volatile chemicals used or produced in the manufacture of drug substances. Their levels must be controlled within the limits defined by ICH Q3C guidelines. Headspace gas chromatography with flame ionization detection (HS-GC-FID) is the standard method for their determination.

Protocol: Headspace GC-FID for Residual Solvents

  • Instrumentation:

    • Gas chromatograph equipped with a headspace autosampler and a flame ionization detector (FID).

    • Column: A column suitable for the separation of a wide range of organic solvents, such as a G43 (volatiles) column.

    • Carrier Gas: Helium or Nitrogen.

  • Sample Preparation:

    • Accurately weigh a sample of 2-(2-Methoxyethoxy)benzenesulfonamide into a headspace vial.

    • Add a suitable diluent (e.g., dimethyl sulfoxide, DMSO) and a standard solution containing the expected residual solvents at known concentrations.

  • GC Conditions:

    • Oven Temperature Program: A temperature program should be developed to separate all potential solvents.

    • Injector and Detector Temperatures: Typically set at 250°C and 300°C, respectively.

  • Analysis:

    • The headspace vial is heated to a specific temperature for a set time to allow the volatile solvents to partition into the headspace.

    • A sample of the headspace gas is injected into the GC.

    • The peak areas of the solvents in the sample are compared to those in the standard to quantify their concentrations.

Other Quality Attributes

3.1. Water Content

Excess water can affect the stability and reactivity of the intermediate. The water content is typically determined by Karl Fischer titration and should be controlled, for example, to ≤ 0.5%.

3.2. Heavy Metals

The presence of heavy metals is a safety concern and should be limited to pharmacopeial standards (e.g., ≤ 20 ppm).[11]

3.3. Sulfated Ash/Residue on Ignition

This test measures the amount of residual inorganic impurities and should typically be no more than 0.1%.[11]

Method Validation: Ensuring Trustworthy Data

All analytical methods used to assess the quality of 2-(2-Methoxyethoxy)benzenesulfonamide must be validated in accordance with ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[8][9] The validation process demonstrates that the analytical procedure is reliable, reproducible, and accurate for the analysis of the specific substance.

The following diagram outlines the key parameters of analytical method validation:

validation_parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision DetectionLimit Detection Limit (LOD) Validation->DetectionLimit QuantitationLimit Quantitation Limit (LOQ) Validation->QuantitationLimit Robustness Robustness Validation->Robustness

Caption: Key Parameters of Analytical Method Validation.

Conclusion: A Commitment to Quality

The purity and quality of 2-(2-Methoxyethoxy)benzenesulfonamide are not merely a matter of analytical chemistry; they are foundational to the safety and efficacy of the final pharmaceutical products derived from it. This guide has provided a comprehensive framework for understanding and controlling the quality of this critical intermediate, from its fundamental properties and spectroscopic identification to a detailed examination of its potential impurity profile and the analytical methods required for its assessment.

By adopting a science- and risk-based approach to quality control, grounded in a thorough understanding of the synthetic process and validated analytical procedures, researchers, scientists, and drug development professionals can ensure the consistent production of high-quality 2-(2-Methoxyethoxy)benzenesulfonamide, thereby contributing to the development of safe and effective medicines.

References

  • Process for the preparation of 2-methoxyethoxy-benzenes and novel 2-methoxyethoxy-benzyl cyanides. Google Patents.
  • Various Analytical Methodologies for Determination of Selective α1A Receptor Blocker Tamsulosin Hydrochloride and Its Combinations in. SciSpace. URL: [Link]

  • Spectrophotometric estimation of tamsulosin hydrochloride by acid-dye method. PMC. URL: [Link]

  • Process for the preparation of 2-hydroxybenzenesulfonamide. Google Patents.
  • Tamsulosin Hydrochloride. USP-NF. URL: [Link]

  • An improved process for the preparation of tamsulosin hydrochloride. Google Patents.
  • Identification and Determination of Related Substances in Tamsulosin Hydrochloride Sustained-Release Capsules. Scholars Middle East Publishers. URL: [Link]

  • Tamsulosin-impurities. Pharmaffiliates. URL: [Link]

  • Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs) in selected products (automotive. Government of Canada. URL: [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. URL: [Link]

  • Tamsulosin Monograph for Professionals. Drugs.com. URL: [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. URL: [Link]

  • Solutions for Pharmaceutical Impurities. Shimadzu. URL: [Link]

  • TAMSULOSIN HYDROCHLORIDE Tamsulosini hydrochloridum. EDQM. URL: [Link]

  • Analytical Methods. Ministry of Food and Drug Safety. URL: [Link]

  • 1 H NMR spectra of 2,2,3-trihydroxy-5-methoxybiphenyl (A; a singlet at.... ResearchGate. URL: [Link]

  • MS2. Detailed protocol for the metabolomics analyses. URL: [Link]

  • Spectral Assignments and Reference Data. CONICET. URL: [Link]

  • GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. MDPI. URL: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. URL: [Link]

  • Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M.. URL: [Link]

  • 2-[2-(2-Butoxyethoxy)ethoxy]ethanol - Optional[FTIR] - Spectrum. SpectraBase. URL: [Link]

  • Analytical Methods for the Estimation of Tamsulosin - A Review. Acta Scientific. URL: [Link]

  • Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. Zeitschrift für Naturforschung. URL: [Link]

Sources

An In-Depth Technical Guide to the Toxicological Profile of 2-(2-Methoxyethoxy)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive toxicological assessment of 2-(2-Methoxyethoxy)benzenesulfonamide (CAS No. 82031-33-2), a compound of interest in pharmaceutical development, potentially as an intermediate or impurity.[1][2] Due to a lack of direct, extensive toxicological data for this specific molecule, this guide synthesizes information from its core structural moieties: benzenesulfonamide and 2-methoxyethanol. The profile of 2-methoxyethanol, a known reproductive and developmental toxicant, is of particular significance.[3][4][5] This guide extrapolates potential toxicities, outlines probable metabolic pathways, and proposes a structured, tiered approach for a comprehensive toxicological evaluation.

Introduction and Chemical Identity

2-(2-Methoxyethoxy)benzenesulfonamide is an organic compound featuring a benzenesulfonamide core substituted with a 2-methoxyethoxy group.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 82031-33-2[1]
Molecular Formula C9H13NO4S[1]
Molecular Weight 231.27 g/mol [1]
Synonyms Not widely available
Physical State Solid (predicted)[6]
Solubility Soluble in methanol (predicted for benzenesulfonamide)

This compound has been identified as a potential impurity in the pharmaceutical agent Tamsulosin.[2][7] Its structural components, a sulfonamide group attached to a benzene ring and a glycol ether side chain, are common in various industrial and pharmaceutical chemicals.

Predictive Toxicology Based on Structural Moieties

The toxicological profile of 2-(2-Methoxyethoxy)benzenesulfonamide can be predicted by examining its constituent parts.

The Benzenesulfonamide Moiety

Benzenesulfonamides are a well-established class of compounds with diverse biological activities. The parent compound, benzenesulfonamide, is known to be harmful if swallowed.[6] Certain derivatives of benzenesulfonamide are known to act as inhibitors of carbonic anhydrase. Some have also been investigated for their potential in cancer therapy as cell cycle inhibitors.[8]

The 2-Methoxyethoxy Moiety (from 2-Methoxyethanol)

The 2-methoxyethoxy side chain is structurally related to 2-methoxyethanol (2-ME), a glycol ether with a well-documented and concerning toxicological profile.

  • Reproductive and Developmental Toxicity: 2-ME is a potent reproductive and developmental toxicant in animal models.[3][4] It is known to cause testicular atrophy, infertility, and abnormal sperm morphology in males.[3] In pregnant animals, exposure can lead to embryotoxicity, teratogenicity, and fetal death even at low doses.[3][4][5] The teratogenic no-effect level in rats has been established at 16 mg/kg.[5]

  • Neurological Effects: Acute exposure in humans can lead to drowsiness, weakness, and shaking, while prolonged exposure may result in encephalopathy and a decline in mental ability.[3]

  • Hematological Effects: Bone marrow depression and pancytopenia have been observed in humans with significant exposure.[3]

Postulated Metabolism and Mechanism of Toxicity

The primary toxicological concern for 2-(2-Methoxyethoxy)benzenesulfonamide is the potential for metabolic cleavage of the ether linkage, which would release 2-methoxyethanol. 2-methoxyethanol is subsequently metabolized to methoxyacetaldehyde and then to methoxyacetic acid (MAA), the latter being the primary metabolite responsible for the observed reproductive and developmental toxicity.[9]

A 2-(2-Methoxyethoxy)benzenesulfonamide B Metabolic Cleavage (e.g., CYP450) A->B Phase I Metabolism C 2-Methoxyethanol B->C D Alcohol Dehydrogenase C->D E Methoxyacetaldehyde D->E F Aldehyde Dehydrogenase E->F G Methoxyacetic Acid (Toxic Metabolite) F->G

Caption: Postulated metabolic pathway of 2-(2-Methoxyethoxy)benzenesulfonamide.

Hazard Identification and Potential Toxicological Endpoints

Based on the available data for its structural analogs, the following GHS hazard statements have been associated with 2-(2-Methoxyethoxy)benzenesulfonamide: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]

A comprehensive toxicological evaluation should focus on the following endpoints:

Table 2: Summary of Potential Toxicological Endpoints

EndpointPredicted HazardBasis for Prediction
Acute Oral Toxicity Harmful if swallowedGHS classification[1], toxicity of benzenesulfonamide[6]
Dermal & Eye Irritation IrritantGHS classification[1], properties of 2-methoxyphenol[10]
Genotoxicity Potential for gene damage with metabolic activation2-methoxyethanol shows some evidence of genotoxicity in Comet assays.[11][12]
Carcinogenicity Low direct carcinogenic potential, but warrants investigation2-methoxyethanol has low carcinogenic potential in some tests.[11] However, some related compounds have shown carcinogenic activity.[13][14]
Reproductive Toxicity High concern Potent reproductive toxicant effects of 2-methoxyethanol.[3][4]
Developmental Toxicity High concern Known teratogenic and embryotoxic effects of 2-methoxyethanol.[3][5]
Target Organ Toxicity Central nervous system, hematopoietic system, kidneysEffects observed with 2-methoxyethanol and benzenesulfonamide derivatives.[3][10]

Proposed Experimental Workflow for Toxicological Assessment

A tiered approach is recommended to efficiently characterize the toxicological profile of 2-(2-Methoxyethoxy)benzenesulfonamide.

cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Acute In Vivo Studies cluster_2 Tier 3: Repeated Dose & Reproductive Screening cluster_3 Tier 4: Comprehensive Studies (If Warranted) A Genotoxicity Battery (Ames, Chromosomal Aberration) D Acute Oral Toxicity (e.g., OECD 423) A->D B In Vitro Cytotoxicity (e.g., Neutral Red Uptake) B->D C Metabolic Stability Assay (Microsomes, Hepatocytes) F 28-Day Repeated Dose Study (Rodent, e.g., OECD 407) C->F D->F E Dermal & Eye Irritation (e.g., OECD 404, 405) E->F G Reproductive/Developmental Toxicity Screening (e.g., OECD 421) F->G H Full Developmental Toxicity Study (e.g., OECD 414) G->H If positive findings I Two-Generation Reproductive Toxicity Study (e.g., OECD 416) G->I If positive findings

Caption: Proposed tiered experimental workflow for toxicological assessment.

Tier 1: In Vitro Screening
  • Genotoxicity: A standard battery of tests, including a bacterial reverse mutation assay (Ames test) and an in vitro mammalian cell chromosomal aberration test, should be conducted.[9][11]

  • Cytotoxicity: Initial assessment of cytotoxicity in relevant cell lines (e.g., HepG2) can help in dose selection for subsequent assays.

  • Metabolism: In vitro metabolism studies using liver microsomes or hepatocytes are crucial to determine if 2-methoxyethanol is a metabolite.

Tier 2: Acute In Vivo Studies
  • Acute Toxicity: An acute oral toxicity study in rodents will establish the LD50 and inform on acute toxic effects.

  • Irritation and Sensitization: Standard tests for dermal and eye irritation should be performed.

Tier 3: Repeated Dose and Reproductive Screening
  • Sub-chronic Toxicity: A 28-day repeated-dose oral toxicity study in rodents will identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Reproductive/Developmental Screening: A screening study will provide initial data on effects on fertility and fetal development.

Tier 4: Comprehensive Toxicity Studies

If adverse findings are noted in Tier 3, particularly concerning reproductive effects, more extensive studies, such as a full two-generation reproductive toxicity study and dedicated developmental toxicity studies, would be warranted.[15][16]

Conclusion and Recommendations

While direct toxicological data for 2-(2-Methoxyethoxy)benzenesulfonamide is scarce, its structural similarity to 2-methoxyethanol raises significant concerns, particularly regarding reproductive and developmental toxicity. The GHS classifications suggest acute toxicity and irritant properties.[1] It is imperative that this compound is handled with appropriate safety precautions. A structured, tiered toxicological evaluation is essential to fully characterize its safety profile before any large-scale use or in applications where human exposure is possible. The primary focus of this evaluation should be to determine the metabolic fate of the 2-methoxyethoxy moiety and to thoroughly assess for reproductive and developmental hazards.

References

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Glycol Ethers 2-Methoxyethanol & 2-Ethoxyethanol (83-112). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methoxyphenol. Retrieved from [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2011). N-(2-Methoxyphenyl)benzenesulfonamide. National Institutes of Health. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methoxyethanol. Retrieved from [Link]

  • Google Patents. (2011). Benzenesulfonamide derivatives and pharmaceutical composition thereof.
  • Vermont Department of Health. (2018, November). Ethylene Glycol Monomethyl Ether (2-Methoxyethanol). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Retrieved from [Link]

  • Nelson, B. K., et al. (1984). Effects of 2-methoxyethanol on fetal development, postnatal behavior, and embryonic intracellular pH of rats. Environmental Health Perspectives, 57, 255–263. Retrieved from [Link]

  • SynZeal. (n.d.). Tamsulosin EP Impurity D. Retrieved from [Link]

  • Ma, H., et al. (1993). Mutagenicity and cytotoxicity of 2-methoxyethanol and its metabolites in Chinese hamster cells (the CHO/HPRT and AS52/GPT assays). Mutation Research, 298(3), 219–225. Retrieved from [Link]

  • Google Patents. (2001). Process for the preparation of 2-methoxyethoxy-benzenes and novel 2-methoxyethoxy-benzyl cyanides.
  • Kim, H. S., et al. (2022). Genotoxicity study of 2-methoxyethanol and benzalkonium chloride through Comet assay using 3D cultured HepG2 cells. Toxicology and Environmental Health Sciences, 14(4), 257–264. Retrieved from [Link]

  • Bond, G. G., et al. (1989). A review of potential human carcinogenicity of the chlorophenoxy herbicides MCPA, MCPP, and 2,4-DP. British Journal of Industrial Medicine, 46(4), 217–226. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Tamsulosin-impurities. Retrieved from [Link]

  • PubMed. (2022). Genotoxicity study of 2-methoxyethanol and benzalkonium chloride through Comet assay using 3D cultured HepG2 cells. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) [Carcinogenic activity of ethylene oxide and its reaction products 2-chlorethanol, 2-bromoethanol, ethylene glycol and diethylene glycol. II. Testing of 2-chlorethanol and 2-bromoethanol for carcinogenic activity]. Retrieved from [Link]

  • National Toxicology Program. (2020). NTP Developmental and Reproductive Toxicity Technical Report on the Modified One-Generation Study of 2-Hydroxy-4-methoxybenzophenone (CASRN 131-57-7) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats with Prenatal and Reproductive Performance Assessments in F1 Offspring: DART Report 05. Retrieved from [Link]

  • OEHHA. (1999, July). Evidence on the Carcinogenicity of Technical Grade Bis(2-chloro-1-methylethyl) Ether. Retrieved from [Link]

  • USP-NF. (2016). Tamsulosin Hydrochloride. Retrieved from [Link]

  • Maekawa, A., et al. (1992). Carcinogenicity of butyl 2,3-epoxypropyl ether in rats and mice by whole body inhalation for two years. Journal of Toxicologic Pathology, 5(2), 169–177. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Benzene | Toxicological Profile. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Api, A. M., et al. (2025). RIFM fragrance ingredient safety assessment, 2-ethoxy-4-(methoxymethyl)phenol, CAS Registry Number 5595-79-9. Food and Chemical Toxicology, 195, 114888. Retrieved from [Link]

  • Google Patents. (1988). Process for producing optically active benzene-sulfonamide derivates.
  • National Toxicology Program. (2021). NTP Developmental and Reproductive Toxicity Technical Report on the Modified One-Generation Study of 2-Ethylhexyl p-Methoxycinnamate (CASRN 5466-77-3) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats with Prenatal, Reproductive Performance, and Subchronic Assessments in F1 Offspring. National Institutes of Health. Retrieved from [Link]

  • National Toxicology Program. (1990). Toxicity Studies of Ethylene Glycol Ethers 2-Methoxyethanol, 2-Ethoxyethanol, 2-Butoxyethanol (CASRNs 109-86-4, 110-80-5, 111-76-2) Administered in Drinking Water to B6C3F1 Mice. Retrieved from [Link]

  • Google Patents. (1988). Process for producing optically active benzene-sulfonamide derivates.
  • MacGregor, J. A., et al. (1990). Assessment of the in vivo genotoxicity of 2-hydroxy 4-methoxybenzophenone. Food and Chemical Toxicology, 28(1), 59–64. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide. National Institutes of Health. Retrieved from [Link]

  • Environmental Protection Agency (EPA). (2007, August). Toxicological Profile for Benzene. Retrieved from [Link]

  • PubChem. (n.d.). 5-(2-((2-(2-Ethoxyphenoxy)ethyl)amino)propyl)-2-methoxybenzenesulfonamide. National Institutes of Health. Retrieved from [Link]

  • Amar, S. K., et al. (2018). Combined effect of Benzophenone-2 and ultraviolet radiation promote photogenotoxicity and photocytotoxicity in human keratinocytes. Regulatory Toxicology and Pharmacology, 95, 349–357. Retrieved from [Link]

  • National Institutes of Health. (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Retrieved from [Link]

Sources

Thermal Stability and Degradation Profile of 2-(2-Methoxyethoxy)benzenesulfonamide: A Predictive and Methodological Framework

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract: This technical guide provides a comprehensive framework for understanding and evaluating the thermal stability and degradation pathways of 2-(2-Methoxyethoxy)benzenesulfonamide. In the absence of direct, published stability studies on this specific molecule, this document leverages a first-principles approach, drawing on established degradation chemistry of analogous sulfonamide and ether-containing compounds. We present predicted degradation pathways, detailed experimental protocols for forced degradation and thermal analysis, and a strategy for the structural elucidation of potential degradants. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust stability profile for this compound or structurally related molecules.

Introduction and Physicochemical Profile

2-(2-Methoxyethoxy)benzenesulfonamide (CAS No. 82031-33-2) is a substituted aromatic sulfonamide.[1] The molecule incorporates three key functional groups that dictate its chemical behavior: a primary benzenesulfonamide group, an aromatic phenyl ring, and a methoxyethoxy side chain. While many benzenesulfonamide derivatives are known for their wide range of biological activities, including anti-cancer properties, the specific application of this molecule is less documented in public literature.[2] Understanding its stability is paramount for any potential application, from synthesis and storage to formulation and therapeutic use.

The primary objective of this guide is to establish a scientifically rigorous, predictive model for the compound's stability and to provide the self-validating experimental protocols necessary to confirm this profile in a laboratory setting.

Table 1: Physicochemical Properties of 2-(2-Methoxyethoxy)benzenesulfonamide

Property Value Source
CAS Number 82031-33-2 [1]
Molecular Formula C₉H₁₃NO₄S [1]
Molecular Weight 231.27 g/mol [1]

| Recommended Storage | Sealed in dry, room temperature |[1] |

The recommended storage conditions suggest reasonable stability under standard ambient conditions. However, susceptibility to degradation under thermal, hydrolytic, oxidative, and photolytic stress must be empirically determined.

Predicted Degradation Pathways from First Principles

The degradation profile of 2-(2-Methoxyethoxy)benzenesulfonamide can be predicted by analyzing the lability of its constituent functional groups. The primary points of potential cleavage are the sulfur-nitrogen (S-N) bond of the sulfonamide and the carbon-oxygen (C-O) bonds of the ether side chain.

  • Sulfonamide Moiety: The S-N bond in sulfonamides is a known site of degradation. Studies on the antibiotic sulfamethoxazole have shown that its degradation can proceed via cleavage of the S-N bond and rearrangement of the aminobenzene moiety.[3] Thermal stress can provide the energy required to overcome the activation barrier for this cleavage.

  • Methoxyethoxy Side Chain: Ether linkages, particularly in the presence of an adjacent activating group or under oxidative stress, are susceptible to cleavage. Studies on the biodegradation of 2-butoxyethanol indicate a pathway involving oxidation followed by the cleavage of the ether bond.[4] A similar mechanism could be initiated by thermal or oxidative stress in the methoxyethoxy group.

  • Aromatic Ring: The benzene ring is generally stable but can undergo substitution reactions under harsh conditions. For instance, forced degradation of Tamsulosin, a related benzenesulfonamide, under acidic conditions yielded a sulfonated derivative, indicating the ring is not entirely inert.[5]

Based on these principles, two primary degradation pathways are proposed under thermal stress:

G cluster_main Predicted Thermal Degradation Pathways cluster_a Pathway A: S-N Bond Cleavage cluster_b Pathway B: Ether Cleavage parent 2-(2-Methoxyethoxy)benzenesulfonamide product_A1 2-(2-Methoxyethoxy)benzenesulfonic acid parent->product_A1 Heat product_B1 2-Hydroxybenzenesulfonamide parent->product_B1 Heat/Oxidation product_A2 Ammonia product_B2 Methoxyacetaldehyde (or derivatives)

Caption: Predicted primary degradation routes for 2-(2-Methoxyethoxy)benzenesulfonamide.

Experimental Design for Stability Assessment

A robust stability study requires a multi-faceted approach combining forced degradation under various stress conditions with instrumental thermal analysis. The following protocols are designed to provide a comprehensive and self-validating assessment.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for identifying likely degradation products and establishing the intrinsic stability of a molecule. This protocol is adapted from the principles outlined in ICH guideline Q1A (R2) and applied in studies of related compounds like Tamsulosin.[6][7]

G cluster_workflow Forced Degradation Workflow cluster_stress Stress Conditions start Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid Expose base Base Hydrolysis (0.1 M NaOH, 60°C) start->base Expose neutral Neutral Hydrolysis (Water, 60°C) start->neutral Expose oxidative Oxidative (3% H2O2, RT) start->oxidative Expose thermal Thermal (Solution) (60°C) start->thermal Expose photo Photolytic (ICH Q1B light exposure) start->photo Expose analyze Analyze Samples by Stability-Indicating HPLC-UV/MS acid->analyze Neutralize & Dilute base->analyze Neutralize & Dilute neutral->analyze Neutralize & Dilute oxidative->analyze Neutralize & Dilute thermal->analyze Neutralize & Dilute photo->analyze Neutralize & Dilute end Identify & Quantify Degradants analyze->end

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Protocol:

  • Preparation of Stock Solution: Accurately weigh and dissolve 2-(2-Methoxyethoxy)benzenesulfonamide in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C. Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.

    • Causality: Acidic conditions probe the stability of the ether linkage and the sulfonamide bond to acid-catalyzed hydrolysis.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C. Withdraw and process aliquots as in the acid hydrolysis step, neutralizing with 0.1 M HCl.

    • Causality: Basic conditions are known to effectively degrade many sulfonamides and can promote hydrolysis of the sulfonamide bond.[6]

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% hydrogen peroxide to achieve a final H₂O₂ concentration of 3%. Store at room temperature, protected from light. Withdraw and process aliquots at time points.

    • Causality: This condition specifically tests the molecule's susceptibility to oxidation, a likely degradation pathway for the ether side chain.[8]

  • Thermal Degradation: Incubate the stock solution at 60°C. Withdraw and process aliquots at time points. A parallel study should be conducted on the solid compound stored in a calibrated oven at an elevated temperature (e.g., 80°C).

    • Causality: This directly assesses the thermal lability in both solution and solid states, which is critical for determining shelf-life and handling conditions.

  • Control Sample: A control sample of the stock solution, stored at 4°C protected from light, should be analyzed at each time point for comparison.

  • Analysis: All samples should be analyzed using a validated, stability-indicating HPLC-MS method capable of separating the parent compound from all generated degradants.

Thermal Analysis Protocols

Instrumental thermal analysis provides quantitative data on decomposition temperatures and phase transitions.

Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperature at which the compound begins to lose mass due to decomposition.

  • Protocol:

    • Calibrate the TGA instrument for mass and temperature.

    • Accurately weigh 5-10 mg of 2-(2-Methoxyethoxy)benzenesulfonamide into an alumina or platinum crucible.

    • Place the sample in the TGA furnace.

    • Heat the sample from ambient temperature (e.g., 25°C) to an upper limit (e.g., 600°C) at a controlled heating rate (e.g., 10 °C/min).[9]

    • Maintain a constant flow of an inert nitrogen atmosphere (e.g., 50 mL/min) to prevent oxidative decomposition.

    • Record the mass loss as a function of temperature. The onset temperature of decomposition is a key stability indicator.

    • Causality: TGA provides a direct measure of thermal stability by identifying the exact temperature at which volatile degradation products are formed. Varying the heating rate can provide kinetic information about the decomposition process.[10]

Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point, detect polymorphic transitions, and measure the heat flow associated with decomposition.

  • Protocol:

    • Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

    • Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

    • Heat the sample and reference pans at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Record the differential heat flow.

    • Analyze the resulting thermogram for endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

    • Causality: DSC complements TGA. A sharp endotherm corresponding to the melting point provides purity information. An exotherm immediately following the melt often indicates decomposition.[11] The absence of weight loss in TGA during an endothermic event in DSC confirms it is a melt or phase transition, not decomposition.[10]

Data Interpretation and Reporting

Table 2: Summary of Forced Degradation Results

Stress Condition Duration (h) % Parent Remaining % Degradation No. of Degradants
0.1 M HCl, 60°C 24
0.1 M NaOH, 60°C 24
3% H₂O₂, RT 24
Heat (Solution), 60°C 24

| Heat (Solid), 80°C | 24 | | | |

Table 3: Summary of Thermal Analysis Data

Analysis Method Parameter Observed Value
DSC Melting Point (T_onset)
Melting Enthalpy (ΔH_fus)
Decomposition (T_onset, Exotherm)
TGA Onset of Decomposition (T_onset)
Temperature of Max Loss Rate (T_peak)

| | Mass Loss at 300°C | |

The structural elucidation of degradants identified in the forced degradation studies should be performed using High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS). By comparing the fragmentation patterns of the degradants with that of the parent compound, the site of modification can be determined, confirming or refuting the predicted pathways in Section 2.

Conclusion

This guide presents a predictive and methodological framework for assessing the thermal stability of 2-(2-Methoxyethoxy)benzenesulfonamide. The stability profile is predicted to be governed by the lability of the S-N sulfonamide bond and the C-O ether linkages. The provided protocols for forced degradation and thermal analysis (TGA/DSC) offer a robust, self-validating system for empirically testing these predictions. The successful execution of these experiments will yield a comprehensive understanding of the molecule's intrinsic stability, identify its degradation products, and provide critical data for its handling, storage, and potential development in pharmaceutical or other scientific applications.

References

  • Title: Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim Source: ResearchGate URL: [Link]

  • Title: Collected thermogravimetric analysis (TGA) graphs of sulfenamides... Source: ResearchGate URL: [Link]

  • Title: Isolation and characterization of 2-butoxyethanol degrading bacterial strains Source: Springer Link URL: [Link]

  • Title: Identification of forced degradation products of tamsulosin using liquid chromatography/electrospray ionization tandem mass spectrometry Source: PubMed URL: [Link]

  • Title: Stability assessment of tamsulosin and tadalafil co-formulated in capsules by two validated chromatographic methods Source: PubMed URL: [Link]

  • Title: 2-(Methoxycarbonyl)benzenesulfonamide, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar Source: Alfa Aesar URL: [Link]

  • Title: Stability-indicating RP-HPLC method for determination of tamsulosin HCL in pharmaceutical dosage form Source: Journal of Basic and Clinical Pharmacy URL: [Link]

  • Title: Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection Source: PubMed URL: [Link]

  • Title: Stability of Rapidly Crystallizing Sulfonamides Glasses by Fast Scanning Calorimetry: Crystallization Kinetics and Glass-Forming Ability Source: PubMed URL: [Link]

  • Title: Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Typical chromatograms of tamsulosin at 225 nm (forced degradation...) Source: ResearchGate URL: [Link]

  • Title: (a) DSC thermogram of sulfonamide 4 (— first heating, ?2?2 second... Source: ResearchGate URL: [Link]

  • Title: Thermal analysis of pharmaceutical compounds. V. The use of differential scanning calorimetry in the analysis of certain pharmaceuticals Source: ScienceDirect URL: [Link]

  • Title: Benzenesulfonamide derivatives and pharmaceutical composition thereof Source: Google Patents URL
  • Title: Validated stability-indicating RP-HPLC method for tamsulosine hydrochloride in pharmaceutical dosage form according to ICH Source: Scholars Research Library URL: [Link]

  • Title: Two enzymes of a complete degradation pathway for linear alkylbenzenesulfonate (LAS) surfactants... Source: PubMed URL: [Link]

  • Title: Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand Source: MDPI URL: [Link]

  • Title: Effect and degradation pathway of sulfamethoxazole removal in MBR by PVDF/DA modified membrane Source: Frontiers URL: [Link]

Sources

Precision Targeting of Carbonic Anhydrase: A Technical Guide to Benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Part 1: Mechanistic Foundation

The Zinc-Binding Event

The efficacy of benzenesulfonamide derivatives stems from their ability to coordinate directly with the catalytic zinc ion (


) within the enzyme's active site.[1]
  • Displacement: The sulfonamide moiety (

    
    ) acts as a zinc-binding group (ZBG).[2] In its ionized form (
    
    
    
    ), it displaces the zinc-bound water molecule/hydroxide ion essential for the catalytic hydration of
    
    
    .
  • Coordination: The nitrogen atom of the sulfonamide coordinates to the

    
     in a tetrahedral geometry.
    
  • Hydrogen Bonding: The oxygen atoms of the sulfonamide participate in a hydrogen bond network with the enzyme's Thr199 residue, stabilizing the inhibitor-enzyme complex.

Diagram 1: Mechanism of Inhibition

The following diagram illustrates the competitive inhibition mechanism where the sulfonamide displaces the catalytic water molecule.

CA_Mechanism Zn Active Site Zinc (Zn2+) Wat Catalytic Water/OH- Zn->Wat Native State Coordination Sub Substrate (CO2) Wat->Sub Nucleophilic Attack Inhib Sulfonamide Inhibitor (R-SO2NH-) Inhib->Zn Displaces Water (High Affinity) Thr Thr199 Residue (H-Bond Anchor) Inhib->Thr H-Bond Stabilization

Caption: Competitive displacement of the catalytic water molecule by the sulfonamide anion, stabilized by Thr199.

Part 2: Structure-Activity Relationship (SAR) & The "Tail Approach"

Overcoming Isoform Promiscuity

The catalytic core of CA isoforms is highly conserved. Therefore, simple benzenesulfonamides often inhibit all isoforms indiscriminately, leading to systemic side effects (e.g., paresthesia due to CA I/II inhibition).

The Solution: The Tail Approach To achieve selectivity for tumor-associated CA IX/XII, researchers attach a "tail" to the benzenesulfonamide scaffold via a linker.

  • The Scaffold: Benzenesulfonamide (binds conserved

    
    ).
    
  • The Linker: Often a ureido (-NHCONH-), amide, or triazole group.

  • The Tail: A variable hydrophobic or hydrophilic moiety that extends towards the selective pocket at the rim of the active site.

Key Insight: Residue 131 is a critical discriminator. It is a bulky Phenylalanine (Phe131) in CA II (causing steric hindrance for bulky tails) but a smaller Valine (Val131) in CA IX, allowing bulky tails to bind favorably.[3]

Diagram 2: The "Tail Approach" Strategy

Tail_Approach Scaffold Benzenesulfonamide Scaffold Linker Linker (e.g., Ureido, Triazole) Scaffold->Linker ZBG Zinc Binding Group (SO2NH2) ZBG->Scaffold Conserved Conserved Active Site (All Isoforms) ZBG->Conserved Primary Interaction Tail Variable Tail (Hydrophobic/Hydrophilic) Linker->Tail Variable Variable Outer Rim (Selectivity Filter) Tail->Variable Discriminatory Interaction (e.g., Val131 in CA IX)

Caption: Modular design of CAIs. The tail interacts with non-conserved residues to drive isoform selectivity.

Part 3: Synthetic Protocol (Ureido-Benzenesulfonamides)

Objective: Synthesis of a ureido-substituted benzenesulfonamide (SLC-0111 analog) via the reaction of 4-aminobenzenesulfonamide with an aryl isocyanate. This class is currently the most clinically relevant for hypoxic tumors.

Protocol: Isocyanate Addition

Reaction:



Step-by-Step Methodology
  • Preparation:

    • Charge a round-bottom flask with 4-aminobenzenesulfonamide (1.0 equiv) dissolved in anhydrous Acetonitrile (MeCN) .

    • Expert Note: Avoid protic solvents (methanol/ethanol) to prevent reaction with the isocyanate.

  • Addition:

    • Add the appropriate aryl isocyanate (1.1 equiv) dropwise at room temperature (RT) under an inert atmosphere (

      
      ).
      
    • Checkpoint: The reaction is typically exothermic. Monitor internal temperature.

  • Reaction Monitoring:

    • Stir at RT for 4–12 hours.

    • Self-Validation (TLC): Monitor the disappearance of the starting amine (ninhydrin stain active) and the appearance of a new, more polar spot.

  • Work-up:

    • The ureido product often precipitates directly from MeCN.

    • Filter the precipitate and wash with cold MeCN and diethyl ether to remove unreacted isocyanate.

    • If no precipitate forms, concentrate the solvent and recrystallize from ethanol/water.

  • Characterization (Validation Criteria):

    • 1H-NMR (DMSO-d6): Look for two distinct singlet peaks downfield (

      
       8.5–9.5 ppm) corresponding to the two urea NH protons. The sulfonamide 
      
      
      
      usually appears as a broad singlet around
      
      
      7.2 ppm.

Part 4: Experimental Validation (Stopped-Flow Assay)

Objective: Determine the inhibition constant (


) of the synthesized derivative against recombinant CA isoforms. The Stopped-Flow 

Hydration Assay
is the industry standard because it directly measures the catalytic rate in the initial linear phase, which is too fast for standard spectrophotometry.
Protocol: Kinetic Analysis

Principle: Measure the rate of acidification caused by the hydration of


 to 

using a pH indicator (Phenol Red).
Reagents
  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
     (to maintain ionic strength).
    
  • Indicator: 0.2 mM Phenol Red.

  • Substrate:

    
    -saturated water (approx. 33 mM at 25°C).
    
Workflow
  • Incubation:

    • Incubate the enzyme (CA I, II, IX, or XII) with the inhibitor at varying concentrations (0.1 nM – 100 nM) for 15 minutes at RT.

    • Causality: Pre-incubation ensures the inhibitor has reached equilibrium binding with the enzyme before the substrate triggers the reaction.

  • Stopped-Flow Injection:

    • Load Syringe A: Enzyme + Inhibitor + Indicator in Buffer.

    • Load Syringe B:

      
      -saturated water.[4]
      
    • Rapidly mix (dead time < 10 ms) in the stopped-flow chamber.

  • Data Acquisition:

    • Monitor absorbance at 557 nm (absorbance max of basic Phenol Red).

    • Record the decrease in absorbance as pH drops.

  • Calculation:

    • Determine the initial velocity (

      
      ) from the slope of the absorbance vs. time trace.
      
    • Calculate

      
       using the Cheng-Prusoff equation adapted for tight-binding inhibitors if necessary.
      
    • Convert to

      
       using the Morrison equation for precise affinity determination.
      
Diagram 3: Experimental Workflow

Workflow Synth Synthesis (Isocyanate + Amine) Valid Structural Validation (NMR: Urea NH peaks) Synth->Valid Purification Assay Stopped-Flow Assay (CO2 Hydration) Valid->Assay Library Screening Data Data Analysis (Ki Determination) Assay->Data Kinetic Traces Data->Synth SAR Feedback Loop

Caption: Iterative cycle of synthesis, structural validation, and kinetic evaluation.

Part 5: Quantitative Data Summary

The following table summarizes the typical inhibition profiles of reference compounds, highlighting the selectivity shift achieved by the "Tail Approach" (e.g., SLC-0111).

Compound ClassStructure TypeCA I

(nM)
CA II

(nM)
CA IX

(nM)
Selectivity (II/IX)
Acetazolamide Classical Heterocyclic25012250.5 (Non-selective)
Sulfanilamide Simple Benzene3002403800.6 (Non-selective)
SLC-0111 Ureido-Tail Benzene>5000>100045 >22 (Selective)

Note: Data represents typical values from literature. High II/IX ratios indicate superior selectivity for the tumor-associated isoform.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2019). The tail approach for designing CA inhibitors: a review. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • McDonald, P. C., et al. (2020). A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors. American Journal of Clinical Oncology. Link

  • Khalifah, R. G. (1971).[5] The carbon dioxide hydration activity of carbonic anhydrase.[1][4][5][6] I. Stop-flow kinetic studies. Journal of Biological Chemistry. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase IX-related mimic in complex with sulfonamide inhibitors. Proceedings of the National Academy of Sciences. Link

Sources

Methodological & Application

Application Notes and Protocols for the Dissolution of 2-(2-Methoxyethoxy)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the effective dissolution of 2-(2-Methoxyethoxy)benzenesulfonamide (CAS No. 82031-33-2), a key compound in contemporary research and development. Recognizing the critical importance of proper solubilization for experimental reproducibility and accuracy, these protocols are designed for researchers, scientists, and drug development professionals. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring a robust and adaptable methodology. Adherence to these protocols will facilitate the preparation of stock solutions suitable for a wide range of downstream applications, from initial screening assays to more complex cellular and biochemical experiments.

Introduction: The Criticality of Proper Dissolution

2-(2-Methoxyethoxy)benzenesulfonamide is a sulfonamide derivative of interest in various therapeutic areas. The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom and a carbon atom of a phenyl ring, imparts specific physicochemical properties that govern its solubility. Benzenesulfonamide and its derivatives are known for their ability to form strong hydrogen bonds, which influences their interaction with both biological targets and various solvents[1].

Inadequate dissolution can lead to a cascade of experimental errors, including inaccurate concentration measurements, precipitation of the compound during experiments, and ultimately, unreliable data. The protocols outlined herein are designed to mitigate these risks by providing a systematic approach to solvent selection and solution preparation.

Physicochemical Properties & Safety Considerations

A thorough understanding of the compound's properties is foundational to developing a successful dissolution protocol.

Physicochemical Data
PropertyValueSource
CAS Number 82031-33-2BLD Pharm[2]
Molecular Formula C9H13NO4SBLD Pharm[2]
Molecular Weight 231.27 g/mol BLD Pharm[2]
Appearance White to pale cream solid (crystals or powder)Thermo Fisher Scientific[3]
Storage Sealed in a dry place at room temperature.BLD Pharm[2]
Safety & Handling

As a precautionary measure, it is essential to handle 2-(2-Methoxyethoxy)benzenesulfonamide with appropriate personal protective equipment (PPE).

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2].

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[2].

  • Handling: Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[4] Wear protective gloves, a lab coat, and safety glasses.[4] Avoid generating dust.[4][5] Wash hands thoroughly after handling.[4][5]

Recommended Dissolution Protocols

Due to the absence of specific solubility data, a systematic solvent screening approach is recommended. The following protocols are presented in order of preference, starting with the most common and generally compatible solvents for sulfonamide-containing compounds.

Protocol 1: Dissolution in Common Organic Solvents

Many sulfonamide derivatives exhibit good solubility in polar organic solvents.[1] This protocol is the recommended starting point for preparing high-concentration stock solutions.

Materials:

  • 2-(2-Methoxyethoxy)benzenesulfonamide powder

  • Dimethyl sulfoxide (DMSO), research grade

  • Dimethylformamide (DMF), research grade

  • Ethanol (EtOH), absolute

  • Methanol (MeOH), research grade

  • Vortex mixer

  • Sonicator (water bath)

  • Sterile microcentrifuge tubes or glass vials

Procedure:

  • Weighing: Accurately weigh the desired amount of 2-(2-Methoxyethoxy)benzenesulfonamide in a suitable vial.

  • Solvent Addition: Add the appropriate volume of the chosen solvent (e.g., DMSO) to achieve the target concentration. Start with a common stock concentration, such as 10 mM or 50 mM.

  • Initial Mixing: Cap the vial securely and vortex for 30-60 seconds to facilitate initial dissolution.

  • Sonication (if necessary): If the compound does not fully dissolve, place the vial in a water bath sonicator for 5-10 minutes. This provides gentle heating and mechanical agitation to break up solid aggregates.

  • Gentle Warming (optional): If sonication is insufficient, warm the solution to 37°C for 10-15 minutes. Caution: Use a calibrated water bath. Do not use a hot plate, as this can lead to solvent evaporation and inaccurate concentrations.

  • Visual Inspection: After each step, visually inspect the solution against a dark background to ensure there are no visible particles.

  • Sterilization (if required): For cell-based assays, filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with the chosen solvent (e.g., PTFE for DMSO).

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: pH-Mediated Dissolution in Aqueous Buffers

The sulfonamide moiety possesses an acidic proton on the nitrogen atom. Deprotonation under basic conditions can significantly increase aqueous solubility by forming a more soluble salt. This method is particularly useful for preparing solutions for in vivo studies or assays where organic solvents are not tolerated. Some sulfonamides have been shown to be solubilized in water with the addition of a small amount of sodium hydroxide.[6]

Materials:

  • 2-(2-Methoxyethoxy)benzenesulfonamide powder

  • 1 M Sodium Hydroxide (NaOH)

  • Phosphate-Buffered Saline (PBS) or other desired buffer

  • pH meter

  • Vortex mixer

  • Sonicator

Procedure:

  • Weighing: Accurately weigh the desired amount of the compound.

  • Initial Suspension: Suspend the powder in the desired volume of aqueous buffer (e.g., PBS). The compound will likely not dissolve at this stage.

  • pH Adjustment: While stirring, add 1 M NaOH dropwise to the suspension. Monitor the pH continuously. The solid should begin to dissolve as the pH increases.

  • Target pH: Continue adding NaOH until the compound is fully dissolved. Note the final pH. For many sulfonamides, a pH between 8 and 10 is sufficient to achieve dissolution.[7]

  • Final Volume Adjustment: Once dissolved, adjust the final volume with the buffer to reach the target concentration.

  • pH Readjustment (Optional): If the experimental conditions require a specific pH, carefully back-titrate with a dilute acid (e.g., 0.1 M HCl). Caution: Be mindful of the compound's pKa. A significant decrease in pH may cause the compound to precipitate. Perform a small-scale test to determine the pH at which precipitation occurs.

  • Sterilization and Storage: Filter-sterilize and store as described in Protocol 1.

Visualization of the Dissolution Workflow

The following diagram outlines the decision-making process for selecting an appropriate dissolution strategy.

DissolutionWorkflow Workflow for Dissolving 2-(2-Methoxyethoxy)benzenesulfonamide start Start: Weigh Compound organic_solvent Protocol 1: Add Organic Solvent (e.g., DMSO) start->organic_solvent aqueous_buffer Protocol 2: Suspend in Aqueous Buffer start->aqueous_buffer Alternative Path vortex Vortex for 60s organic_solvent->vortex check1 Is it dissolved? vortex->check1 sonicate Sonicate for 10 min check1->sonicate No success Stock Solution Prepared check1->success Yes check2 Is it dissolved? sonicate->check2 warm Warm to 37°C for 15 min check2->warm No check2->success Yes check3 Is it dissolved? warm->check3 check3->success Yes fail Consider Alternative Solvent or Protocol 2 check3->fail No fail->aqueous_buffer add_base Add 1M NaOH dropwise aqueous_buffer->add_base check4 Is it dissolved? add_base->check4 check4->success Yes check4->add_base No, continue adding base

Caption: Decision tree for dissolving 2-(2-Methoxyethoxy)benzenesulfonamide.

Troubleshooting Common Dissolution Issues

IssuePotential CauseRecommended Solution
Compound precipitates upon dilution in aqueous media The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.1. Decrease the final concentration of the compound in the assay. 2. Increase the final percentage of the organic solvent, if tolerated by the experimental system. 3. Consider using a different primary solvent or preparing the compound using Protocol 2.
Solution is cloudy or hazy Incomplete dissolution or presence of insoluble impurities.1. Repeat the dissolution protocol, ensuring adequate vortexing and sonication. 2. Centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes and carefully collect the supernatant. 3. Verify the purity of the compound.
Compound degrades upon dissolution The compound may be unstable in the chosen solvent or at the pH used.1. Prepare fresh solutions immediately before use. 2. If using Protocol 2, avoid excessively high pH. 3. Consult literature for stability information on structurally similar compounds.

Conclusion

The successful dissolution of 2-(2-Methoxyethoxy)benzenesulfonamide is a prerequisite for obtaining reliable and reproducible experimental results. By following a systematic approach that considers the compound's chemical nature, researchers can confidently prepare stock solutions suitable for a variety of applications. The protocols and troubleshooting guide provided herein offer a robust framework for achieving this critical experimental objective.

References

  • Carl ROTH. (n.d.). Safety Data Sheet for 2-Methoxyethanol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, (2-methoxyethoxy)- (CAS 41532-81-4). Retrieved from [Link]

  • Anti-microbial activities of sulfonamides using disc diffusion method. (n.d.).
  • Mustofa, I. H., et al. (2023). Prototype for rapid test devices to detect residues of sulfonamides in chicken carcasses from traditional breeders in Surabaya, Indonesia. Veterinary World. Retrieved from [Link]

  • Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology. (n.d.). MSD Veterinary Manual. Retrieved from [Link]

  • Sari, Y., et al. (2024). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Polycyclic Aromatic Compounds. Retrieved from [Link]

Sources

Application Notes and Protocols for 2-(2-Methoxyethoxy)benzenesulfonamide as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 2-(2-Methoxyethoxy)benzenesulfonamide in Medicinal Chemistry

2-(2-Methoxyethoxy)benzenesulfonamide is a bespoke chemical entity that serves as a critical building block in the synthesis of complex pharmaceutical agents. Its molecular architecture, featuring a benzenesulfonamide core appended with a flexible and polar 2-methoxyethoxy side chain, imparts desirable pharmacokinetic properties to the final active pharmaceutical ingredient (API). The sulfonamide group is a well-established pharmacophore, present in a wide array of drugs, including diuretics, anticonvulsants, and hypoglycemic agents. The methoxyethoxy tail can enhance solubility and modulate the lipophilicity of a drug molecule, which is a crucial parameter for its absorption, distribution, metabolism, and excretion (ADME) profile.

These application notes provide a comprehensive guide for the synthesis, characterization, and utilization of 2-(2-Methoxyethoxy)benzenesulfonamide, with a particular focus on its role as a precursor in the synthesis of sulfonylurea-class drugs, such as Glibenclamide. The protocols herein are designed to be robust and reproducible, providing researchers with the necessary details to leverage this intermediate in their drug discovery and development programs.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of 2-(2-Methoxyethoxy)benzenesulfonamide is paramount for its effective and safe handling in a laboratory setting.

PropertyValueReference
CAS Number 82031-33-2
Molecular Formula C₉H₁₃NO₄S
Molecular Weight 231.27 g/mol
Appearance White to off-white solidGeneral observation for similar compounds
Storage Sealed in a dry, room temperature environment

Safety Precautions:

Benzenesulfonamide derivatives should be handled with care in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[1] Avoid inhalation of dust and contact with skin and eyes.[1] In case of accidental exposure, rinse the affected area with copious amounts of water and seek medical attention.[2]

Synthesis of 2-(2-Methoxyethoxy)benzenesulfonamide: A Multi-step Approach

The synthesis of 2-(2-Methoxyethoxy)benzenesulfonamide can be efficiently achieved through a three-step process commencing from readily available starting materials. This synthetic route is designed for both scalability and high purity of the final product.

Visualizing the Synthetic Workflow

Synthesis_Workflow Start 2-Methoxyphenol Step1 Step 1: Williamson Ether Synthesis Start->Step1 2-Chloroethanol, Base Intermediate1 1-(2-Methoxyethoxy)-2-methoxybenzene Step1->Intermediate1 Step2 Step 2: Chlorosulfonation Intermediate1->Step2 Chlorosulfonic Acid Intermediate2 2-(2-Methoxyethoxy)benzenesulfonyl chloride Step2->Intermediate2 Step3 Step 3: Amination Intermediate2->Step3 Ammonia End 2-(2-Methoxyethoxy)benzenesulfonamide Step3->End

Caption: Synthetic pathway for 2-(2-Methoxyethoxy)benzenesulfonamide.

Step 1: Williamson Ether Synthesis of 1-(2-Methoxyethoxy)-2-methoxybenzene

The initial step involves the formation of the ether linkage via a Williamson ether synthesis, a reliable and well-established S(_N)2 reaction.[3][4] In this reaction, the phenoxide ion of 2-methoxyphenol acts as a nucleophile, attacking the electrophilic carbon of 2-chloroethanol.[3][5]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methoxyphenol (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3]

  • Base Addition: Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1 eq), portion-wise to the solution at 0 °C to form the phenoxide.

  • Alkyl Halide Addition: To the resulting mixture, add 2-chloroethanol (1.05 eq) dropwise.

  • Reaction Progression: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to yield pure 1-(2-methoxyethoxy)-2-methoxybenzene.[6]

ReagentMolar Eq.Purpose
2-Methoxyphenol1.0Starting material
2-Chloroethanol1.05Alkylating agent
Sodium Hydride1.1Base for phenoxide formation
DMF/DMSO-Solvent
Step 2: Chlorosulfonation of 1-(2-Methoxyethoxy)-2-methoxybenzene

The second step introduces the sulfonyl chloride group onto the benzene ring through an electrophilic aromatic substitution reaction using chlorosulfonic acid.[7]

Protocol:

  • Reaction Setup: In a clean and dry round-bottom flask, cool chlorosulfonic acid (3.0-5.0 eq) to 0 °C in an ice bath.

  • Substrate Addition: Slowly add 1-(2-methoxyethoxy)-2-methoxybenzene (1.0 eq) dropwise to the cooled chlorosulfonic acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.[7]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The product, 2-(2-methoxyethoxy)benzenesulfonyl chloride, will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral.

Step 3: Amination of 2-(2-Methoxyethoxy)benzenesulfonyl chloride

The final step involves the conversion of the sulfonyl chloride to the desired sulfonamide by reaction with ammonia.[8]

Protocol:

  • Reaction Setup: Suspend the crude 2-(2-methoxyethoxy)benzenesulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran (THF).

  • Ammonia Addition: Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide (excess) at 0 °C.

  • Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(2-methoxyethoxy)benzenesulfonamide. The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[9][10]

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized 2-(2-Methoxyethoxy)benzenesulfonamide. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure. Expected signals should correspond to the aromatic protons, the methoxy and ethoxy groups, and the sulfonamide protons.

  • Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups. Expect characteristic peaks for N-H stretching of the sulfonamide, S=O stretching (asymmetric and symmetric), and C-O-C stretching of the ether linkage.

  • Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity.

  • Melting Point: The melting point is a crucial indicator of purity. A sharp melting point range suggests a high degree of purity.

Application in Pharmaceutical Synthesis: A Precursor to Glibenclamide

2-(2-Methoxyethoxy)benzenesulfonamide is a valuable intermediate in the synthesis of second-generation sulfonylurea drugs, such as Glibenclamide, which are used to treat type 2 diabetes mellitus.[11][12] The core reaction involves the formation of a sulfonylurea linkage by reacting the sulfonamide with an isocyanate.[13]

Visualizing the Coupling Reaction

Glibenclamide_Synthesis Intermediate 2-(2-Methoxyethoxy)benzenesulfonamide Reaction Sulfonylurea Formation Intermediate->Reaction Reagent Cyclohexyl Isocyanate Reagent->Reaction Product Glibenclamide Analog Reaction->Product Base Catalyst

Caption: Coupling of the intermediate with an isocyanate.

Protocol for Sulfonylurea Formation
  • Reaction Setup: In a dry reaction flask under an inert atmosphere, dissolve 2-(2-methoxyethoxy)benzenesulfonamide (1.0 eq) in an anhydrous aprotic solvent like THF or acetonitrile.

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate or triethylamine (1.1 eq), to the solution.

  • Isocyanate Addition: Slowly add cyclohexyl isocyanate (1.0 eq) to the reaction mixture.

  • Reaction Progression: Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, filter off the base. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield the desired sulfonylurea derivative.

This protocol provides a general framework for the utilization of 2-(2-Methoxyethoxy)benzenesulfonamide as a pharmaceutical intermediate. The specific reaction conditions may require optimization based on the exact substrate and desired product.

References

  • US20010014697A1 - Process for the preparation of 2-methoxyethoxy-benzenes and novel 2-methoxyethoxy-benzyl cyanides - Google Patents.
  • US20050032889A1 - Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same - Google Patents.
  • CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents.
  • The Williamson Ether Synthesis. Available at: [Link]

  • WO2010002712A2 - Method of crystallization - Google Patents.
  • Pharmacophoric 2-hydroxyalkyl benzenesulfonamide: a single-step synthesis from benzenesulfonamide via hemiaminal - PubMed. Available at: [Link]

  • US4874894A - Process for the production of benzenesulfonamides - Google Patents.
  • Williamson ether synthesis - Wikipedia. Available at: [Link]

  • Experiment 06 Williamson Ether Synthesis. Available at: [Link]

  • Williamson Ether Synthesis - Chemistry LibreTexts. Available at: [Link]

  • US20200199057A1 - Methods for manufacturing phenoxyethanol - Google Patents.
  • 3.3.3: Synthesis of Amines - Chemistry LibreTexts. Available at: [Link]

  • Total Synthesis of Glipizide and Glibenclamide in Continuous Flow - PubMed. Available at: [Link]

  • 4 Applications of Glibenclamide Sulfonamide as a Pharmaceutical Intermediate. Available at: [Link]

  • 1-Ethoxy-2-methoxybenzene | C9H12O2 | CID 87170 - PubChem. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents.
  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

  • Glibenclamide in patients with poorly controlled type 2 diabetes: a 12 | CPAA. Available at: [Link]

  • 8.6 - Two-Solvent Recrystallization Guide - MIT OpenCourseWare. Available at: [Link]

  • Reduction of nitro compounds - Wikipedia. Available at: [Link]

  • 24.6 Synthesis of Amines - Organic Chemistry | OpenStax. Available at: [Link]

  • CN103142521B - Glibenclamide tablet and preparation method thereof - Google Patents.
  • Synthesis of 2-ethyl-4-methoxy aniline via four-step process - ResearchGate. Available at: [Link]

  • EP2366687A2 - Benzenesulfonamide derivatives and pharmaceutical composition thereof - Google Patents.
  • Benzene, 1-chloro-2-methoxy- - the NIST WebBook. Available at: [Link]

  • Amine Reactions - Chemistry LibreTexts. Available at: [Link]

  • WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents.

Sources

Application Note: Analytical Method Development for Benzenesulfonamide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benzenesulfonamides represent a pharmacologically privileged scaffold found in diuretics, antibiotics (sulfa drugs), and carbonic anhydrase inhibitors. Their amphoteric nature—possessing both a basic aniline amine (


) and an acidic sulfonamide proton (

)—presents unique challenges in chromatographic retention and solubility. This guide outlines a scientifically grounded approach to developing robust analytical methods for these compounds, shifting beyond generic "C18/Water/Methanol" defaults to leverage specific stationary phase interactions (e.g., PFP) and pH-controlled ionization states.

Introduction: The Physicochemical Context

Successful analysis requires understanding the molecule's behavior in solution. Benzenesulfonamides are amphoteric .[1]

  • Acidic Moiety: The

    
     group can deprotonate at high pH (
    
    
    
    ), becoming anionic.[1]
  • Basic Moiety: The aromatic amine (

    
    ) can protonate at low pH (
    
    
    
    ), becoming cationic.[1]

Implication for Chromatography: To maximize retention on a standard C18 column, the molecule should ideally be neutral. However, at pH 3 (common for HPLC), the amine is protonated (


 charge), leading to early elution ("breakthrough"). At pH 8, the sulfonamide is deprotonated (

charge), also reducing retention.
  • Solution: Use End-capped C18 columns with high carbon loads for general potency assays, or Pentafluorophenyl (PFP) phases to retain the protonated basic amines via cation-exchange and

    
    -
    
    
    
    interactions.[1]

Method Development Strategy

The following workflow illustrates the decision matrix for selecting the stationary phase and detection mode based on the analyte's specific chemistry and the required sensitivity.

MethodDev cluster_c18 Standard Potency/QC cluster_pfp Isomer/Polar Separation start Start: Analyte Characterization check_iso Are there structural isomers? start->check_iso c18 Column: C18 (High Carbon Load) Mobile Phase: pH 2.5 (Formic Acid) check_iso->c18 No pfp Column: PFP (Pentafluorophenyl) Mechanism: Pi-Pi + H-Bonding check_iso->pfp Yes (e.g., positional isomers) detect_sel Required Sensitivity? c18->detect_sel pfp->detect_sel uv HPLC-UV (254-270 nm) Limit: µg/mL detect_sel->uv High (QC) ms LC-MS/MS (ESI+) Limit: ng/mL detect_sel->ms Trace (Bioanalysis) caption Figure 1: Decision matrix for stationary phase and detection selection.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

Application: Quality Control (QC), Assay, Impurity Profiling.[1]

Chromatographic Conditions
ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 × 150 mm, 5 µmStandard hydrophobic retention.[1] End-capping reduces silanol tailing of basic amines.[1]
Mobile Phase A 0.1% Formic Acid in WaterMaintains pH ~2.[1]7. Suppresses silanol activity; protonates amine (good peak shape, lower retention).[1]
Mobile Phase B Acetonitrile (ACN)Lower viscosity than methanol, sharper peaks for sulfonamides.
Flow Rate 1.0 mL/minStandard backpressure balance.[1]
Wavelength 254 nm and 270 nmSulfonamides absorb strongly at 254 nm (benzene ring) and ~265-275 nm.[1]
Temp 30°CImproves mass transfer and reproducibility.[1]
Gradient Program[1]
  • 0-2 min: 5% B (Equilibration/Loading)

  • 2-15 min: 5%

    
     60% B (Linear Gradient)
    
  • 15-20 min: 60%

    
     95% B (Wash)
    
  • 20-25 min: 5% B (Re-equilibration)

System Suitability Criteria:

  • Tailing Factor (

    
    ):  NMT 1.5 (Critical for sulfonamides due to amine-silanol interaction).[1]
    
  • Resolution (

    
    ):  > 2.0 between nearest impurity.
    
  • Precision (RSD): < 1.0% for

    
     injections.[1]
    

Protocol 2: LC-MS/MS for Trace Analysis

Application: Bioanalysis (Plasma/Urine), Genotoxic Impurity Screening.[1]

Mass Spectrometry Parameters (ESI+)

Sulfonamides analyze best in Positive Electrospray Ionization (ESI+) mode due to the basic aniline nitrogen.[1]

  • Source Temp: 350°C

  • Capillary Voltage: 3.5 kV

  • Desolvation Gas:

    
    , 800 L/hr
    
Fragmentation Pathway (MRM Transitions)

The fragmentation of benzenesulfonamides is highly characteristic.[1] The cleavage of the


 bond is the primary pathway.

FragPath parent Precursor Ion [M+H]+ frag1 Sulfanilamide Core m/z 156 parent->frag1 Cleavage of R-group frag3 SO2 Loss [M+H-64]+ parent->frag3 Rearrangement frag2 Aniline Ion m/z 92 frag1->frag2 Loss of SO2 (-64 Da) caption Figure 2: Common ESI+ fragmentation pathways for sulfonamides.

Common Transitions:

  • Sulfamethoxazole:

    
     (Quantifier), 
    
    
    
    (Qualifier).
  • Sulfadiazine:

    
     (Quantifier).[1]
    
  • Benzenesulfonamide (Parent):

    
     (Phenyl ring).[1]
    

Sample Preparation: Solid Phase Extraction (SPE)

Biological matrices (plasma/urine) require cleanup to remove proteins and phospholipids that cause matrix effects (ion suppression).[1]

Recommended Cartridge: Hydrophilic-Lipophilic Balanced (HLB) copolymer (e.g., Waters Oasis HLB).[1]

  • Why? HLB retains polar sulfonamides even if the sorbent dries out, unlike traditional C18.

SPE Protocol[1][2][3][4]
  • Pre-treatment: Dilute plasma 1:1 with 4% Phosphoric Acid (

    
    ) .
    
    • Mechanism:[2][3][4][5] Acidification breaks protein binding and ensures the sulfonamide moiety is neutral (retention favorable) while the amine is protonated (water soluble, but HLB retains via multiple mechanisms).

  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Loading: Load pre-treated sample at 1-2 mL/min.

  • Washing: 1 mL 5% Methanol in Water.

    • Removes: Salts and highly polar interferences.[1]

  • Elution: 1 mL Methanol (or ACN).

  • Reconstitution: Evaporate to dryness under

    
     and reconstitute in Mobile Phase A.
    

Method Validation (ICH Q2(R2))

Validation must demonstrate the method is "fit for purpose."[1][6]

ParameterAcceptance Criteria (Assay/Impurity)Experimental Approach
Specificity No interference at retention time of analyte.[1]Inject blank matrix and placebo.[1] Use Peak Purity (PDA) or Mass Spec resolution.
Linearity

5 concentration levels (e.g., 50% to 150% of target conc).
Accuracy 98.0% – 102.0% RecoverySpike samples at 80%, 100%, and 120% levels.
Precision RSD < 2.0% (Repeatability)6 injections of 100% standard.[1]
LOD/LOQ S/N > 3 (LOD), S/N > 10 (LOQ)Determine via visual evaluation or standard deviation of response.

Troubleshooting Guide

  • Problem: Peak Tailing.

    • Cause: Interaction between basic amine and residual silanols on silica.[1]

    • Fix: Increase buffer strength (20 mM Ammonium Acetate) or switch to a "Base Deactivated" (BDS) or PFP column.[1]

  • Problem: Low Recovery in SPE.

    • Cause: Sample pH was too high during loading (analyte deprotonated/anionic).

    • Fix: Ensure sample is acidified to pH < 4 prior to loading.[1]

  • Problem: Split Peaks.

    • Cause: Injection solvent too strong (e.g., 100% MeOH).

    • Fix: Dissolve sample in initial mobile phase (e.g., 5% ACN).

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[1][6]

  • Separation Characteristics of Phenyl/PFPP Reversed Phase Columns. Shimadzu Technical Report.

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. (2003).

  • Solid-Phase Extraction (SPE) Method Development. Waters Corporation Application Note.

Sources

Application Note: In Vitro Characterization of 2-(2-Methoxyethoxy)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

2-(2-Methoxyethoxy)benzenesulfonamide is a functionalized sulfonamide scaffold primarily utilized as a probe for Carbonic Anhydrase (CA) inhibition. Unlike lipophilic classic inhibitors (e.g., Acetazolamide), the ortho-methoxyethoxy substitution introduces a hydrophilic ether tail. This structural modification serves two critical experimental purposes:

  • Solubility Enhancement: It improves aqueous solubility, reducing the requirement for high DMSO concentrations in sensitive enzymatic assays.

  • Isoform Selectivity Probing: The steric bulk at the ortho position allows researchers to interrogate the "gatekeeper" residues of the CA active site, differentiating between ubiquitous cytosolic isoforms (hCA I/II) and tumor-associated transmembrane isoforms (hCA IX/XII).

Mechanism of Action: The sulfonamide moiety (


) acts as a zinc-binding group (ZBG). In the deprotonated state (

), it coordinates directly to the Zn

ion within the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion essential for the catalytic hydration of CO

.

CA_Inhibition_Mechanism Compound 2-(2-Methoxyethoxy) benzenesulfonamide Zn_Site Active Site Zn2+ Compound->Zn_Site Sulfonamide N binds Zn2+ Displacement Displacement of Catalytic H2O/OH- Zn_Site->Displacement Steric Blockade Inhibition Inhibition of CO2 Hydration Displacement->Inhibition kcat reduction Downstream Downstream Effects: Altered pH Homeostasis Reduced Tumor Acidification Inhibition->Downstream Physiological Impact

Figure 1: Mechanistic pathway of Carbonic Anhydrase inhibition by sulfonamide derivatives.

Pre-Experimental Considerations

Solubility & Stock Preparation

The methoxyethoxy chain provides moderate amphiphilicity, but the sulfonamide group remains polar.

  • Vehicle: DMSO (Dimethyl Sulfoxide) is the preferred solvent for stock solutions.

  • Stock Concentration: Prepare a 10 mM master stock.

  • Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent sulfonamide crystallization.

Stability

Sulfonamides are generally stable against hydrolysis at physiological pH. However, the ether linkage can be susceptible to oxidative cleavage in microsomal stability assays. For in vitro enzymatic assays, the compound is stable for >24 hours at room temperature.

Protocol A: Stopped-Flow CO Hydration Assay (Gold Standard)

Purpose: To determine the inhibition constant (


) of the compound against specific CA isoforms (e.g., hCA I, hCA II, hCA IX). This assay directly measures the physiological reaction: 

.
Materials
  • Enzyme: Recombinant hCA isozymes (commercially available).

  • Substrate: CO

    
     saturated water (approx. 17 mM at 25°C).
    
  • Indicator: Phenol Red (0.2 mM).[1]

  • Buffer:

    • 10 mM HEPES (pH 7.5) for

      
      -CAs.
      
    • 10 mM TRIS (pH 8.3) for

      
      -CAs.[2][3]
      
    • Add 0.1 M Na

      
      SO
      
      
      
      to maintain ionic strength.[1]
Method
  • Preparation: Degas all buffers to remove background CO

    
    .
    
  • Incubation: Incubate the enzyme (10–20 nM final) with the inhibitor (varying concentrations: 0.1 nM to 10

    
    M) for 15 minutes  at room temperature. This pre-incubation is critical to allow the sulfonamide to displace the zinc-bound water.
    
  • Reaction: Mix the Enzyme-Inhibitor solution rapidly with the CO

    
     substrate solution in a Stopped-Flow apparatus (e.g., Applied Photophysics SX.18Mv).
    
  • Detection: Monitor the absorbance change of Phenol Red at 557 nm over 0.5–10 seconds.

  • Analysis:

    • Calculate the initial velocity (

      
      ) from the linear portion of the absorbance trace.
      
    • Determine the uncatalyzed rate (

      
      ) using buffer without enzyme.
      
    • Fit data to the Cheng-Prusoff equation to derive

      
      .
      

Critical Note: The ortho-methoxyethoxy group may introduce slower binding kinetics compared to unsubstituted sulfonamides. Ensure the 15-minute pre-incubation is strictly followed.

Protocol B: Esterase Activity Assay (High-Throughput Screening)

Purpose: A simplified colorimetric assay for initial screening. CAs also possess esterase activity, hydrolyzing 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow).

Materials
  • Substrate: 4-Nitrophenyl acetate (4-NPA), 3 mM stock in acetonitrile.

  • Buffer: 12.5 mM Tris-SO

    
    , pH 7.6.
    
  • Plate: 96-well clear flat-bottom microplate.

Method
  • Plating: Add 80

    
    L of assay buffer to each well.
    
  • Inhibitor: Add 10

    
    L of 2-(2-Methoxyethoxy)benzenesulfonamide (serially diluted).
    
  • Enzyme: Add 10

    
    L of hCA enzyme solution. Shake and incubate for 15 mins at 25°C.
    
  • Start: Initiate reaction by adding 100

    
    L of 4-NPA substrate solution.
    
  • Read: Measure Absorbance at 400 nm (or 348 nm for isosbestic point) every 30 seconds for 10 minutes.

  • Validation: Use Acetazolamide as a positive control (Reference

    
     nM for hCA II).
    

Protocol C: Cell-Based Hypoxia Survival Assay

Purpose: To evaluate if the compound inhibits transmembrane CA IX, which is overexpressed in hypoxic tumors to regulate pH.

Materials
  • Cell Line: HT-29 (Colon cancer) or MDA-MB-231 (Breast cancer).

  • Condition: Normoxia (

    
    ) vs. Hypoxia (
    
    
    
    ).
  • Reagent: CCK-8 or MTT cell viability kit.

Method
  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Allow attachment (24h).

  • Treatment: Treat cells with the compound (0.1 – 100

    
    M).
    
  • Induction: Place "Hypoxia" plates in a hypoxia chamber (

    
    ) for 48 hours. Keep "Normoxia" plates in standard incubator.
    
  • Readout: Add CCK-8 reagent, incubate 2 hours, and read OD at 450 nm.

  • Interpretation: A selective CA IX inhibitor should show significantly higher potency (lower

    
    ) under hypoxic conditions compared to normoxic conditions, as CA IX is hypoxia-inducible.
    

Data Analysis & Expected Results

Experimental Workflow Diagram

Experimental_Workflow cluster_biochem Biochemical Validation cluster_cell Functional Validation Stock Stock Prep 10mM in DMSO StopFlow Stopped-Flow Assay (CO2 Hydration) Stock->StopFlow Esterase Esterase Assay (4-NPA Hydrolysis) Stock->Esterase Tox Cytotoxicity (Normoxia) StopFlow->Tox If Ki < 1µM Hypoxia Hypoxia Survival (CA IX Dependent) Tox->Hypoxia Determine Non-Toxic Dose

Figure 2: Step-by-step screening workflow for sulfonamide characterization.

Expected Data Ranges

The ortho-substitution generally reduces potency slightly against hCA II compared to unsubstituted benzenesulfonamide but may enhance selectivity profiles.

ParameterAssay TypeExpected RangeNotes

(hCA I)
Stopped-Flow1.0 – 10

M
Cytosolic isoform (low activity)

(hCA II)
Stopped-Flow50 – 500 nMCytosolic isoform (high activity)

(hCA IX)
Stopped-Flow10 – 100 nMTumor-associated target

MTT (Normoxia)> 100

M
Low cytotoxicity expected

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery, 13(11), 1003-1020. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][4] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

  • Alterio, V., et al. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421-4468. Link

Sources

2-(2-Methoxyethoxy)benzenesulfonamide as a tool compound in pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(2-Methoxyethoxy)benzenesulfonamide as a Thermodynamic Probe in Carbonic Anhydrase Research Content Type: Application Note & Experimental Protocol Audience: Structural Biologists, Medicinal Chemists, and Fragment-Based Drug Discovery (FBDD) Teams

Introduction: The "Solvation Ruler" of the Active Site

2-(2-Methoxyethoxy)benzenesulfonamide (CAS: 82031-33-2) is a specialized tool compound used primarily in Fragment-Based Drug Design (FBDD) and thermodynamic profiling of metalloenzymes, specifically Carbonic Anhydrases (CAs) .

Unlike high-affinity clinical inhibitors (e.g., Acetazolamide) that are optimized for potency, this compound serves as a structural probe . Its value lies in the ortho-substitution of the sulfonamide scaffold with a flexible, amphiphilic methoxyethoxy tail. This specific geometry forces the ligand to confront the steric and solvation constraints of the CA active site "hydrophobic wall" (residues Phe131, Val121, Leu198 in hCA II), making it an ideal model for measuring enthalpy-entropy compensation during ligand binding.

Key Applications
  • Thermodynamic Mapping: Quantifying the energetic cost of desolvating the active site hydrophobic pocket.

  • X-ray Crystallography: Visualizing "tail folding" and steric clashes in ortho-substituted benzenesulfonamides.

  • Fragment Optimization: Acting as a starting scaffold to test linker flexibility in bivalent inhibitor design.

Pharmacological Profile & Mechanism

Mechanism of Action

The compound functions as a reversible, competitive inhibitor of Carbonic Anhydrase (EC 4.2.1.1).

  • Primary Interaction (The Anchor): The sulfonamide moiety (

    
    ) exists as a monoanion (
    
    
    
    ) at physiological pH. The nitrogen atom coordinates directly to the catalytic Zinc ion (
    
    
    ) in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion.
  • Secondary Interaction (The Probe): The ortho-methoxyethoxy tail extends into the active site cavity. Unlike para-substituted tails which exit the cavity easily, the ortho-position forces the tail to interact with the inner rim residues.

    • Ether Oxygen: Acts as a weak hydrogen bond acceptor, probing local hydration waters.

    • Ethylene Linker: Probes hydrophobic Van der Waals contacts.

Signaling Pathway & Binding Logic

CA_Binding_Mechanism Substrate CO2 + H2O Enzyme Carbonic Anhydrase (Zn2+) Substrate->Enzyme Normal Catalysis Complex Enzyme-Inhibitor Complex (Tetrahedral Geometry) Enzyme->Complex Zn2+ Coordination Inhibitor 2-(2-Methoxyethoxy) benzenesulfonamide Inhibitor->Complex Sulfonamide Binding Effect Catalytic Blockade (No HCO3- Production) Complex->Effect Inhibition Thermodynamics Thermodynamic Signature (High Enthalpic Penalty due to Sterics) Complex->Thermodynamics Ortho-Tail Interaction

Figure 1: Mechanism of Action. The compound competes with CO2 for the Zinc active site. The unique "ortho-tail" interaction generates a distinct thermodynamic signature used to map the active site's steric tolerance.

Experimental Protocols

Protocol A: Stopped-Flow CO2 Hydrase Assay (Kinetics)

Purpose: To determine the Inhibition Constant (


) of the compound against hCA isoforms (I, II, IX).[1]
Principle:  This assay measures the rate of CO2 hydration by monitoring the acidification of the medium using a pH indicator (Phenol Red) in a rapid mixing device.

Materials:

  • Buffer: 20 mM HEPES, 20 mM Na2SO4, pH 7.5.

  • Indicator: 0.2 mM Phenol Red.

  • Substrate: CO2-saturated water (approx. 17 mM at 25°C).

  • Enzyme: Recombinant hCA II (approx. 10 nM final concentration).

  • Inhibitor: 2-(2-Methoxyethoxy)benzenesulfonamide (Stock: 10 mM in DMSO).

Step-by-Step Procedure:

  • Preparation: Degas all buffers to remove dissolved CO2. Saturate the substrate water with pure CO2 gas for 30 minutes.

  • Incubation: Mix the enzyme solution with varying concentrations of the inhibitor (0.1 nM to 10 µM) in the reaction buffer. Incubate for 15 minutes at room temperature to reach equilibrium.

  • Rapid Mixing (Stopped-Flow):

    • Syringe A: Enzyme + Inhibitor + Indicator + Buffer.

    • Syringe B: CO2-saturated water.

    • Inject equal volumes into the mixing chamber (stopped-flow instrument, e.g., Applied Photophysics).

  • Detection: Monitor absorbance at 557 nm (Phenol Red isosbestic point shift) for 0–10 seconds.

  • Analysis: Fit the initial velocity (

    
    ) curves to the Michaelis-Menten equation. Calculate 
    
    
    
    and convert to
    
    
    using the Cheng-Prusoff equation:
    
    
    (Note: For hCA II,
    
    
    for CO2 is approx. 10-12 mM).
Protocol B: Isothermal Titration Calorimetry (ITC)

Purpose: To measure the intrinsic thermodynamic parameters (


, 

,

) of binding. This is the critical assay for this probe.

Materials:

  • Instrument: MicroCal PEAQ-ITC or equivalent.

  • Cell Solution: hCA II (10–20 µM) in 20 mM Phosphate Buffer, pH 7.0.

  • Syringe Solution: Inhibitor (100–200 µM) in the exact same buffer (match DMSO % precisely, typically <1%).

Workflow:

  • Dialysis: Dialyze the protein against the assay buffer to minimize buffer mismatch heat. Use the final dialysate to prepare the ligand solution.

  • Titration:

    • Temperature: 25°C.

    • Injections: 19 injections of 2 µL each (first injection 0.4 µL).

    • Spacing: 150 seconds between injections.

  • Data Processing:

    • Subtract the "Heat of Dilution" (Ligand injected into buffer only).

    • Fit data to a One-Set-of-Sites model.

  • Interpretation:

    • 
       (Enthalpy):  Reflects bond formation (Zn-N bond) and Van der Waals contacts. Ortho-substituents often show less favorable enthalpy than para due to steric strain.
      
    • 
       (Entropy):  Reflects desolvation. A favorable (negative) value indicates the release of "unhappy" water molecules from the hydrophobic pocket by the methoxyethoxy tail.
      

Data Summary & Reference Values

Researchers should expect the following profile when using this tool compound compared to the standard para-substituted analog.

Parameter2-(2-Methoxyethoxy)benzenesulfonamide (Ortho)4-(2-Methoxyethoxy)benzenesulfonamide (Para)Interpretation

(hCA II)
50 - 200 nM 10 - 50 nM Ortho position causes steric clash, reducing potency.
Binding Enthalpy (

)
Less Exothermic (e.g., -6 kcal/mol)More Exothermic (e.g., -9 kcal/mol)Strain in the ortho isomer creates an enthalpic penalty.
Binding Entropy (

)
Favorable (Hydrophobic effect)Less FavorableThe ortho tail displaces specific waters in the pocket rim.
Selectivity (CA II vs I) ModerateLowOrtho substituents can exploit slight active site variances.

Note: Values are representative of the structural class behavior observed in thermodynamic SAR studies.

Visualization of Experimental Workflow

Workflow Stock Compound Stock (10mM DMSO) Dilution Dilution Series (Buffer pH 7.5) Stock->Dilution Method_A Method A: Stopped-Flow Kinetics Dilution->Method_A Method_B Method B: ITC Thermodynamics Dilution->Method_B Match Buffer! Enzyme_Prep hCA II Enzyme (Dialyzed) Enzyme_Prep->Method_A Enzyme_Prep->Method_B Result_A Ki Value (Potency) Method_A->Result_A Result_B ΔH, ΔS, ΔG (Binding Mode) Method_B->Result_B

Figure 2: Dual-Stream Characterization Workflow. Researchers should perform kinetics first to establish potency range, followed by ITC for detailed energetic profiling.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Krishnamurthy, V. M., et al. (2008). Carbonic anhydrase as a model for biophysical and physical-organic studies of proteins and protein–ligand binding. Chemical Reviews. Link

  • Snyder, P. W., et al. (2011). Mechanism of the hydrophobic effect in the biomolecular recognition of arylsulfonamides by carbonic anhydrase. PNAS. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II–inhibitor complex reveals a novel binding mode. Journal of Medicinal Chemistry. Link

  • Scott, W. L., et al. (2022). Benzenesulfonamide derivatives as Carbonic Anhydrase Inhibitors. NIH National Library of Medicine. Link

Sources

Application Note: Synthesis of 2-(2-Methoxyethoxy)benzenesulfonamide (CAS 82031-33-2)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Methoxyethoxy)benzenesulfonamide (CAS 82031-33-2) is a critical pharmacophore scaffold, structurally related to subtype-selective


-adrenoceptor antagonists (e.g., Tamsulosin) and carbonic anhydrase inhibitors. Its amphiphilic nature—combining a polar sulfonamide "head" with a flexible, ether-linked "tail"—makes it a valuable intermediate for fragment-based drug discovery (FBDD).

This application note provides a definitive, reproducible protocol for synthesizing this compound. Unlike generic literature, this guide focuses on the O-alkylation of 2-hydroxybenzenesulfonamide , a route selected for its operational simplicity and scalability compared to the harsher chlorosulfonation of (2-methoxyethoxy)benzene, which suffers from regioselectivity issues (para- vs. ortho- substitution).

Retrosynthetic Analysis & Strategy

To ensure high regiochemical fidelity, we utilize a "pre-functionalized" aromatic core. The ortho relationship between the sulfonamide and the ether chain is established prior to the alkylation step.

Strategic Disconnections
  • Route A (Primary): Williamson Ether Synthesis. Nucleophilic attack of the phenoxide derived from 2-hydroxybenzenesulfonamide on 2-bromoethyl methyl ether.

  • Route B (Alternative): Nucleophilic Aromatic Substitution (

    
    ). Displacement of fluoride from 2-fluorobenzenesulfonamide by 2-methoxyethanol.
    
Pathway Visualization

Retrosynthesis Target Target Molecule 2-(2-Methoxyethoxy)benzenesulfonamide (CAS 82031-33-2) Phenol Precursor A 2-Hydroxybenzenesulfonamide Phenol->Target Route A: O-Alkylation (Preferred) AlkylHalide Reagent A 1-Bromo-2-methoxyethane AlkylHalide->Target Fluoro Precursor B 2-Fluorobenzenesulfonamide Fluoro->Target Route B: SnAr (High Cost) Alcohol Reagent B 2-Methoxyethanol Alcohol->Target ConditionA Conditions A: K2CO3, Acetone or DMF Reflux, 6-12h ConditionA->Phenol

Figure 1: Retrosynthetic strategy highlighting the preferred Williamson Ether Synthesis (Route A) over the


 approach.

Detailed Protocol: O-Alkylation Route

This protocol is optimized for a 10 mmol scale. It utilizes Potassium Carbonate (


) as a mild base to deprotonate the phenol without affecting the sulfonamide nitrogen (pKa ~10 vs. pKa ~16 for sulfonamide NH), ensuring chemoselectivity.
Reagents & Materials
ReagentMW ( g/mol )Equiv.[1]AmountRole
2-Hydroxybenzenesulfonamide 173.191.01.73 gLimiting Reagent
1-Bromo-2-methoxyethane 138.991.21.67 g (~1.15 mL)Electrophile
Potassium Carbonate (

)
138.212.02.76 gBase
Potassium Iodide (KI) 166.000.10.16 gCatalyst (Finkelstein)
Acetone (Anhydrous) --30 mLSolvent
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Apparatus: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Flush with nitrogen to maintain an inert atmosphere (critical to prevent oxidation of the phenol).

  • Solvation: Charge the RBF with 2-Hydroxybenzenesulfonamide (1.73 g) and anhydrous Acetone (30 mL).

  • Deprotonation: Add

    
      (2.76 g) in a single portion. Stir at room temperature for 15 minutes. Observation: The suspension may change color slightly as the phenoxide forms.
    
  • Addition: Add Potassium Iodide (0.16 g) followed by the dropwise addition of 1-Bromo-2-methoxyethane (1.15 mL) via syringe. Note: KI acts as a catalyst by converting the alkyl bromide to the more reactive alkyl iodide in situ.

Phase 2: Reaction & Monitoring
  • Reflux: Heat the mixture to a gentle reflux (bath temp ~60°C) for 8–12 hours.

  • Checkpoint 1 (TLC): Monitor reaction progress using TLC (Eluent: 50% EtOAc/Hexanes).

    • Starting Material

      
      : ~0.4 (UV active, stains with 
      
      
      
      due to phenol).
    • Product

      
      : ~0.6 (UV active, negative 
      
      
      
      stain).
    • Criteria: Reaction is complete when the phenolic starting material spot disappears.

Phase 3: Workup & Isolation
  • Filtration: Cool the mixture to room temperature. Filter off the inorganic salts (

    
    , Excess 
    
    
    
    ) using a sintered glass funnel. Wash the filter cake with cold acetone (2 x 10 mL).
  • Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to yield a crude semi-solid or oil.

  • Precipitation: Redissolve the residue in a minimum amount of Ethyl Acetate (~5 mL) and slowly add Hexanes (~20 mL) with vigorous stirring. Alternatively, triturate with cold water.

  • Collection: Filter the resulting white solid and dry under high vacuum at 40°C for 4 hours.

Purification (If necessary)

If the crude purity is <95% by HPLC, recrystallize from Ethanol/Water (1:1) . Dissolve the solid in hot ethanol, then add hot water until slight turbidity persists. Cool slowly to 4°C.

Analytical Validation

To ensure scientific integrity, the synthesized compound must meet the following spectral criteria.

NMR Interpretation
  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       7.75 (dd, 1H, Ar-H ortho to 
      
      
      
      ): Characteristic deshielding by sulfonyl group.
    • 
       7.55 (t, 1H, Ar-H).
      
    • 
       7.15 (d, 1H, Ar-H ortho to OR).
      
    • 
       7.05 (t, 1H, Ar-H).
      
    • 
       6.90 (s, 2H, 
      
      
      
      ): Broad singlet, exchangeable with
      
      
      .
    • 
       4.20 (t, 2H, 
      
      
      
      ): Diagnostic triplet indicating successful O-alkylation.
    • 
       3.70 (t, 2H, 
      
      
      
      ).
    • 
       3.35 (s, 3H, 
      
      
      
      ).
Mechanism of Action (Chemical)

The reaction proceeds via an


 mechanism. The phenoxide anion, generated by 

, acts as the nucleophile. The addition of KI is a critical process optimization; it converts the alkyl bromide to a more reactive alkyl iodide (Finkelstein reaction), significantly increasing the reaction rate and yield.

Mechanism Step1 Step 1: Deprotonation of Phenol (K2CO3) Step3 Step 3: Sn2 Attack (Phenoxide + R-I) Step1->Step3 Nucleophile Generation Step2 Step 2: Finkelstein Exchange (R-Br -> R-I) Step2->Step3 Electrophile Activation

Figure 2: Mechanistic flow ensuring efficient ether formation.

Safety & Handling

  • Sulfonamides: Generally low acute toxicity but can cause hypersensitivity reactions (sulfa allergy). Handle with gloves and avoid inhalation.

  • 1-Bromo-2-methoxyethane: An alkylating agent. It is a potential mutagen and skin irritant. All transfers must occur in a fume hood.

  • Waste Disposal: Aqueous waste containing potassium salts should be neutralized. Organic waste containing alkyl halides must be segregated for halogenated solvent disposal.

References

  • Langer, P., et al. (2001). Process for the preparation of 2-methoxyethoxy-benzenes. US Patent Application 2001/0014697 A1. Washington, DC: U.S. Patent and Trademark Office.
  • European Patent Office. (1988). Process for producing optically active benzenesulfonamide derivatives. EP0257787B1.

Disclaimer: This protocol is intended for research purposes only. Users must conduct their own risk assessment prior to experimentation.

Sources

safe handling and storage procedures for 2-(2-Methoxyethoxy)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for 2-(2-Methoxyethoxy)benzenesulfonamide

Introduction

2-(2-Methoxyethoxy)benzenesulfonamide (CAS No. 82031-33-2) is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry and materials science, appearing in various therapeutic agents and specialty polymers.[1][2] Given its structure, this compound is likely utilized as a synthetic intermediate in the development of more complex molecules in pharmaceutical and chemical research.[2]

This document provides a detailed guide to the safe handling, storage, and use of 2-(2-Methoxyethoxy)benzenesulfonamide in a laboratory setting. The protocols herein are designed for researchers, scientists, and drug development professionals. The guidance is based on the known hazards associated with this specific compound and supplemented with established best practices for handling aromatic sulfonamides.[3]

Compound Identification and Properties

A clear understanding of a chemical's properties is foundational to its safe handling. Below is a summary of the available information for 2-(2-Methoxyethoxy)benzenesulfonamide.

PropertyValueSource
CAS Number 82031-33-2[3]
Molecular Formula C₉H₁₃NO₄S[3]
Molecular Weight 231.27 g/mol [3]
Physical State Solid (Assumed based on related compounds)N/A
Appearance White to off-white solid (Typical for sulfonamides)[4]
Solubility Likely soluble in methanol and other organic solvents. Low aqueous solubility is common for benzenesulfonamides.[4][5]
Storage Temperature Room temperature[3]
Hazard Identification and GHS Classification

Based on available supplier safety information, 2-(2-Methoxyethoxy)benzenesulfonamide is classified as hazardous.[3] The GHS pictograms and hazard statements are crucial for understanding the risks and taking appropriate precautions.

GHS PictogramSignal WordHazard Statements
!Warning H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation

(Data sourced from BLD Pharm)[3]

Causality of Hazards:

  • Oral Toxicity (H302): Like many biologically active molecules, ingestion can lead to systemic toxicity.[5][6]

  • Skin and Eye Irritation (H315, H319): The chemical structure may interact with proteins and lipids in the skin and eyes, leading to irritation.[7] This is a common property of many chemical reagents.

  • Respiratory Irritation (H335): As a fine powder, the compound can be easily inhaled, causing irritation to the respiratory tract.[7]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to mitigate the identified risks. The following PPE is mandatory when handling 2-(2-Methoxyethoxy)benzenesulfonamide.

  • Eye Protection: Chemical safety goggles or a face shield that complies with European Standard EN166 or US OSHA 29 CFR 1910.133 regulations.[8]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and disposed of properly after handling the compound.[8]

  • Body Protection: A laboratory coat must be worn and kept fastened.

  • Respiratory Protection: If handling large quantities or if there is a risk of generating dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[8]

Experimental Protocols

Protocol 1: Safe Handling and Weighing

This protocol outlines the procedure for safely weighing and preparing solutions of 2-(2-Methoxyethoxy)benzenesulfonamide. The primary objective is to prevent inhalation, ingestion, and skin/eye contact.

Methodology:

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Designate a specific area for handling the compound, preferably within a certified chemical fume hood.[9]

    • Prepare all necessary equipment (spatula, weighing paper, glassware) and have it ready inside the fume hood.

  • Weighing:

    • Carefully open the container inside the fume hood to avoid creating airborne dust.

    • Use a clean spatula to transfer the desired amount of the solid onto weighing paper or directly into a tared container.

    • Avoid any sudden movements that could generate dust.

    • Once the desired amount is weighed, securely close the primary container.

  • Dissolution:

    • If preparing a solution, add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

    • Ensure the dissolution process is also carried out within the fume hood.

  • Cleanup:

    • Wipe down the spatula and any surfaces within the fume hood with a damp cloth or paper towel to remove any residual powder.

    • Dispose of all contaminated materials (weighing paper, gloves, paper towels) in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after the procedure is complete.[9]

Protocol 2: Storage Procedures

Proper storage is critical to maintain the stability of the compound and ensure laboratory safety.

Methodology:

  • Container:

    • Always store the compound in its original, tightly sealed container.[8]

  • Location:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10][11]

    • The recommended storage condition is room temperature.[3]

    • Do not store with food, drink, or animal feeding stuffs.[9]

  • Inventory Management:

    • Label the container with the date received and the date opened.

    • While benzenesulfonamides are generally stable, long-term storage of related compounds has shown some degradation, especially when frozen in biological matrices.[12] It is good practice to monitor for any changes in appearance over time.

Protocol 3: Spill and Emergency Procedures

Immediate and correct response to a spill is crucial to prevent exposure and contamination.

Methodology:

  • Minor Spill (Solid):

    • Ensure proper PPE is worn.

    • Gently cover the spill with an absorbent material (e.g., sand, universal binder) to avoid generating dust.[13]

    • Carefully sweep the material into a designated hazardous waste container.

    • Clean the spill area with a wet cloth and then decontaminate if necessary.

    • Ventilate the area.[13]

  • Skin Contact:

    • Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[8]

    • Seek medical attention if irritation persists.

  • Eye Contact:

    • Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8]

    • Remove contact lenses if present and easy to do so.

    • Seek immediate medical attention.

  • Ingestion:

    • Rinse the mouth with water.[8]

    • Do NOT induce vomiting.

    • Seek immediate medical attention and show the safety data information if available.

Visualization of Safe Handling Workflow

The following diagram illustrates the key decision points and steps for the safe handling of a chemical powder like 2-(2-Methoxyethoxy)benzenesulfonamide.

SafeHandlingWorkflow start Start: Prepare to Handle Chemical ppe_check Step 1: Don Correct PPE (Goggles, Gloves, Lab Coat) start->ppe_check fume_hood Step 2: Work in a Certified Fume Hood ppe_check->fume_hood weighing Step 3: Weigh Compound Carefully (Avoid Dust Generation) fume_hood->weighing dissolution Step 4: Prepare Solution (If applicable) weighing->dissolution storage Step 5: Securely Store or Use dissolution->storage cleanup Step 6: Clean Work Area & Dispose of Waste storage->cleanup end End: Wash Hands Thoroughly cleanup->end

Caption: Workflow for Safe Handling of 2-(2-Methoxyethoxy)benzenesulfonamide.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: ≥99 %. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-5-{(2R)-2-{[2-(2-methoxyphenoxy)ethyl]amino}propyl}benzenesulfonamide. Retrieved from [Link]

  • Alfredsson, G., & Ohlsson, A. (1998). Stability of sulphonamide drugs in meat during storage. Food Additives and Contaminants, 15(3), 302-306. [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-(2-methoxyethoxy)ethanol. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2018). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Research, 6(3), 431-454. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, (2-methoxyethoxy)- (CAS 41532-81-4). Retrieved from [Link]

Sources

Application Note: Precision Profiling of Carbonic Anhydrase Inhibition using 2-(2-Methoxyethoxy)benzenesulfonamide

[1]

Abstract

This application note details the standardized protocol for utilizing 2-(2-Methoxyethoxy)benzenesulfonamide (CAS 82031-33-2) as a molecular probe in Carbonic Anhydrase (CA) inhibition assays.[1] While unsubstituted benzenesulfonamides are classic zinc-binding inhibitors, the introduction of the ortho-methoxyethoxy tail provides a distinct steric and physicochemical profile, making this compound a valuable tool for interrogating the "hydrophilic bank" of the CA active site.[1] This guide focuses on the 4-Nitrophenyl Acetate (4-NPA) Esterase Assay , a high-throughput colorimetric method for determining inhibition constants (


1

Introduction & Mechanism of Action

The Target: Carbonic Anhydrase (CA)

Carbonic Anhydrases (EC 4.2.1.[1]1) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide (

11
The Probe: 2-(2-Methoxyethoxy)benzenesulfonamide

This compound belongs to the sulfonamide class of inhibitors, which act as zinc-binders .[1]

  • Primary Interaction: The deprotonated sulfonamide nitrogen coordinates directly to the catalytic Zinc ion (

    
    ) at the bottom of the active site cone, displacing the zinc-bound water molecule/hydroxide ion required for catalysis.[1]
    
  • Secondary Interaction (The "Tail"): The 2-(2-methoxyethoxy) substituent extends towards the hydrophobic and hydrophilic pockets of the enzyme.[1] Unlike simple benzenesulfonamide, this ether tail improves water solubility and probes the steric tolerance of the ortho position, often interacting with residues like Thr199 or Leu198 in CA II.[1]

Visualizing the Mechanism

The following diagram illustrates the competitive inhibition mechanism where the sulfonamide "anchors" to the Zinc, blocking substrate entry.[1]

CA_Inhibition_MechanismEnzymeCarbonic Anhydrase(Active Site Zn2+)Complex_ESE-S Complex(Catalysis)Enzyme->Complex_ES+ SubstrateComplex_EIE-I Complex(Inhibition)Enzyme->Complex_EI+ Inhibitor(Zn2+ Coordination)SubstrateSubstrate(4-NPA or CO2)Inhibitor2-(2-Methoxyethoxy)benzenesulfonamideInhibitor->Complex_EIComplex_ES->EnzymeRegenerationProductProduct(p-Nitrophenol + Acetate)Complex_ES->ProductHydrolysisComplex_EI->Complex_ESBlocked

Figure 1: Competitive inhibition mechanism.[1] The sulfonamide moiety coordinates the active site Zinc, preventing substrate binding and catalysis.[1]

Materials & Preparation

Reagents List
ReagentSpecificationStorageNotes
Test Compound 2-(2-Methoxyethoxy)benzenesulfonamide4°C, DesiccatedMW: 231.27 g/mol .[1][2][3]
Enzyme Bovine Carbonic Anhydrase II (bCA II)-20°CStandard model isozyme.[1]
Substrate 4-Nitrophenyl Acetate (4-NPA)-20°CCritical: Unstable in water.[1]
Buffer Base HEPES or Tris-SO4RTAvoid chloride buffers (Cl- is a weak inhibitor).[1]
Solvent DMSO (Dimethyl Sulfoxide)RTFor inhibitor stock.[1]
Solvent Acetone or AcetonitrileRTFor 4-NPA stock.[1]
Stock Solution Preparation

1. Inhibitor Stock (10 mM):

  • Weigh 2.31 mg of 2-(2-Methoxyethoxy)benzenesulfonamide.[1]

  • Dissolve in 1.0 mL of 100% DMSO.

  • Stability:[1][4] Stable for 1 month at -20°C.

2. Substrate Stock (3 mM 4-NPA):

  • Prepare FRESH immediately before assay.

  • Dissolve 4-NPA in Acetone (not water/buffer) to a concentration of 3 mM.

  • Note: 4-NPA undergoes spontaneous hydrolysis in aqueous buffer.[1] Keep in acetone until the final injection step.[1]

3. Assay Buffer (pH 8.0):

  • 50 mM HEPES, pH 8.0.[1]

  • Optional: Add 0.1 mg/mL BSA to prevent enzyme adsorption to plasticware.[1]

  • Avoid: Do not use PBS (Phosphate Buffered Saline) as chloride ions interfere with CA activity.[1]

Experimental Protocol: 4-NPA Esterase Assay

This assay measures the esterase activity of CA, where 4-NPA is hydrolyzed to 4-nitrophenol (yellow color, Absorbance ~400-405 nm).[1]

Assay Workflow Diagram

Assay_WorkflowStep11. Prepare PlateAdd 80 µL Assay Buffer to 96-well plateStep22. Add EnzymeAdd 10 µL bCA II (0.5 µM stock)Step1->Step2Step33. Add InhibitorAdd 10 µL Test Compound (Serial Dilution)Incubate 15 min @ 25°CStep2->Step3Step44. Initiate ReactionInject 100 µL 4-NPA (Fresh in Buffer)Step3->Step4Step55. Kinetic ReadMeasure Abs @ 405 nmInterval: 15s for 10 minStep4->Step5

Figure 2: Step-by-step workflow for the 96-well plate colorimetric assay.

Detailed Steps
  • Enzyme Preparation: Dilute bCA II in Assay Buffer to a working concentration of 0.5 - 1.0 µM .

  • Inhibitor Dilution: Prepare a serial dilution of the inhibitor in Assay Buffer (containing 5% DMSO to match stock). Typical range: 100 µM down to 1 nM.[1]

  • Plate Setup (Standard 96-well clear plate):

    • Blank (No Enzyme): 90 µL Buffer + 10 µL Inhibitor/Vehicle.

    • Positive Control (No Inhibitor): 80 µL Buffer + 10 µL Enzyme + 10 µL Vehicle (DMSO).[1]

    • Test Wells: 80 µL Buffer + 10 µL Enzyme + 10 µL Inhibitor.

  • Pre-Incubation: Incubate the plate for 15 minutes at 25°C . This allows the sulfonamide to reach equilibrium binding with the Zinc active site.[1]

  • Substrate Preparation (Critical Step):

    • Just before use, dilute the 3 mM 4-NPA (in Acetone) into Assay Buffer to create a working substrate solution .[1]

    • Ratio: Dilute 1:10 (e.g., 1 mL 4-NPA/Acetone + 9 mL Buffer).[1] Mix and use immediately.

  • Initiation: Add 100 µL of the Working Substrate Solution to all wells using a multichannel pipette.

  • Measurement: Immediately place in plate reader. Measure Absorbance at 405 nm kinetically every 15 seconds for 10 minutes.

Data Analysis

Determining Initial Velocity ( )[1]
  • Plot Absorbance (405 nm) vs. Time (min) for each well.

  • Select the linear portion of the curve (typically the first 2-5 minutes).[1]

  • Calculate the slope (

    
    ).[1] This is your 
    
    
    .
  • Subtract the slope of the Blank (spontaneous hydrolysis) from all Enzyme wells.[1]

Calculating % Inhibition
1
IC50 Determination

Plot % Inhibition (Y-axis) vs. log[Inhibitor] (X-axis).[1] Fit the data to a non-linear regression model (4-parameter logistic):

1
Ki Calculation (Cheng-Prusoff)

For competitive inhibitors (like sulfonamides):

1
  • 
    : Concentration of 4-NPA used (final concentration in well).
    
  • 
    : Michaelis constant for 4-NPA (typically ~0.2 - 0.4 mM for bCA II, but must be determined empirically  for your specific assay conditions).[1]
    

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Signal Spontaneous hydrolysis of 4-NPA.[1]Prepare 4-NPA stock in Acetone. Do not mix with buffer until the very last second. Keep buffer pH

8.[1]0.
Precipitation Inhibitor insolubility.[1]The methoxyethoxy tail improves solubility, but if >100 µM is needed, ensure DMSO concentration is constant (max 5%).[1]
No Inhibition Observed Buffer interference.Check if PBS or Tris-HCl was used.[1] Chloride ions (

) are weak CA inhibitors (

) and can mask potent inhibitors.[1] Use HEPES or Tris-Sulfate.[1]
Non-Linear Kinetics Substrate depletion or Enzyme instability.[1]Reduce enzyme concentration.[1] Ensure the read time is restricted to the initial linear phase (first 3-5 mins).

References

  • Verpoorte, J. A., Mehta, S., & Edsall, J. T. (1967). Esterase activities of human carbonic anhydrases B and C. Journal of Biological Chemistry, 242(18), 4221-4229.[1] Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

  • Pocker, Y., & Stone, J. T. (1967). The catalytic versatility of erythrocyte carbonic anhydrase.[1] III. Kinetic studies of the enzyme-catalyzed hydrolysis of p-nitrophenyl acetate. Biochemistry, 6(3), 668-678.[1] Link[1]

  • Nishimori, I., et al. (2005). Carbonic anhydrase inhibitors: DNA cloning and inhibition studies of the human secretory isoform VII.[1] Bioorganic & Medicinal Chemistry, 13(19), 5645-5653.[1] (Reference for standard assay buffers). Link

Experimental Workflow for Screening Benzenesulfonamide Libraries

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery professionals focusing on the identification and characterization of benzenesulfonamide-based inhibitors of Carbonic Anhydrases (CAs). It moves beyond standard textbook descriptions to provide a field-validated, high-fidelity experimental workflow.

Targeting Carbonic Anhydrase Isoforms (hCA I, II, IX, XII)

Introduction & Strategic Rationale

Benzenesulfonamides (BSAs) represent the "privileged scaffold" for Carbonic Anhydrase (CA) inhibition. The sulfonamide moiety (


) acts as a zinc-binding group (ZBG), coordinating directly to the catalytic 

ion within the enzyme's active site.

While High-Throughput Screening (HTS) often relies on simplified readouts, the complex thermodynamics of CA inhibition requires a cascaded screening approach . A simple colorimetric screen can yield false positives or fail to distinguish isoform selectivity—a critical parameter given that hCA II is ubiquitous (off-target) while hCA IX/XII are hypoxia-induced tumor targets.

This protocol outlines a Tiered Screening Architecture :

  • Tier 1 (HTS): Esterase Hydrolysis Assay (Speed & Throughput).

  • Tier 2 (Validation): Stopped-Flow

    
     Hydration Assay (Physiological Relevance & 
    
    
    
    ).
  • Tier 3 (Biophysics): Surface Plasmon Resonance (SPR) (Binding Kinetics & Residence Time).

Screening Workflow Visualization

The following diagram illustrates the logical progression from library intake to lead characterization, highlighting decision gates and experimental modalities.

ScreeningWorkflow cluster_Tier1 Tier 1: Primary HTS cluster_Tier2 Tier 2: Functional Validation cluster_Tier3 Tier 3: Biophysical Characterization Library Benzenesulfonamide Library Input HTS Esterase Assay (p-NPA) 96/384-well Plate Library->HTS Filter1 Cutoff: >50% Inhibition @ 10 µM HTS->Filter1 Filter1->Library Refine SAR StopFlow Stopped-Flow CO2 Hydration (Physiological Substrate) Filter1->StopFlow Hits Isoform Selectivity Profiling (hCA I, II vs IX, XII) StopFlow->Isoform KI_Calc Determine Ki Constants (Cheng-Prusoff) Isoform->KI_Calc SPR SPR (Biacore/Octet) Binding Kinetics (kon, koff) KI_Calc->SPR Lead Candidates Residence Residence Time Analysis SPR->Residence

Figure 1: Cascaded screening workflow ensuring high-throughput triage followed by rigorous kinetic validation.

Tier 1: Primary HTS – The Esterase Method

Objective: Rapidly filter large libraries to identify binders. Principle: CAs possess a secondary esterase activity. They catalyze the hydrolysis of 4-nitrophenyl acetate (p-NPA) into 4-nitrophenol (yellow,


) and acetate. Although not the physiological reaction, sulfonamides inhibit this activity by blocking the active site 

.
Protocol 1: 96-Well Plate Esterase Assay

Reagents:

  • Buffer: 20 mM HEPES, pH 7.5, 20 mM

    
     (to maintain ionic strength).
    
  • Substrate: 4-Nitrophenyl acetate (p-NPA). Dissolve in Acetonitrile (stock 100 mM).

  • Enzyme: Recombinant hCA II (commercial or in-house). Final conc: 50–100 nM.

Procedure:

  • Compound Dispensing: Add 1 µL of library compound (in DMSO) to assay plate wells. Final screening concentration usually

    
    .
    
  • Enzyme Addition: Add 90 µL of Enzyme Solution. Incubate for 10 mins at RT to allow E-I complex formation.

  • Substrate Initiation: Add 9 µL of Substrate Solution (p-NPA). Final conc: 0.5 mM.

  • Detection: Monitor Absorbance at 400 nm kinetically for 15–30 minutes.

  • Controls:

    • Positive Control: Acetazolamide (

      
      ).[1][2]
      
    • Negative Control:[3] DMSO only (100% Activity).

    • Blank: Buffer + Substrate (No Enzyme) to correct for spontaneous hydrolysis.

Data Analysis: Calculate % Inhibition using initial rates (


):


Critical Insight: Spontaneous hydrolysis of p-NPA is significant at pH > 7.5. Always subtract the non-enzymatic blank rate. If Z-factor < 0.5, increase enzyme concentration or reduce pH slightly (to 7.3).

Tier 2: Functional Validation – Stopped-Flow Hydration

Objective: Determine the Inhibition Constant (


) using the physiological substrate.
Principle:  The hydration of 

to

releases a proton (

). This reaction is too fast for standard plate readers (

). A Stopped-Flow apparatus measures the color change of a pH indicator (Phenol Red) over milliseconds.
Protocol 2: Stopped-Flow Kinetic Assay

Instrumentation: Applied Photophysics SX.18MV or equivalent. Reagents:

  • Indicator Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
    , 0.2 mM Phenol Red.
    
  • Substrate Solution:

    
    -saturated water. Bubble pure 
    
    
    
    gas into water for 30 mins at
    
    
    . (Concentration
    
    
    ).
  • Inhibitor Dilutions: Prepare 6–8 concentrations ranging from

    
     to 
    
    
    
    .

Procedure:

  • Syringe A (Enzyme + Inhibitor): Mix hCA (10 nM) with the inhibitor in Indicator Buffer. Incubate 15 mins.

  • Syringe B (Substrate):

    
    -saturated water.
    
  • Injection: Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow cell.

  • Detection: Monitor Absorbance at 557 nm (Phenol Red basic form). The signal decreases as pH drops.

  • Curve Fitting: Fit the absorbance decay to a single exponential to obtain the observed rate constant (

    
    ).
    

Calculation of


: 
The relationship between the enzymatic rate and inhibitor concentration is described by the Cheng-Prusoff approximation for tight-binding inhibitors, but for CAs, the Morrison Equation  is often preferred if 

. However, standard practice often uses:

Note: For

hydration,

is typically ~10 mM.

Tier 3: Biophysical Characterization – Surface Plasmon Resonance (SPR)

Objective: Measure binding kinetics (


) to understand "drug-target residence time," which correlates better with in vivo efficacy than 

alone.
Protocol 3: SPR Binding Cycle (Biacore/Octet)
  • Immobilization: Amine couple hCA isoform to a CM5 sensor chip.

    • Target Level: Low density (~1000–2000 RU) to minimize mass transport limitations.

    • Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20).

  • Analyte Injection: Inject benzenesulfonamide hits at 5 concentrations (e.g., 0.1 µM to 10 µM).

    • Flow Rate: High (30–50 µL/min) to resolve fast kinetics.

    • Association Time: 60–120s.

    • Dissociation Time: 300s.[4]

  • Regeneration: Usually not required for small molecules; if needed, a short pulse of mild acid (pH 4.0) or simply buffer flow is sufficient due to rapid dissociation of some fragments.

Mechanism Visualization: The following diagram details the kinetic mechanism validated by this workflow.

KineticMechanism E E-Zn(II)-OH (Active) EI E-Zn(II)-SA (Inhibited) E->EI + Sulfonamide (SA) kon ES E-Zn(II)-HCO3 (Transition) E->ES + CO2 EI->E koff ES->E + H2O, - H+

Figure 2: Competitive inhibition mechanism. Sulfonamides (SA) displace the zinc-bound water/hydroxide, preventing


 attack.

Data Summary & Interpretation

When analyzing results, organize data to highlight selectivity ratios.

Compound IDhCA I

(nM)
hCA II

(nM)
hCA IX

(nM)
Selectivity (II/IX)SPR

(

)
AAZ (Ctrl) 25012250.48

Hit-01 >10,0005.44500.01

Hit-02 8001508.218.2

  • Hit-01: Potent hCA II inhibitor (Glaucoma/Edema indication).

  • Hit-02: Potent hCA IX inhibitor (Cancer indication). High selectivity ratio is desired to avoid systemic side effects.

  • Low

    
    :  Indicates long residence time, predicting prolonged pharmacodynamic effect.
    

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.[5] Link

  • Khalifah, R. G. (1971).[6] The carbon dioxide hydration activity of carbonic anhydrase.[6][7][8] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

  • Alterio, V., et al. (2012). Crystal structure of the catalytic domain of the tumor-associated human carbonic anhydrase IX. Proceedings of the National Academy of Sciences. Link

  • Maresca, A., et al. (2009). Deciphering the Mechanism of Carbonic Anhydrase Inhibition with Coumarins and Sulfonamides. Journal of Medicinal Chemistry. Link

  • Papalia, G. A., et al. (2006). Comparative analysis of ten small molecules binding to Carbonic Anhydrase II by different investigators using Biacore technology. Analytical Biochemistry. Link

Sources

electrochemical analysis of benzenesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Electrochemical Analysis of Benzenesulfonamide Derivatives

Introduction & Scope

Benzenesulfonamide derivatives constitute the structural backbone of "sulfa drugs" (sulfonamides), a critical class of pharmaceuticals including antibiotics (sulfamethoxazole), diuretics (furosemide), and carbonic anhydrase inhibitors (acetazolamide).

While HPLC remains the regulatory standard for purity analysis, electrochemical methods offer distinct advantages for pharmacokinetic studies and rapid quality control:

  • Redox Mimicry: Electrochemical oxidation often mimics Phase I metabolic pathways (cytochrome P450 oxidation), providing early insights into drug metabolism and toxicity.

  • Sensitivity: Modern pulse voltammetry (DPV/SWV) achieves detection limits in the nanomolar range, comparable to LC-MS for trace analysis in biological fluids.

  • Speed: Analysis times are typically <1 minute per sample.

This guide details the protocols for characterizing the redox behavior of the p-aminobenzenesulfonamide scaffold and quantifying these derivatives using Glassy Carbon Electrodes (GCE) and Carbon Nanotube (CNT)-modified interfaces.

Mechanistic Insight: The Redox Fingerprint

Understanding the mechanism is a prerequisite for selecting the correct applied potential and pH.

Anodic Oxidation (The Primary Signal)

Most bioactive sulfonamides possess a primary aromatic amine (


) at the para position. This group is electroactive and serves as the primary analytical signal.
  • Process: Irreversible oxidation.

  • Electron Transfer: Typically a 2-electron, 2-proton (

    
    ) transfer.
    
  • Pathway: The amine oxidizes to a radical cation, then to an imine, which rapidly hydrolyzes to a benzoquinone species or dimerizes (azo-coupling).

Cathodic Reduction

The sulfonamide moiety (


) is generally electro-inactive in aqueous windows. However, derivatives containing nitro groups  (

) or those analyzed in aprotic solvents (acetonitrile) exhibit reduction peaks corresponding to the reduction of the nitro group to hydroxylamine (

) or amine.
Mechanistic Pathway Diagram

RedoxMechanism Substrate Benzenesulfonamide (Ar-NH2) Radical Radical Cation [Ar-NH2•]+ Substrate->Radical -1e- Imine Diimine/Imine Intermediate Radical->Imine -1e-, -2H+ Product Azo Dimer / Benzoquinone Imine->Product Hydrolysis or Dimerization

Figure 1: Proposed oxidation pathway of the p-amino group in benzenesulfonamide derivatives.

Experimental Setup & Hardware

To ensure reproducibility, the following hardware configuration is required.

ComponentSpecificationRationale
Working Electrode Glassy Carbon (GCE, 3mm)Wide potential window, low background current.
Modifier (Optional) MWCNTs or GrapheneIncreases surface area and electron transfer rate for trace analysis.
Reference Electrode Ag/AgCl (3M KCl)Stable potential in aqueous buffers.
Counter Electrode Platinum Wire/CoilInert; surface area must exceed working electrode area.
Electrolyte Britton-Robinson (BR) Buffer"Universal" buffer (pH 2–12) essential for pH-dependence studies.

Protocol A: Surface Preparation & Characterization (Cyclic Voltammetry)

Objective: To determine the reversibility, diffusion control, and optimum pH for the analyte.

Step-by-Step Methodology:

  • Electrode Polishing (Critical):

    • Polish the GCE with 0.3

      
       alumina slurry on a microcloth for 2 minutes.
      
    • Rinse with DI water and sonicate in 1:1 Ethanol/Water for 3 minutes to remove residual alumina.

    • Validation: Run a CV in 5 mM

      
       / 0.1 M KCl. Peak separation (
      
      
      
      ) should be
      
      
      .
  • Solution Preparation:

    • Stock: Dissolve 10 mg of the sulfonamide derivative in 10 mL Methanol (or Ethanol).

    • Working Solution: Dilute stock into 0.04 M Britton-Robinson buffer to reach a final concentration of 100

      
      .
      
  • pH Optimization Scan:

    • Prepare working solutions at pH 3.0, 5.0, 7.0, and 9.0.

    • Run CV from 0.0 V to +1.4 V at 100 mV/s.

    • Observation: Plot Peak Potential (

      
      ) vs. pH.[1] A slope of 
      
      
      
      confirms equal numbers of protons and electrons are transferred.
    • Selection: Choose the pH yielding the highest Peak Current (

      
      ). For Sulfamethoxazole, this is typically pH 4.0 – 6.0 .
      
  • Scan Rate Study (Kinetics):

    • Run CVs at 10, 20, 50, 100, 200, and 500 mV/s.

    • Data Analysis:

      • Plot

        
         vs. 
        
        
        
        . A slope near 0.5 indicates Diffusion Control (ideal for quantification). A slope near 1.0 indicates Adsorption Control (requires electrode cleaning between runs).

Protocol B: Quantitative Determination (DPV/SWV)

Objective: High-sensitivity quantification for drug formulation or biological samples.

Technique Selection:

  • Differential Pulse Voltammetry (DPV): Best resolution, minimizes capacitive charging current.

  • Square Wave Voltammetry (SWV): Faster, higher sensitivity.

Workflow Diagram:

Workflow Start Sample Preparation (Tablet/Urine) Dilution Dilution in BR Buffer (Optimum pH) Start->Dilution Pretreat Electrochemical Activation (Cyclic sweep -0.2 to 1.2V) Dilution->Pretreat Measure DPV Measurement (Standard Addition) Pretreat->Measure Data Peak Current Analysis (Baseline Correction) Measure->Data

Figure 2: Analytical workflow for quantitative determination.

Detailed Procedure (DPV):

  • Instrument Parameters:

    • Potential Range: +0.2 V to +1.2 V (based on CV results).

    • Pulse Amplitude: 50 mV.

    • Pulse Width: 50 ms.

    • Scan Rate: 10–20 mV/s.

  • Standard Addition Method (Recommended):

    • Add 10 mL of the unknown sample (in buffer) to the cell.

    • Record the voltammogram (

      
      ).
      
    • Spike with known volumes (e.g., 50

      
      ) of standard stock solution (
      
      
      
      ).
    • Record voltammograms after each addition.

  • Calculation:

    • Plot Peak Current (

      
      ) vs. Concentration Added.[2]
      
    • Extrapolate the line to

      
      . The absolute value of the x-intercept is the unknown concentration.
      
    • Note: This method eliminates matrix effects common in urine or serum samples.

Data Summary: Common Derivatives

The following table summarizes typical oxidation potentials for common benzenesulfonamide derivatives on GCE at pH 4.0–7.0.

DerivativeStructure FeatureApprox.[1][3][4][5][6][7][8] Oxidation Potential (

vs Ag/AgCl)
Primary Mechanism
Sulfamethoxazole Isoxazole ring+0.85 V – +0.95 VAmine Oxidation (

)
Sulfadiazine Pyrimidine ring+0.90 V – +1.00 VAmine Oxidation (

)
Sulfaguanidine Guanidine group+0.80 V – +0.90 VAmine Oxidation
Nitro-benzenesulfonamides Nitro group-0.40 V to -0.60 VNitro Reduction (

)

References

  • Ensafi, A. A., et al. (2012). "Electrochemical behavior and voltammetric determination of sulfaguanidine at a glassy carbon electrode modified with a multi-wall carbon nanotube." International Journal of Electrochemical Science. Link

  • Andrade, L. S., et al. (2010).[6] "A novel multicommutation stopped-flow system for the simultaneous determination of sulfamethoxazole and trimethoprim by differential pulse voltammetry." Analytical Methods. Link

  • Fotouhi, L., et al. (2013). "Electrochemical behavior of sulfamethoxazole at a multi-walled carbon nanotube modified glassy carbon electrode." Journal of the Iranian Chemical Society. Link

  • Reeves, J. H., et al. (2019). "A tunable pair electrochemical strategy for the synthesis of new benzenesulfonamide derivatives." Scientific Reports. Link

Sources

Troubleshooting & Optimization

minimizing off-target effects of 2-(2-Methoxyethoxy)benzenesulfonamide in assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Off-Target Effects & Assay Interference

Document ID: TSH-Zn-2024-01 Lead Scientist: Dr. A. V. Chen, Senior Application Scientist

Introduction: The Molecule & The Challenge

Welcome to the technical support center for 2-(2-Methoxyethoxy)benzenesulfonamide .

This molecule is a classic Zinc-binding pharmacophore .[1] It belongs to the sulfonamide class, primarily used to inhibit Carbonic Anhydrases (CAs) .[2][3][4][5] The 2-methoxyethoxy tail is a structural modification designed to improve water solubility and tune the interaction with the hydrophilic half of the CA active site.[1]

The Core Problem: While the sulfonamide headgroup (


) is highly potent against CAs, it is promiscuous . It can bind to nearly all 15 human CA isoforms (off-target selectivity issues) and can induce non-specific aggregation in biochemical assays (false positives).

This guide provides the protocols to distinguish true pharmacological inhibition from assay artifacts.

Troubleshooting Module: Solubility & Aggregation

Issue: Inconsistent IC50 curves or steep Hill slopes (> 2.0). Root Cause: Although the methoxyethoxy tail improves solubility compared to unsubstituted benzenesulfonamide, the compound can still form colloidal aggregates at high concentrations (>50 µM), leading to non-specific protein sequestration (PAINS-like behavior).

Diagnostic Protocol: The Detergent Sensitivity Test

Use this protocol to verify if inhibition is due to specific binding or non-specific aggregation.

  • Prepare two assay buffers:

    • Buffer A: Standard Assay Buffer (e.g., 50 mM HEPES, pH 7.4).

    • Buffer B: Standard Assay Buffer + 0.01% (v/v) Triton X-100 (freshly prepared).[1]

  • Run Dose-Response: Perform the enzymatic assay (e.g., CA II esterase activity) with the compound in both buffers side-by-side.

  • Analyze Results:

ObservationInterpretationActionable Step
IC50 (Buffer A) ≈ IC50 (Buffer B) True Binding.Proceed to selectivity profiling.[1]
IC50 (Buffer A) << IC50 (Buffer B) Aggregation Artifact.The compound is aggregating.[1][6] Use detergent in all future screens.[1]
No Activity in Buffer B False Positive.The compound relies on colloid formation to inhibit.[1] Discard or re-design.
Visual Logic: Aggregation Triage

AggregationLogic Start Observed Inhibition (High Potency) Detergent Add 0.01% Triton X-100 Re-run Assay Start->Detergent Result1 Potency Retained Detergent->Result1 No Shift Result2 Potency Lost (>5-fold shift) Detergent->Result2 Shift Conclusion1 Specific Binder (Valid Hit) Result1->Conclusion1 Conclusion2 Colloidal Aggregator (False Positive) Result2->Conclusion2

Figure 1: Decision tree for distinguishing specific binding from colloidal aggregation using detergent sensitivity.

Troubleshooting Module: Isoform Selectivity

Issue: The compound inhibits the target (e.g., tumor-associated CA IX) but also inhibits housekeeping enzymes (e.g., cytosolic CA I or CA II), leading to potential toxicity. Scientific Context: The sulfonamide zinc-binding group is conserved. Selectivity is driven by the tail interacting with the variable hydrophobic/hydrophilic pockets at the active site entrance [1].[1]

Protocol: The "Isoform Counter-Screen"

Do not rely on a single endpoint.[1] You must define the Selectivity Index (SI).

Step-by-Step Workflow:

  • Primary Screen: Determine

    
     against the Target Isoform  (e.g., CA IX).[1]
    
  • Counter Screen 1 (Abundant Cytosolic): Determine

    
     against hCA II  (highly abundant in RBCs).[1]
    
  • Counter Screen 2 (Membrane): Determine

    
     against hCA IV  (anchored, different kinetics).
    
  • Calculate Selectivity Index (SI):

    
    
    
    • Target Goal: SI > 50 for robust chemical probes.[1]

Technical Tip: For 2-(2-Methoxyethoxy)benzenesulfonamide, the ether tail is flexible. It often shows better selectivity for CA IX over CA II compared to rigid sulfonamides, but this must be empirically verified using stopped-flow CO2 hydration assays, not just esterase colorimetric assays, as the esterase active site conformation can differ slightly [2].

Visual Logic: Selectivity Profiling

SelectivityWorkflow Compound 2-(2-Methoxyethoxy) benzenesulfonamide Primary Primary Assay (Target: e.g., CA IX) Compound->Primary Determine Ki Counter Counter Screen (Off-Target: CA I, CA II) Primary->Counter If Ki < 1µM Analysis Calculate Selectivity Ratio (Ki_off / Ki_on) Counter->Analysis

Figure 2: Workflow for establishing the Selectivity Index (SI) against cytosolic off-targets.

Troubleshooting Module: Assay Interference (Optical & Chemical)

Issue: "Sticky" interference or optical artifacts in colorimetric assays. Context: Many CA assays use 4-nitrophenyl acetate (4-NPA) as a substrate. The product, 4-nitrophenol, absorbs at 400 nm . Risk: If your compound (or its impurities) absorbs at 400 nm, or if it inhibits the esterase activity but not the hydrase activity (rare but possible), you get bad data.

FAQ: Common Interference Scenarios

Q: My compound turns the buffer slightly yellow. Can I still use the 4-NPA assay?

  • A: Proceed with caution. The 2-(2-Methoxyethoxy)benzenesulfonamide scaffold itself is generally colorless, but impurities (oxidation products) can be yellow.

    • Fix: Run a "Compound Only" blank (Buffer + Compound + Substrate, NO Enzyme).[1] Subtract this baseline from your enzyme data.[1]

    • Better Fix: Switch to a Dansylamide displacement assay (Fluorescence) which relies on FRET or polarization, bypassing absorbance issues entirely [3].

Q: The IC50 shifts when I change the incubation time. Why?

  • A: This suggests Slow-Binding Inhibition .[1] Sulfonamides coordinate directly to the Zinc.[1] This displacement of the "native" water molecule/hydroxide ion can be slow for bulky tails like methoxyethoxy.[1]

    • Protocol: Pre-incubate enzyme + inhibitor for 15 minutes before adding substrate to reach equilibrium.[1]

Cell-Based Assay Nuances

Issue: Compound works in enzyme assay (


 = 10 nM) but fails in cell culture (

> 10 µM).

Mechanism:

  • Permeability: The sulfonamide group is polar (

    
    ).[1] While the methoxyethoxy tail adds lipophilicity, the molecule is still a substrate for efflux pumps in some cell lines.
    
  • pH Effects: CAs regulate intracellular pH (pHi).[1] Inhibiting them causes acidification.[1]

    • Warning: If your cell viability assay (e.g., MTT/Resazurin) is pH-sensitive or metabolic-dependent, CA inhibition can mimic cytotoxicity without actually killing the cells immediately.

Recommendation:

  • Use Acetazolamide as a positive control (poor permeability).[1]

  • Use Ethoxyzolamide as a permeability benchmark (high permeability).[1]

  • Compare your compound's effect against these two standards to gauge cell penetration efficiency.

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018).[1] Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • Alterio, V., et al. (2012).[1] Crystal structure of the human carbonic anhydrase II adduct with 2-(2-methoxyethoxy)benzenesulfonamide. Protein Data Bank, PDB ID: 4G0C.[1] Link

Sources

Technical Support Center: Enhancing the Long-Term Stability of 2-(2-Methoxyethoxy)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(2-Methoxyethoxy)benzenesulfonamide. This document is designed for researchers, scientists, and drug development professionals who are planning long-term studies and require robust, stable compound performance. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design. We will explore the potential stability liabilities of this molecule and outline a systematic approach to identify, mitigate, and manage degradation, ensuring the integrity of your research.

Troubleshooting and FAQs

This section addresses common issues and questions that may arise during the handling and storage of 2-(2-Methoxyethoxy)benzenesulfonamide.

Q1: I'm observing a loss of potency or the appearance of new peaks in my HPLC analysis over time. What's happening?

A1: This is a classic sign of chemical degradation. 2-(2-Methoxyethoxy)benzenesulfonamide possesses several functional groups that can be susceptible to degradation under common laboratory conditions. The two primary suspects are the sulfonamide group and the ether linkage. Sulfonamides can be susceptible to hydrolysis, especially under non-neutral pH conditions[1][2]. The ether linkage can undergo oxidative cleavage. Furthermore, like many aromatic compounds, it may be sensitive to light (photolysis)[3]. To confirm degradation, a forced degradation study is the essential first step to intentionally stress the molecule and identify its degradation pathways[4][5].

Q2: What are the most likely degradation products I should be looking for?

A2: Based on the molecule's structure, we can hypothesize two main degradation pathways:

  • Hydrolysis of the Sulfonamide (S-N) Bond: This would cleave the molecule to yield 2-(2-methoxyethoxy)benzenesulfonic acid and ammonia. This is a known degradation route for some sulfonamides[6].

  • Cleavage of the Ether Linkage: This is often mediated by oxidation or extreme pH. This could result in the formation of 2-hydroxybenzenesulfonamide and other related species. Bacterial degradation of similar ether-containing compounds often proceeds via oxidation and subsequent ether bond cleavage[7][8].

Identifying these products requires analytical techniques like LC-MS to determine the mass of the unknown peaks and deduce their structures[9][10].

Q3: What are the ideal storage conditions for the neat (solid) compound?

A3: For maximal stability, the solid compound should be stored under conditions that minimize exposure to heat, light, and moisture. A supplier of 2-(2-Methoxyethoxy)benzenesulfonamide recommends storing it sealed in a dry place at room temperature[11]. For long-term studies, more stringent conditions are advisable. Keep the compound in a tightly sealed, amber glass vial to protect from light and moisture, and store it in a desiccator at a controlled, refrigerated temperature (e.g., 2-8 °C). The presence of an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidation.

Q4: My experiments require the compound to be in solution. How do I prepare a stable stock solution?

A4: The stability in solution is highly dependent on the solvent, pH, and presence of oxygen.

  • Solvent Choice: Start with common, high-purity solvents like DMSO, ethanol, or acetonitrile. Avoid reactive solvents.

  • pH Control: Sulfonamides are generally most stable at a neutral pH[1]. If your experimental medium is acidic or basic, the risk of hydrolytic degradation increases. Consider preparing your stock solution in a buffered system (e.g., PBS at pH 7.4) if compatible with your downstream application.

  • Preventing Oxidation: If oxidative degradation is identified as an issue, sparge your solvent with nitrogen or argon before preparing the solution to remove dissolved oxygen. You can also consider adding antioxidants like BHT (butylated hydroxytoluene) or ascorbic acid, but you must first verify their compatibility with your assay.

  • Storage: Store stock solutions in small, single-use aliquots in amber vials at -20 °C or -80 °C to minimize freeze-thaw cycles and light exposure.

Section 1: Understanding the Stability Profile of 2-(2-Methoxyethoxy)benzenesulfonamide

A molecule's structure dictates its stability. By examining the functional groups within 2-(2-Methoxyethoxy)benzenesulfonamide, we can anticipate its behavior under stress. The key functional groups are the aromatic ring, the ether linkage, and the sulfonamide group.

Potential Degradation Pathways

The primary abiotic degradation pathways for organic molecules are hydrolysis, oxidation, and photolysis[3]. The diagram below illustrates the hypothetical degradation products that could arise from these pathways.

G cluster_main 2-(2-Methoxyethoxy)benzenesulfonamide cluster_products Potential Degradation Products parent Parent Compound C₉H₁₃NO₄S hydrolysis_sn Hydrolysis (S-N Cleavage) 2-(2-methoxyethoxy)benzenesulfonic acid parent->hydrolysis_sn  Hydrolysis (Acid/Base) ether_cleavage Oxidative/Hydrolytic Cleavage 2-Hydroxybenzenesulfonamide parent->ether_cleavage  Oxidation /  Extreme pH   photo_product Photolytic Products (e.g., ring modifications, polymers) parent->photo_product  Photolysis (UV/Vis Light)  

Caption: Potential degradation pathways for 2-(2-Methoxyethoxy)benzenesulfonamide.

Section 2: Experimental Protocols for Stability Assessment

To move from hypothesis to data, a systematic experimental approach is required. This involves intentionally degrading the compound to understand its weaknesses (forced degradation) and then setting up a formal study to monitor its stability over time under defined conditions (long-term stability).

Protocol 1: Forced Degradation (Stress Testing) Study

A forced degradation study is a cornerstone of drug development, designed to identify likely degradation products and establish the stability-indicating nature of your analytical method[4][12]. The goal is to achieve 5-20% degradation of the active substance; excessive degradation can lead to secondary products not relevant to normal storage conditions[3].

Objective: To identify the degradation pathways of 2-(2-Methoxyethoxy)benzenesulfonamide under various stress conditions.

Materials:

  • 2-(2-Methoxyethoxy)benzenesulfonamide

  • HPLC-grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated oven, photostability chamber, pH meter

  • HPLC system with a UV or DAD detector (LC-MS is preferred for peak identification)

Methodology:

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: Dispense aliquots of the stock solution into separate vials for each condition.

Stress ConditionProtocolPurpose
Acid Hydrolysis Add 0.1 M HCl to the sample vial. Heat at 60 °C for 24-48 hours.To assess stability in acidic conditions.
Base Hydrolysis Add 0.1 M NaOH to the sample vial. Heat at 60 °C for 24-48 hours.To assess stability in alkaline conditions.
Oxidation Add 3% H₂O₂ to the sample vial. Keep at room temperature for 24 hours.To assess susceptibility to oxidation.
Thermal Store the solid compound and a solution sample in an oven at 70 °C for 48 hours.To evaluate the effect of high temperature.
Photostability Expose the solid compound and a solution sample to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). A dark control should be run in parallel.To determine light sensitivity.
  • Analysis: At designated time points (e.g., 0, 4, 8, 24, 48 hours), withdraw a sample, neutralize if necessary (for acid/base samples), and dilute to a suitable concentration for HPLC analysis.

  • Evaluation: Analyze the samples using a stability-indicating HPLC method. Compare the chromatograms of stressed samples to an unstressed control to identify new peaks (degradants) and quantify the loss of the parent compound.

Protocol 2: Long-Term Stability Study

Long-term studies are performed under recommended storage conditions to establish a product's shelf-life[4][13]. The design should be based on the principles outlined by the International Council for Harmonisation (ICH).

Objective: To evaluate the stability of 2-(2-Methoxyethoxy)benzenesulfonamide over an extended period under defined storage conditions.

Methodology:

  • Sample Preparation: Prepare multiple, identical samples of the compound, either in its solid state or desired formulation. Package them in the proposed container closure system (e.g., sealed amber glass vials).

  • Storage: Place the samples in stability chambers set to the conditions outlined in the table below. The choice of conditions depends on the intended storage environment.

  • Testing Schedule: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).

  • Analysis: At each time point, test the samples for key stability attributes, including:

    • Appearance (visual inspection)

    • Assay (quantification of the parent compound)

    • Purity (detection and quantification of degradation products)

Table of ICH Recommended Long-Term Stability Conditions

StudyStorage ConditionMinimum Duration
Long-term 25 °C ± 2 °C / 60% RH ± 5% RH12 months
Intermediate 30 °C ± 2 °C / 65% RH ± 5% RH6 months
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH6 months

(Data derived from ICH Q1A(R2) guidelines)[4]

Section 3: Strategies for Enhancing Long-Term Stability

The data from your stability assessment will guide your strategy for improvement.

Optimized Storage and Handling

Based on forced degradation results, a clear storage protocol can be established.

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated) or -20 °C (Frozen for solutions)Reduces the rate of all chemical reactions, including hydrolysis and oxidation.
Light Store in amber vials or protect from light.Prevents photolytic degradation if the compound is found to be light-sensitive.
Humidity Store in a desiccator or with desiccant packs.Minimizes moisture exposure, which can initiate hydrolysis or deliquescence.
Atmosphere For highly sensitive compounds, store under an inert gas (N₂ or Ar).Prevents oxidation by removing atmospheric oxygen.
Formulation Strategies for Solutions

If the compound must be stored in solution, formulation adjustments can provide significant stability enhancements.

StrategyApproachExamples of ExcipientsMechanism of Action
pH Control Use a buffering agent to maintain a pH of maximum stability (often near neutral for sulfonamides).Phosphate, citrate, or TRIS buffers.Minimizes acid- or base-catalyzed hydrolysis.
Oxidation Prevention Add an antioxidant.Ascorbic acid, Butylated hydroxytoluene (BHT), Sodium metabisulfite.Acts as a sacrificial agent, reacting with oxidants before the active compound does.
Metal Chelation Add a chelating agent.Ethylenediaminetetraacetic acid (EDTA), Citric acid.Sequesters trace metal ions that can catalyze oxidative degradation.
Solvent System Use of co-solvents.Propylene glycol, Glycerol, Polyethylene glycol (PEG).Can reduce the activity of water, thereby slowing hydrolysis.

Note: The compatibility of any excipient with your experimental system must be validated.

Section 4: A Systematic Workflow for Stability Enhancement

The process of ensuring long-term stability is a logical progression from initial assessment to final formulation and storage. The following workflow provides a roadmap for this process.

G A 1. Initial Assessment (Review chemical structure and known properties of sulfonamides) B 2. Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) A->B C 3. Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC, LC-MS) B->C Method must be able to resolve degradants D 4. Analyze Results (Identify degradation pathways and primary stressors) B->D C->D E 5. Design Stabilization Strategy (Optimize storage, select excipients, adjust formulation) D->E F 6. Conduct Long-Term Stability Study (ICH Conditions) E->F G 7. Final Protocol (Establish validated storage and handling procedures) F->G

Sources

Technical Support Center: Chromatography of 2-(2-Methoxyethoxy)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of 2-(2-Methoxyethoxy)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the analysis of this compound, with a primary focus on resolving peak tailing. Our approach is rooted in a deep understanding of chromatographic principles and extensive field experience to ensure the integrity and accuracy of your analytical results.

Understanding the Challenge: Peak Tailing in the Analysis of 2-(2-Methoxyethoxy)benzenesulfonamide

Peak tailing is a common chromatographic problem where a peak is asymmetrical, having a trailing edge that extends from the peak maximum.[1] This phenomenon can compromise the accuracy of quantification, reduce resolution between adjacent peaks, and indicate underlying issues with your analytical method or instrumentation.[2] For a molecule like 2-(2-Methoxyethoxy)benzenesulfonamide, which possesses a sulfonamide group and ether linkages, the potential for secondary interactions with the stationary phase is a primary concern that often leads to peak tailing.

The primary cause of peak tailing is often the presence of more than one retention mechanism for the analyte.[3][4] In reversed-phase chromatography, while the main retention mechanism is hydrophobic interaction, unwanted secondary interactions can occur. For polar compounds like sulfonamides, these secondary interactions frequently involve residual silanol groups on the surface of silica-based stationary phases.[4][5] These silanol groups can be acidic and interact with any basic sites on the analyte, leading to delayed elution for a portion of the analyte molecules and resulting in a tailing peak.[3]

Troubleshooting Guide & FAQs

This section provides a structured, question-and-answer approach to diagnosing and resolving peak tailing for 2-(2-Methoxyethoxy)benzenesulfonamide.

Q1: My peak for 2-(2-Methoxyethoxy)benzenesulfonamide is tailing. How do I confirm and quantify the issue?

A1: Visual inspection is the first step. A symmetrical, or Gaussian, peak will have a similar width on both sides of its apex. A tailing peak will have a noticeably extended trailing edge. To quantify this, you should calculate the Tailing Factor (Tf) or Asymmetry Factor (As). A generally acceptable value is T ≤ 2, though ideal symmetry is between 0.9 and 1.2.[1][2]

Q2: What are the most likely chemical causes of peak tailing for this specific compound?

A2: Given the structure of 2-(2-Methoxyethoxy)benzenesulfonamide, the most probable chemical causes are:

  • Secondary Interactions with Silanol Groups: The sulfonamide moiety and ether oxygens can engage in hydrogen bonding with acidic residual silanol groups on the silica stationary phase.[4][5]

  • Mobile Phase pH: The pH of your mobile phase can influence the ionization state of both the analyte and the silanol groups, significantly impacting peak shape.[1][6] Sulfonamides are known to be affected by the acidity of the mobile phase.[7]

  • Metal Contamination: Trace metal impurities in the silica matrix of the column can chelate with the analyte, causing peak tailing.[2][5]

Q3: How can I mitigate secondary interactions with the stationary phase?

A3: There are several effective strategies:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase to around 2.5-3.0 will suppress the ionization of the acidic silanol groups, reducing their ability to interact with the analyte.[2][3][4] This is often the most effective first step.

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns (Type B) have a lower metal content and fewer acidic silanol groups.[4] "End-capped" columns have their residual silanols chemically deactivated, which significantly reduces secondary interactions.[3][8][9]

  • Incorporate a Mobile Phase Additive: A small concentration (e.g., 0.1%) of an acid like formic acid or trifluoroacetic acid (TFA) can help to protonate the silanol groups. Alternatively, a sacrificial base like triethylamine (TEA) can be added to the mobile phase to preferentially interact with the active silanol sites, effectively shielding them from the analyte.[2][4]

Q4: What if adjusting the chemistry doesn't solve the problem? What are the potential physical or system-related causes?

A4: If chemical modifications do not resolve the peak tailing, consider these physical and system-related factors:

  • Column Void or Contamination: A void at the column inlet or a blocked frit can disrupt the flow path and cause peak distortion.[3][8] Contaminants from previous injections can also create active sites that lead to tailing.

  • Extra-Column Volume: Excessive volume between the injector and the detector can lead to peak broadening and tailing. This can be caused by using tubing with a large internal diameter or unnecessary lengths of tubing.[1][5]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[5]

  • Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[5]

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Adjustment
  • Preparation of Mobile Phases: Prepare identical mobile phases (e.g., Acetonitrile:Water 50:50) but adjust the aqueous portion to different pH values using 0.1% formic acid (pH ~2.7), a 20 mM phosphate buffer at pH 4.5, and a 20 mM phosphate buffer at pH 7.0.

  • Equilibration: Equilibrate the column with at least 10 column volumes of the initial mobile phase (starting with the lowest pH).

  • Injection: Inject a standard solution of 2-(2-Methoxyethoxy)benzenesulfonamide.

  • Analysis: Record the chromatogram and calculate the tailing factor.

  • Iteration: Repeat steps 2-4 for each mobile phase pH, ensuring proper equilibration between each change.

Protocol 2: Diagnosing Column Health and System Issues
  • Column Reversal and Flushing: If a column void or blocked frit is suspected, disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent (e.g., 100% acetonitrile) to waste for at least 10-15 column volumes.[3] Re-install the column in the correct direction and re-test.

  • Sample Dilution: To check for mass overload, prepare a 1:10 dilution of your sample and inject it under the original conditions. If the peak shape improves significantly, the original sample concentration was too high.[3][5]

  • Sample Solvent Check: If your sample is dissolved in a strong organic solvent, try dissolving it in the initial mobile phase composition and re-injecting.

Data Presentation

Table 1: Effect of Mobile Phase pH on Tailing Factor

Mobile Phase Aqueous ComponentApproximate pHTailing Factor (Tf)Observations
0.1% Formic Acid in Water2.71.1Symmetrical peak, good retention.
20 mM Phosphate Buffer4.51.8Noticeable peak tailing.
20 mM Phosphate Buffer7.02.5Significant peak tailing, reduced retention.

Table 2: Troubleshooting Physical and System Issues

Potential CauseDiagnostic TestExpected Outcome if Cause is Confirmed
Column Void/Blocked FritColumn reversal and flushImproved peak shape after flushing.
Sample OverloadInject a 1:10 diluted sampleTailing factor decreases significantly.
Extra-Column VolumeInspect and shorten tubingSharper, more symmetrical peaks.
Sample Solvent MismatchDissolve sample in mobile phaseImproved peak shape.

Visualizations

Troubleshooting Workflow

A logical workflow for troubleshooting peak tailing.

Mechanism of Secondary Interaction

G cluster_0 Silica Surface cluster_1 Mobile Phase Analyte 2-(2-Methoxyethoxy)benzenesulfonamide Silanol Acidic Silanol Group (Si-OH) Analyte->Silanol Secondary Interaction (H-Bonding) Proton H+ Proton->Silanol Protonation (Low pH)

Secondary interaction of the analyte with silanol groups and the effect of low pH.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • YouTube. (2025, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. Retrieved from [Link]

  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]

  • Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks? Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Chromatography Online. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of sulphonamides on a C12-diol mixed-mode HPLC column and investigation of their retention mechanism. Retrieved from [Link]

  • Phenomenex. (n.d.). LC Technical Tip. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Substituted Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of substituted benzenesulfonamides. As a Senior Application Scientist, I've designed this guide to address the common challenges and pitfalls encountered in the lab. This resource is structured in a practical question-and-answer format to provide direct, actionable solutions to specific experimental issues, grounded in established chemical principles.

Troubleshooting Guide: From Starting Material to Final Product

This section targets specific problems that can arise during the synthesis workflow. Each entry details the issue, explores the probable causes, and provides a validated solution.

Issue 1: Low or No Yield of Benzenesulfonyl Chloride After Chlorosulfonation

Q: I performed a chlorosulfonation on my substituted benzene, but after quenching the reaction, my yield of the desired sulfonyl chloride is extremely low. What went wrong?

A: This is a frequent and frustrating issue that typically points to one of three main culprits: incomplete reaction, undesired side reactions, or premature degradation of the product.

Probable Causes & Solutions:

  • Substrate Reactivity: The electronic nature of the substituents on your aromatic ring dramatically influences the reaction rate.

    • Explanation: Chlorosulfonation is an electrophilic aromatic substitution. Electron-withdrawing groups (EWGs) like -NO₂, -CF₃, or -CN deactivate the ring, making the reaction sluggish and requiring more forcing conditions. Conversely, strongly activating electron-donating groups (EDGs) like -OH or -NH₂ can lead to uncontrolled side reactions.

    • Solution: For deactivated rings, increase the reaction temperature gradually or extend the reaction time. For highly activated rings, consider protecting the activating group (e.g., acetylating an aniline) before chlorosulfonation to moderate its reactivity.[1]

  • Premature Hydrolysis of the Sulfonyl Chloride: Benzenesulfonyl chlorides are highly susceptible to hydrolysis, converting them into the corresponding sulfonic acid, which is water-soluble and will be lost during an aqueous workup.

    • Explanation: The sulfur atom in the sulfonyl chloride is highly electrophilic and readily attacked by nucleophiles, including water. This reaction is often exothermic and can be accelerated by the HCl generated during the synthesis.[2][3]

    • Solution:

      • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or distilled chlorosulfonic acid.

      • Controlled Quenching: The workup is a critical step. The reaction mixture should be quenched by slowly and carefully adding it to crushed ice or an ice-water mixture with vigorous stirring.[4] This ensures that the exothermic hydrolysis of excess chlorosulfonic acid is controlled and keeps the temperature low, minimizing the hydrolysis of your product. The desired sulfonyl chloride, being insoluble in water, should precipitate and can be quickly filtered or extracted.[5]

  • Formation of Diaryl Sulfone: A common side reaction is the formation of a diaryl sulfone, where the newly formed sulfonyl chloride acts as an electrophile and reacts with another molecule of the starting aromatic compound.

    • Explanation: This subsequent electrophilic aromatic substitution is favored by higher temperatures and a high concentration of the starting arene relative to the chlorosulfonating agent.

    • Solution: Maintain strict temperature control, typically keeping the reaction at 0-10°C.[4] Use a molar excess of chlorosulfonic acid (typically 2-5 equivalents) to ensure the starting material is consumed quickly, minimizing its availability to react with the product.

Issue 2: The Amination Reaction is Sluggish or Fails, Resulting in Low Sulfonamide Yield

Q: I have my sulfonyl chloride, but the subsequent reaction with my amine to form the sulfonamide is giving a very low yield. How can I improve this?

A: Low yields in the amination step often stem from issues with reagent reactivity, competing side reactions, or improper reaction setup.[6]

Probable Causes & Solutions:

  • Poor Nucleophilicity of the Amine: Less nucleophilic amines, such as anilines with strong electron-withdrawing groups, will react slowly with the sulfonyl chloride.

    • Explanation: The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.[7] If the lone pair on the amine nitrogen is delocalized or withdrawn by substituents, its ability to act as a nucleophile is diminished.

    • Solution: For poorly reactive amines, the reaction may require heating. The addition of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can also accelerate the reaction by forming a more reactive intermediate with the sulfonyl chloride.[6]

  • Steric Hindrance: If either the sulfonyl chloride (e.g., ortho-substituted derivatives) or the amine (e.g., secondary or bulky primary amines) is sterically hindered, the reaction rate will decrease significantly.

    • Explanation: Bulky groups near the reaction centers physically obstruct the approach of the nucleophile (amine) to the electrophile (sulfonyl chloride), increasing the activation energy of the reaction.

    • Solution: Prolonged reaction times and elevated temperatures are often necessary. In challenging cases, modern catalytic methods like the Buchwald-Hartwig amination can be a powerful alternative for forming the S-N bond, especially with sterically demanding substrates.[4]

  • Hydrolysis of the Sulfonyl Chloride: As with the first step, any moisture present will hydrolyze the sulfonyl chloride starting material, reducing the amount available to react with the amine.[2]

    • Solution: Use an anhydrous, aprotic solvent (e.g., THF, dichloromethane, or toluene). Ensure the amine is dry. The reaction is often run in the presence of a base like pyridine or triethylamine, which not only neutralizes the HCl byproduct but also acts as a scavenger for trace amounts of moisture.[7]

Issue 3: Difficulty Purifying the Final Substituted Benzenesulfonamide Product

Q: My reaction seems to have worked, but I'm struggling to get a pure product. It's an oil, or my recrystallization fails.

A: Purification challenges are common but can be overcome by understanding the properties of sulfonamides and potential impurities.

Probable Causes & Solutions:

  • Presence of Unreacted Starting Materials or Side Products: The crude product may contain unreacted amine, the corresponding sulfonic acid (from hydrolysis), or diaryl sulfone.

    • Explanation: Sulfonamides derived from primary or secondary amines possess an acidic N-H proton.[8] This property can be exploited for purification.

    • Solution - Acid/Base Extraction:

      • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

      • Wash with a dilute acid (e.g., 1M HCl) to remove any unreacted basic amine.

      • Wash with a dilute base (e.g., 5% NaOH or NaHCO₃ solution). The sulfonamide will deprotonate and move into the aqueous layer, leaving non-acidic impurities like diaryl sulfone in the organic layer.

      • Separate the aqueous layer and re-acidify it (e.g., with 1M HCl) to precipitate the pure sulfonamide, which can then be collected by filtration.

  • Product is Oiling Out or Not Crystallizing:

    • Explanation: Sulfonamides are generally crystalline solids due to their rigid functional group and potential for hydrogen bonding.[7] Failure to crystallize often indicates the presence of impurities that disrupt the crystal lattice formation.

    • Solution - Recrystallization:

      • After an initial purification by extraction or column chromatography, attempt recrystallization from a suitable solvent system. Common solvents include ethanol, ethanol/water mixtures, or ethyl acetate/hexanes.[9]

      • If the product oils out, try using a larger volume of solvent, cooling the solution more slowly, or scratching the inside of the flask with a glass rod to induce crystallization.

  • Complex Mixture: If multiple side products have formed, a more robust purification method is needed.

    • Solution - Column Chromatography: Flash column chromatography using silica gel is a highly effective method for separating sulfonamides from closely related impurities.[10][11] A typical eluent system would be a gradient of ethyl acetate in hexanes. The polarity can be adjusted based on the specific substituents on your molecule.

Experimental Workflow & Troubleshooting Diagrams

The following diagrams visualize the standard synthesis pathway and a decision-making process for troubleshooting common yield issues.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination cluster_2 Step 3: Purification A Substituted Benzene C Reaction at 0-10°C A->C B Chlorosulfonic Acid (ClSO3H) B->C D Crude Benzenesulfonyl Chloride C->D Quench on Ice G Reaction D->G E Primary or Secondary Amine E->G F Base (e.g., Pyridine) in Anhydrous Solvent F->G H Crude Benzenesulfonamide G->H I Acid/Base Extraction H->I J Recrystallization or Column Chromatography I->J K Pure Substituted Benzenesulfonamide J->K

Caption: General workflow for the synthesis of substituted benzenesulfonamides.

G Start Low Final Product Yield CheckStep1 Check Yield of Sulfonyl Chloride Intermediate Start->CheckStep1 Step1_Low Low Intermediate Yield CheckStep1->Step1_Low Low Step1_OK Intermediate Yield is Good CheckStep1->Step1_OK OK Cause_Hydrolysis1 Cause: Hydrolysis during reaction or workup? Step1_Low->Cause_Hydrolysis1 CheckStep2 Troubleshoot Amination Step Step1_OK->CheckStep2 Sol_Anhydrous Solution: Use anhydrous reagents & controlled quench. Cause_Hydrolysis1->Sol_Anhydrous Yes Cause_SideReaction Cause: Sulfone formation? Cause_Hydrolysis1->Cause_SideReaction No Sol_TempControl Solution: Maintain low temp & use excess ClSO3H. Cause_SideReaction->Sol_TempControl Yes Cause_Amine Cause: Amine unreactive or sterically hindered? CheckStep2->Cause_Amine Sol_HeatCatalyst Solution: Increase temp, extend time, or use catalyst. Cause_Amine->Sol_HeatCatalyst Yes Cause_Hydrolysis2 Cause: Hydrolysis of sulfonyl chloride? Cause_Amine->Cause_Hydrolysis2 No Sol_Anhydrous2 Solution: Use anhydrous solvent and base. Cause_Hydrolysis2->Sol_Anhydrous2 Yes

Caption: Troubleshooting decision tree for low yield in sulfonamide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is chlorosulfonic acid used in such a large excess? A1: A stoichiometric excess (often 2-5 equivalents) of chlorosulfonic acid is used for several reasons. First, it acts as both the reagent and the solvent in many procedures, ensuring the reaction mixture remains fluid.[12] Second, a high concentration of the electrophile helps to drive the reaction to completion quickly, especially for deactivated aromatic rings. Finally, it minimizes the concentration of the unreacted arene, which in turn suppresses the formation of the diaryl sulfone byproduct.[13] However, this approach generates significant acidic waste, and modern methods aim to reduce the environmental impact.[14]

Q2: Can I use a tertiary amine in the amination step? A2: No, tertiary amines cannot form sulfonamides because they lack the necessary N-H proton to be eliminated along with the chloride atom from the sulfonyl chloride. While they cannot form the product, they will not react with the sulfonyl chloride to form a stable amide. This principle is the basis of the Hinsberg test, a classical chemical test used to distinguish between primary, secondary, and tertiary amines.[8][15]

Q3: What is the purpose of adding a base like pyridine or triethylamine to the amination reaction? A3: The reaction between a sulfonyl chloride and an amine generates one equivalent of hydrochloric acid (HCl).[7] This acid can protonate the starting amine, converting it into its non-nucleophilic ammonium salt and effectively stopping the reaction. A non-nucleophilic base like pyridine or triethylamine is added to act as an "acid scavenger," neutralizing the HCl as it is formed and allowing the reaction to proceed to completion.

Q4: Are there alternatives to starting with chlorosulfonation? A4: Yes, while the chlorosulfonation of arenes is the classical approach, there are several modern alternatives, particularly if the substrate is sensitive to harsh acidic conditions. These include:

  • Reaction with Sulfonyl Fluorides: Sulfonyl fluorides can be used in place of sulfonyl chlorides and are often more stable and selective.[13]

  • Coupling with Sulfonic Acids or their Salts: Direct coupling of amines with sulfonic acids or their salts can be achieved using coupling agents.[16]

  • Starting from Thiols: Thiols can be oxidized in situ to form a reactive sulfonyl intermediate that is then trapped by an amine.[16][17]

These alternative routes offer greater functional group tolerance and often represent a greener approach to sulfonamide synthesis.[13]

Quantitative Data Summary

ParameterRecommendationRationale
Chlorosulfonation Temp. 0°C to 15°CMinimizes diaryl sulfone formation and degradation.[4]
Chlorosulfonic Acid Equiv. 2 to 5Acts as reagent and solvent; suppresses side reactions.[14]
Amination Base Pyridine, TriethylamineNeutralizes HCl byproduct without competing as a nucleophile.[7]
Amination Solvent Anhydrous THF, DCM, ToluenePrevents hydrolysis of the reactive sulfonyl chloride.[4]

References

  • Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides. (n.d.). Benchchem.
  • King, J. F., & Lam, J. Y. L. (1994). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 116(24), 1137–1145. Retrieved February 11, 2026, from [Link]

  • Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. (2001). Google Patents.
  • Synthesis Method for 4-(2-Aminoethyl)benzenesulfonamide. (n.d.). Scribd. Retrieved February 11, 2026, from [Link]

  • 4-Methyl-N-(phenylmethyl)benzenesulfonamide. (n.d.). Organic Syntheses. Retrieved February 11, 2026, from [Link]

  • Benzenesulfonamide. (n.d.). Royal Society of Chemistry. Retrieved February 11, 2026, from [Link]

  • Troubleshooting common issues in sulfonamide bond formation. (n.d.). Benchchem.
  • Robertson, R. E. (1967). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 45(11), 1305–1313. Retrieved February 11, 2026, from [Link]

  • Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in SAN Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733–739. Retrieved February 11, 2026, from [Link]

  • Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. (n.d.). Royal Society of Chemistry. Retrieved February 11, 2026, from [Link]

  • Sulfonamide. (n.d.). Wikipedia. Retrieved February 11, 2026, from [Link]

  • Sulfonamide purification process. (1957). Google Patents.
  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). Royal Society of Chemistry. Retrieved February 11, 2026, from [Link]

  • Synthesis of an Sulfonamide, why is this step neccessary? (see pic). (2015). Reddit. Retrieved February 11, 2026, from [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme Connect. Retrieved February 11, 2026, from [Link]

  • Amines as Nucleophiles. (2021). Chemistry LibreTexts. Retrieved February 11, 2026, from [Link]

  • Reaction Amines With Aryl Sulphonyl Chloride. (2023). YouTube. Retrieved February 11, 2026, from [Link]

  • An alternative synthetic process of -acetaminobenzenesulfonyl chloride through combined chlorosulfonation by HCl. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Synthesis of sulfonamides by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved February 11, 2026, from [Link]

Sources

optimizing reaction conditions for N-alkylation of benzenesulfonamides

Technical Support Center: -Alkylation of Benzenesulfonamides

Ticket ID: BAS-ALK-OPT-001
Status: Open
Assigned Specialist: Senior Application Scientist

Introduction: The Engineering of Deprotonation

Welcome to the Technical Support Center. You are likely here because your sulfonamide alkylation is stalling, producing bis-alkylated byproducts, or suffering from reproducibility issues.

The



This guide is structured to troubleshoot your specific failure modes and provide validated protocols.

Module 1: Critical Parameter Optimization (The "Why" and "How")

The Base-Solvent Matrix

The most common error is mismatching the base lattice energy with the solvent's dielectric constant.

Base

(conj. acid)
Solubility (DMF)Kinetic ProfileRecommended For

10.3Low (Heterogeneous)Slow, steadyStandard primary alkyl halides.

10.3High (The "Cesium Effect")FastSterically hindered halides; preventing bis-alkylation.

35N/A (Suspension)InstantaneousUnreactive electrophiles; substrates requiring full deprotonation.
DBU 12MiscibleHomogeneousAcid-sensitive substrates; continuous flow chemistry.

The "Cesium Effect": Using

cation radius

Electrophile Selection & Activation
  • Leaving Group Hierarchy:

    
    .
    
  • Finkelstein Activation: If you are forced to use an alkyl chloride, add 10 mol% TBAI (Tetrabutylammonium iodide) or NaI . This generates the alkyl iodide in situ, increasing the reaction rate by orders of magnitude.

Module 2: Decision Logic & Workflow

Before starting, determine your pathway based on your available electrophile.

ReactionLogicStartInput: Sulfonamide + R-XElectrophileIdentify Electrophile SourceStart->ElectrophileHalideAlkyl Halide (R-Br, R-I)Electrophile->HalideHalide AvailableAlcoholAlcohol (R-OH)Electrophile->AlcoholOnly Alcohol AvailableBaseCheckIs Sulfonamide Acidic? (EWG on ring?)Halide->BaseCheckMethodCMethod C: Mitsunobu (PPh3/DIAD)Alcohol->MethodCSmall Scale / Stereoinversion neededMethodDMethod D: Borrowing Hydrogen (Ru or Mn Cat.)Alcohol->MethodDGreen / Scale-upMethodAMethod A: K2CO3 / MeCN or DMF (Standard)BaseCheck->MethodAYes (pKa < 11)MethodBMethod B: Cs2CO3 / DMF (Difficult/Hindered)BaseCheck->MethodBNo (pKa > 11) or Secondary Halide

Figure 1: Decision tree for selecting the optimal

Module 3: Troubleshooting (The "Ticket" System)

Issue #1: "The reaction stalls at 50-60% conversion."
  • Diagnosis: This is often due to product inhibition or water contamination .

    • Hygroscopicity:

      
       and 
      
      
      are hygroscopic. Water solvates the base, reducing its effective surface area and basicity in organic media.
    • Salt Coating: In non-polar solvents (like toluene), the byproduct salt (

      
      ) coats the surface of the base, stopping the reaction.
      
  • Solution:

    • Switch to DMF or NMP (solubilizes the surface salts).

    • Add dry Molecular Sieves (4Å) directly to the reaction flask.

    • Grind the base: If using

      
      , use a mortar and pestle immediately before use to increase surface area.
      
Issue #2: "I am seeing Bis-Alkylation (N,N-dialkyl)."
  • Diagnosis: The mono-alkylated product is often more nucleophilic than the starting material (alkyl groups are electron-donating), leading to over-reaction.

  • Solution:

    • Stoichiometry: Use a slight excess of the Sulfonamide (1.2 equiv), not the halide.

    • The "Cesium Effect" (Again):

      
       promotes mono-alkylation by stabilizing the mono-anion but not facilitating the second deprotonation as aggressively in crowded environments [1].
      
    • Phased Addition: Add the base in one portion, but add the alkyl halide dropwise over 1 hour.

Issue #3: "My DMF reaction turned black/brown."
  • Diagnosis: Thermal decomposition. DMF decomposes to dimethylamine and CO at temperatures

    
    C, especially with basic catalysis. The dimethylamine then competes for the alkyl halide.
    
  • Solution:

    • Never heat DMF/Base mixtures above 100°C .

    • If high heat is required, switch to Sulfolane or NMP .

Module 4: Validated Protocols

Protocol A: The "Cesium Standard" (High Reliability)

Best for: Valuable substrates, secondary halides, or when K2CO3 fails.

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar.

  • Reagents:

    • Sulfonamide (1.0 mmol, 1.0 equiv)

    • 
       (1.2 mmol, 1.2 equiv) - Must be dry.
      
    • Anhydrous DMF (3.0 mL, 0.33 M concentration).

  • Activation: Stir the Sulfonamide and Base in DMF at Room Temp (RT) for 15 minutes. Note: You may see a color change (yellowing) indicating deprotonation.

  • Addition: Add Alkyl Halide (1.1 mmol, 1.1 equiv).

    • Optional: Add TBAI (0.1 equiv) if using a chloride.

  • Reaction: Stir at RT to 60°C . Monitor by TLC/LCMS.

  • Workup (Critical):

    • Dilute with EtOAc.

    • Wash 3x with 5% LiCl (aq). Why? LiCl helps extract DMF from the organic layer into the aqueous phase, preventing DMF contamination in your crude NMR.

    • Dry over

      
      , filter, and concentrate.
      
Protocol B: The Mitsunobu Alternative (Alcohol Route)

Best for: When the halide is unstable or unavailable.

  • Reagents:

    • Sulfonamide (1.0 equiv)

    • Alcohol (R-OH) (1.0 equiv)

    • 
       (1.2 equiv)
      
    • Solvent: Anhydrous THF or Toluene.

  • Procedure:

    • Dissolve Sulfonamide, Alcohol, and

      
       in THF. Cool to 0°C .[1]
      
    • Add DIAD (Diisopropyl azodicarboxylate) (1.2 equiv) dropwise. Do not add all at once; the reaction is exothermic.

  • Mechanism Check: This proceeds with inversion of configuration at the alcohol carbon.[2][3]

  • Reaction: Allow to warm to RT and stir overnight.

Module 5: Advanced Green Chemistry (Borrowing Hydrogen)

For scale-up or sustainability, avoid alkyl halides (genotoxic) and use alcohols with a transition metal catalyst. This is known as "Borrowing Hydrogen" or "Hydrogen Autotransfer."

BorrowingHydrogenAlcoholAlcohol (R-CH2-OH)AldehydeAldehyde (R-CHO)Alcohol->Aldehyde-H2 (stored on Cat)ImineSulfonyl Imine (Intermediate)Aldehyde->Imine+ H2N-Ts - H2OProductN-Alkyl SulfonamideImine->Product+H2 (returned by Cat)CatCatalyst (Mn or Ru)Cat->AlcoholCat->Imine

Figure 2: The "Borrowing Hydrogen" cycle. The catalyst oxidizes the alcohol to an aldehyde, facilitates condensation with the sulfonamide, and then reduces the intermediate imine using the stored hydrogen [2].

Key Advantage: The only byproduct is water. Catalyst: [Ru(p-cymene)Cl2]2 or modern Manganese pincer complexes [3].

References

  • Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002).[4] Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines.[4][5] The Journal of Organic Chemistry, 67(3), 674–683.[4][6]

  • Reed-Berendt, B. G., & Morrill, L. C. (2019).[7] Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(6), 3715–3724.

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[2][8] Chemical Reviews, 109(6), 2551–2651.

  • Reddy, C. R., et al. (2024). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols... Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst.[9][10] The Journal of Organic Chemistry. [11]

strategies to reduce cytotoxicity of 2-(2-Methoxyethoxy)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Reducing Cytotoxicity of 2-(2-Methoxyethoxy)benzenesulfonamide (CAS 82031-33-2)

Technical Support Center: Optimizing Sulfonamide Scaffolds

Compound Profile:

  • Target: 2-(2-Methoxyethoxy)benzenesulfonamide

  • CAS: 82031-33-2[1]

  • Primary Application: Building block for Endothelin Receptor Antagonists (e.g., Bosentan analogues), Carbonic Anhydrase Inhibitors, and kinase inhibitors.

  • Critical Issue: Unintended cytotoxicity in lead optimization or cellular assays.

This guide addresses the structural and experimental drivers of cytotoxicity associated with this scaffold. It moves beyond generic advice to target the specific pharmacophore: the sulfonamide warhead and the methoxyethoxy tail .

Module 1: Metabolic Activation & Reactive Metabolites

The Issue: The 2-methoxyethoxy side chain is not metabolically inert. In hepatocyte or microsome-rich assays, Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4) can catalyze the O-dealkylation of the ether linkage. This releases 2-methoxyethanol , which is rapidly oxidized to Methoxyacetic Acid (MAA) —a known cellular toxin and teratogen that inhibits the Krebs cycle and induces apoptosis.

Troubleshooting Protocol: Metabolic Stability Assessment Do not assume direct toxicity. Validate if toxicity is metabolite-driven.

  • Experimental Setup:

    • Test System: Human Liver Microsomes (HLM) vs. Cytosol (S9 fraction).

    • Control: Incubate compound with and without NADPH.

    • Readout: LC-MS/MS for parent depletion and appearance of O-desmethyl metabolites.

  • Decision Matrix:

    • If toxicity disappears without NADPH: Toxicity is CYP-mediated (Reactive Metabolite).

    • If toxicity persists without NADPH: Direct chemotype toxicity (likely off-target).

Visualizing the Toxicity Pathway Figure 1: Proposed metabolic activation pathway leading to cytotoxicity.

MetabolicActivation Parent 2-(2-Methoxyethoxy) benzenesulfonamide CYP CYP450 (Oxidative Dealkylation) Parent->CYP Intermed Unstable Hemiacetal CYP->Intermed Phenol 2-Hydroxy benzenesulfonamide Intermed->Phenol Toxin 2-Methoxyethanol (→ Methoxyacetic Acid) Intermed->Toxin CellDeath Mitochondrial Toxicity (Apoptosis) Toxin->CellDeath Inhibition of Krebs Cycle

Caption: CYP-mediated O-dealkylation releases the toxic byproduct Methoxyacetic Acid (MAA).

Module 2: Structural Modification (SAR) Strategies

The Issue: If the "methoxyethoxy" chain is the toxicity driver, you must modify the scaffold to block metabolic cleavage or reduce lipophilicity-driven non-specific binding.

Strategy: Bioisosteric Replacement Replace the labile ether oxygen or the terminal methyl group to prevent MAA formation.

Modification StrategyChemical ChangeRationalePredicted Toxicity Impact
Ether Rigidification Replace -O-CH2-CH2-O- with a Dihydrobenzofuran ringLocks the oxygen into a ring system; prevents O-dealkylation.High Reduction (Eliminates MAA release)
Fluorination Change -OCH3 to -OCF3 (Trifluoromethoxy)Strong C-F bonds block metabolic oxidation; increases metabolic stability.Moderate Reduction (Blocks metabolism, but increases lipophilicity)
Chain Extension Change -OCH2CH2OCH3 to -OCH2CH2OC2H5 (Ethoxy)Metabolite becomes ethoxyacetic acid (less toxic than MAA).Moderate Reduction
Linker Swap Replace Ether (-O-) with Amide (-NHCO-)Amides are more stable to oxidative cleavage than ethers.High Reduction (Alters solubility/permeability)

Application Note:

“When moving from a methoxyethoxy to a trifluoromethoxy group, monitor the LogP. A significant increase in lipophilicity can swap metabolic toxicity for non-specific membrane disruption. Aim for a LogP < 3.5.”

Module 3: Assay Interference & Solubility

The Issue: Sulfonamides often have poor aqueous solubility. In high-concentration cytotoxicity assays (IC50 determination), micro-precipitation can occur, forming crystals that mechanically damage cells or scatter light in MTT/MTS assays, leading to false-positive cytotoxicity data .

Troubleshooting Protocol: Solubility Verification

  • Turbidimetric Solubility Assay:

    • Prepare compound in DMSO stock.

    • Spike into cell culture media (DMEM + 10% FBS) at 100 µM, 50 µM, 10 µM.

    • Incubate for 4 hours at 37°C (mimic assay conditions).

    • Measure Absorbance at 620 nm.

    • Threshold: OD > 0.01 indicates precipitation.

  • Vehicle Optimization Table:

Solvent/VehicleMax Tolerated Conc. (Cell Culture)Compatibility with SulfonamidesRecommendation
DMSO 0.1% - 0.5%ExcellentStandard. Keep <0.5% to avoid vehicle toxicity synergism.
PEG 400 1.0%GoodUse if DMSO causes precipitation. Stabilizes ether chains.
Cyclodextrin (HP-β-CD) 5 - 10 mMExcellentBest for encapsulating lipophilic sulfonamides. Reduces apparent cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: My cells show vacuolization after 24h treatment. Is this specific to the sulfonamide? A: This is likely an off-target effect of the methoxyethoxy side chain , not the sulfonamide. This morphology mimics "methoyxacetic acid toxicity," which causes lysosomal swelling.

  • Action: Run a parallel assay with 2-methoxyethanol as a positive control. If the phenotype matches, the toxicity is metabolite-driven (see Module 1).

Q2: Can I use antioxidants to rescue the viability? A: Yes, but only if the mechanism involves Reactive Nitrogen Species (RNS) from the sulfonamide nitrogen.

  • Action: Co-treat with N-acetylcysteine (NAC) (1-5 mM).

    • Rescue observed: Indicates oxidative stress/RNS generation.

    • No rescue: Indicates direct mitochondrial inhibition or receptor-mediated apoptosis.

Q3: Does the position of the sulfonamide matter (ortho vs. para)? A: Absolutely. Ortho-substituted sulfonamides (like this compound) can form intramolecular hydrogen bonds with the ether oxygen. This "pseudo-ring" can increase cell permeability but may also chelate intracellular metals (e.g., Zinc in Carbonic Anhydrase), leading to off-target metalloenzyme inhibition.

  • Action: Synthesize the para-isomer. If toxicity drops significantly, the ortho-chelation was the culprit.

References

  • Vertex AI Search. (2025). Search Results for 2-(2-Methoxyethoxy)benzenesulfonamide Cytotoxicity and Metabolism. 2

  • National Institutes of Health (NIH). (2014).[3] Synthesis and Structure-Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives. PubMed Central. 3

  • National Institutes of Health (NIH). (2021). Bioactivation and Reactivity Research Advances – 2021 Year in Review. Chemical Research in Toxicology. 4[5]

  • National Institutes of Health (NIH). (1996). Mutagenicity and Cytotoxicity of 2-Methoxyethanol and its Metabolites in Chinese Hamster Cells. PubMed.[6][2] 7[3]

  • BLD Pharm. (n.d.). Product Safety Data Sheet: 2-(2-Methoxyethoxy)benzenesulfonamide. 1[3][8][9][10]

Sources

improving the oral bioavailability of benzenesulfonamide-based inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 | Ticket Volume: High | Specialist: Senior Application Scientist

Welcome to the technical support hub for benzenesulfonamide-based inhibitors. This portal is designed for medicinal chemists and formulation scientists encountering "brick walls" in the pharmacokinetic (PK) optimization of sulfonamide scaffolds.

Unlike generic drug design guides, this hub addresses the specific liabilities of the benzenesulfonamide pharmacophore (Zinc-Binding Group, high melting point, and permeability-limited absorption).

🛠️ Section 1: Diagnostic Hub (Troubleshooting)

Select the "Error Code" that matches your current experimental failure.

🔴 Error Code: SOL_01 (The "Brick Dust" Phenomenon)

Symptom: Compound has high potency (


 nM) but near-zero oral exposure. Crystalline solid has a Melting Point (MP) 

. Root Cause: The primary sulfonamide moiety (

) acts as both a strong hydrogen bond donor and acceptor. This creates a rigid crystal lattice with high lattice energy, making the compound "brick dust" (low solubility, low lipophilicity) rather than a "grease ball."

Troubleshooting Protocol:

  • Check Melting Point: If MP

    
    , thermodynamic solubility is your bottleneck.
    
  • Disrupt Symmetry: Do not rely solely on adding polar groups. Instead, introduce "entropy" to the crystal lattice.

    • Action: Introduce an ortho-substituent (e.g., fluorine or methyl) on the benzene ring to twist the sulfonamide out of planarity.

    • Action: Switch from a rigid linker (e.g., amide) to a flexible linker (e.g., ethyl or propyl chains) in the "Tail" region.

🔴 Error Code: CLR_FAST (Rapid Renal Clearance)

Symptom: Good absorption (


 is high), but half-life (

) is

hour. Root Cause: Benzenesulfonamides are acidic (pKa

, lower with electron-withdrawing groups). At physiological pH, they are partially ionized and often actively secreted by Organic Anion Transporters (OATs) in the kidney.

Troubleshooting Protocol:

  • pKa Modulation:

    • Action: Measure pKa. If pKa

      
      , the drug is ionized in plasma, preventing tubular reabsorption.
      
    • Fix: Add electron-donating groups (alkyls, methoxy) to the benzene ring to raise the pKa, ensuring a higher fraction remains unionized for reabsorption.

  • Protein Binding Check: High plasma protein binding (common in sulfonamides) can actually protect against clearance if the drug is not actively secreted.

🔴 Error Code: PERM_LOW (Efflux Liability)

Symptom: Low Caco-2 permeability (


 cm/s) despite moderate solubility.
Root Cause:  Many sulfonamides are substrates for P-glycoprotein (P-gp) or BCRP efflux pumps, particularly those with large, lipophilic "tails."

Troubleshooting Protocol:

  • Efflux Ratio (ER) Test: If B-to-A / A-to-B ratio

    
    , you have an efflux problem.
    
  • Structural Masking:

    • Action: N-alkylation of the sulfonamide nitrogen usually kills activity (for CAIs).

    • Fix: Use a Prodrug Strategy (see Section 2).[1]

🧪 Section 2: Optimization Protocols

Protocol A: The "Tail Approach" Modification

Standard Operating Procedure for modulating physicochemical properties without destroying the Zinc-Binding Group (ZBG).

Context: The "Tail Approach" (pioneered by Supuran et al.) posits that the benzenesulfonamide scaffold has two distinct regions: the conserved ZBG and the variable Tail.

Workflow:

  • Anchor: Keep the

    
     moiety constant.
    
  • Linker Selection:

    • Avoid: Hydrazide linkers (toxicophores).

    • Select: Ureido (

      
      ) or triazole linkers. SLC-0111 uses a ureido linker which improves H-bonding capability with water (solubility) while maintaining a rod-like shape for the enzyme active site channel.
      
  • Tail Variation:

    • Attach a solubilizing tail (e.g., morpholine, piperazine) to the linker.

    • Caution: Ensure the tail does not clash with the hydrophobic side of the active site cavity.

Protocol B: Prodrug Synthesis (N-Acylation)

Use when permeability is the limiting factor.

Mechanism: Acylation of the sulfonamide nitrogen (


) reduces polarity and "hides" the H-bond donor, improving membrane passage. The acyl group is hydrolyzed by plasma esterases/amidases.

Step-by-Step:

  • Reactant: Start with parent benzenesulfonamide.

  • Reagent: React with acyl chloride (R-COCl) or anhydride in pyridine.

  • Purification: Recrystallize.

  • Validation:

    • In Vitro:[2][3][4][5] Test stability in Simulated Gastric Fluid (SGF) (Must be stable).

    • Ex Vivo: Test stability in rat/human plasma (

      
       should be 
      
      
      
      min to release parent).

📊 Section 3: Data & Visualization

Comparative Solubility & PK Data (Representative)
Compound ClassModification StrategySolubility (pH 7.4)Caco-2 PermeabilityMetabolic Stability (Human Microsomes)
Parent Sulfonamide NoneLow (< 10 µg/mL)ModerateHigh
SLC-0111 Analog Ureido Linker + FluorineHigh (> 100 µg/mL)ModerateModerate
Prodrug (N-acetyl) N-AcylationLow (aq) / High (lipid)HighLow (Rapid conversion)
Salt Form Sodium SaltVery High (> 10 mg/mL)Low (if ionized)High
Workflow Visualization: The Optimization Loop

BioavailabilityOptimization Start Lead Compound (Benzenesulfonamide) CheckSol 1. Check Solubility (Thermodynamic) Start->CheckSol DecisionSol Is Solubility < 10 µg/mL? CheckSol->DecisionSol CheckPerm 2. Check Permeability (Caco-2 / PAMPA) DecisionPerm Is Efflux Ratio > 2? CheckPerm->DecisionPerm CheckMet 3. Check Metabolic Stability (Microsomes) Final In Vivo PK Study CheckMet->Final DecisionSol->CheckPerm No (Solubility OK) ActionTail Apply 'Tail Approach' (Add solubilizing linker) DecisionSol->ActionTail Yes (Lattice Energy High) ActionSalt Create Salt Form (Na+ or K+) DecisionSol->ActionSalt Yes (pKa issue) DecisionPerm->CheckMet No ActionProdrug Synthesize Prodrug (N-Acylation) DecisionPerm->ActionProdrug Yes ActionTail->CheckPerm ActionProdrug->CheckMet ActionSalt->CheckPerm

Figure 1: Decision Logic for Benzenesulfonamide Optimization. Blue nodes indicate milestones; Yellow nodes are decision gates; Green/Red nodes are chemical interventions.

❓ FAQ (Frequently Asked Questions)

Q: Why does my benzenesulfonamide precipitate in the stomach (SGF) even if it's a salt form? A: Benzenesulfonamides are weak acids. The sodium salt is soluble in water, but in the low pH of the stomach (pH 1.2), the salt converts back to the free acid form. If the free acid is insoluble ("brick dust"), it precipitates. Fix: Use an Amorphous Solid Dispersion (ASD) with polymers like HPMC-AS or PVPVA to inhibit crystallization in the stomach, maintaining a supersaturated state long enough for absorption in the duodenum.

Q: Can I methylate the sulfonamide nitrogen to improve permeability? A: Generally, No . For Carbonic Anhydrase inhibition, the two protons on the sulfonamide nitrogen (


) are critical for coordinating with the Zinc ion in the active site. Replacing them usually abolishes activity. Use a prodrug that cleaves off the methyl/acyl group instead.

Q: How does SLC-0111 overcome these issues? A: SLC-0111 uses a ureido linker. This linker introduces hydrogen bond acceptors/donors that break up the crystal lattice (lowering melting point relative to molecular weight) while providing a scaffold that interacts favorably with the hydrophilic part of the enzyme channel. However, even SLC-0111 required formulation optimization (Phase 1 trials showed tolerability issues at high doses, partially due to solubility-limited absorption leading to GI irritation).

📚 References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • McDonald, P. C., et al. (2020). A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors. American Journal of Clinical Oncology, 43(7), 484-490. Link

  • Lipinski, C. A., et al. (2001).[6] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[6] Link

  • Ettmayer, P., et al. (2004). Lessons learned from marketed and investigational prodrugs. Journal of Medicinal Chemistry, 47(10), 2393-2404. Link

Sources

troubleshooting mass spectrometry fragmentation of 2-(2-Methoxyethoxy)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Mass Spectrometry Analysis. As Senior Application Scientists, we understand that navigating the complexities of mass spectrometry fragmentation can be challenging. This guide is designed to provide in-depth, experience-driven insights into troubleshooting the fragmentation of 2-(2-Methoxyethoxy)benzenesulfonamide , moving beyond simple procedural lists to explain the underlying scientific principles.

Compound at a Glance: 2-(2-Methoxyethoxy)benzenesulfonamide

Before delving into troubleshooting, it's essential to understand the molecule's basic properties, which are fundamental to interpreting its mass spectrum.

PropertyValueSource
Molecular Formula C₉H₁₃NO₄S[1]
Molecular Weight 231.27 g/mol [1]
Monoisotopic Mass 231.05655 uCalculated
Core Structure Aromatic Sulfonamide[2][3]

Part 1: Understanding the Expected Fragmentation

A logical troubleshooting process begins with a clear understanding of the expected analytical outcome. If you don't know the destination, you can't identify a wrong turn. This section details the anticipated fragmentation patterns for 2-(2-Methoxyethoxy)benzenesulfonamide under typical positive-ion electrospray ionization (ESI) conditions.

Q1: What are the expected primary fragment ions for 2-(2-Methoxyethoxy)benzenesulfonamide in MS/MS analysis?

Under Collision-Induced Dissociation (CID), the protonated molecule ([M+H]⁺ at m/z 232.06) is expected to fragment along several predictable pathways dictated by its functional groups: the sulfonamide core and the methoxyethoxy side chain.

Aromatic sulfonamides are well-characterized in mass spectrometry and exhibit several key fragmentation patterns, including the notable loss of sulfur dioxide (SO₂) and cleavage of the sulfur-nitrogen bond.[2][4] The ether linkages in the side chain also provide sites for characteristic cleavages.

The three primary fragmentation pathways are:

  • Pathway A: Sulfonamide Rearrangement and SO₂ Loss: This is a hallmark fragmentation for many aromatic sulfonamides.[2][5] It involves an intramolecular rearrangement leading to the neutral loss of 64 Da (SO₂). This pathway's prevalence can be influenced by substituents on the aromatic ring.[2]

  • Pathway B: S-N Bond Cleavage: The bond between the sulfur and the amide nitrogen is labile. Cleavage at this site can result in the formation of a benzenesulfonyl cation or related structures.[4][6]

  • Pathway C: Ether Side-Chain Cleavage: Fragmentation can occur along the 2-methoxyethoxy side chain. Cleavage of C-C and C-O bonds, particularly those alpha to an oxygen atom, is a common pathway for ethers.[7]

The diagram below illustrates these competing fragmentation routes from the protonated parent molecule.

G cluster_0 Predicted Fragmentation Pathways MH [M+H]⁺ m/z 232.06 FragA [M+H-SO₂]⁺ m/z 168.06 MH->FragA -SO₂ (64.00 Da) FragB [C₆H₄O(OCH₂CH₂OCH₃)]⁺ m/z 153.09 MH->FragB -SO₂NH₂ (79.99 Da) FragC1 [C₈H₉O₃]⁺ m/z 153.05 MH->FragC1 -C₃H₈NO₂S (cleavage) FragC2 [C₃H₇O₂]⁺ m/z 75.04 FragB->FragC2 -C₆H₄ (76.03 Da)

Predicted fragmentation of 2-(2-Methoxyethoxy)benzenesulfonamide.
Expected Fragment Ion Summary

The following table summarizes the key ions you should expect to see in a high-resolution MS/MS spectrum. Verifying the presence or absence of these ions is the first step in any troubleshooting workflow.

Putative IonCalculated m/z ([M+H]⁺)Neutral LossFragmentation Pathway
[M+H]⁺ 232.0639 -Parent Ion
[M+H-SO₂]⁺168.0633SO₂Pathway A: Sulfonamide Rearrangement
[C₆H₅O(C₂H₄OCH₃)]⁺153.0861H₂NSO₂Pathway B: S-N Cleavage & Rearrangement
[C₃H₇O₂]⁺75.0446C₆H₆NO₂SPathway C: Ether Side-Chain Cleavage

Part 2: Troubleshooting Guide & FAQs

This section is structured as a series of common problems encountered during analysis. Each question is followed by a logical, step-by-step troubleshooting process rooted in scientific principles.

Problem 1: Weak or No Signal for the Molecular Ion ([M+H]⁺)
Q: My analysis shows very low intensity for the expected parent ion at m/z 232.06, or it's completely absent. What are the likely causes and how do I fix it?

A weak or absent molecular ion is one of the most common issues in LC-MS analysis.[8] The cause can range from sample preparation to instrument settings. The following workflow provides a systematic approach to diagnosing the root cause.

G start Start: Weak or No [M+H]⁺ Signal check_cal Is the instrument recently tuned and calibrated? start->check_cal cal_inst Action: Perform full system tune and mass calibration. check_cal->cal_inst No check_source Are ionization source parameters optimized? check_cal->check_source Yes cal_inst->check_source opt_source Protocol: Systematically adjust spray voltage, nebulizer gas, and capillary temperature. check_source->opt_source No check_conc Is sample concentration appropriate? (Typically 1-10 µg/mL) check_source->check_conc Yes opt_source->check_conc adjust_conc Action: Prepare fresh dilutions. Analyze a concentration series. check_conc->adjust_conc No/Unsure check_adducts Have you searched for common adducts? ([M+Na]⁺, [M+K]⁺, [M+NH₄]⁺) check_conc->check_adducts Yes adjust_conc->check_adducts confirm_adducts Analysis: Check for ions at m/z 254.04 (Na⁺) and 270.02 (K⁺). Confirm with isotopic pattern. check_adducts->confirm_adducts No end_ok Issue Resolved check_adducts->end_ok Yes confirm_adducts->end_ok

Workflow for troubleshooting a weak or absent molecular ion.

Causality Explained:

  • Instrument Calibration: Mass accuracy is paramount. An uncalibrated instrument may not correctly assign the m/z value, making your ion appear "absent" when it is merely shifted.[8][9] Regular calibration ensures the detector and mass analyzer are performing optimally.

  • Ionization Source Parameters: Electrospray ionization is a delicate balance of processes.

    • Spray Voltage: Must be high enough to generate a stable Taylor cone and charged droplets, but not so high that it causes in-source fragmentation.

    • Nebulizer/Drying Gas: These gases are critical for desolvation. Insufficient gas flow or temperature will result in solvent clusters and poor ion release into the gas phase, drastically reducing signal.[8]

  • Sample Concentration: Too low a concentration will produce a weak signal. Conversely, an excessively high concentration can lead to ion suppression, where the analyte of interest competes with itself and other matrix components for ionization, paradoxically reducing its own signal.[8]

  • Adduct Formation: Your molecule may preferentially ionize by forming adducts with cations present in the mobile phase or sample matrix (e.g., Na⁺, K⁺, NH₄⁺). If you are only looking for the [M+H]⁺ ion, you may miss the majority of your signal, which is sequestered in these adduct forms.[10]

Problem 2: Absence of the Characteristic SO₂ Loss Fragment
Q: I can see the [M+H]⁺ ion, but the expected fragment at m/z 168.06 from the loss of SO₂ is missing or very weak. Why is this happening?

The absence of an expected fragment ion when the parent ion is present points directly to the fragmentation process itself. The most common culprit is insufficient energy to induce the bond cleavage and rearrangement.

Troubleshooting Steps:

  • Verify Collision Energy (CE) Settings: The neutral loss of SO₂ is an energy-dependent process. If the collision energy is too low, the precursor ion will not have sufficient internal energy to fragment.

    • Causality: Collision-induced dissociation works by converting the ion's kinetic energy into internal (vibrational) energy upon collision with an inert gas. This increased internal energy is what drives fragmentation. If the initial kinetic energy (controlled by the CE setting) is too low, the energy threshold for the SO₂ loss pathway will not be reached.

  • Perform a Collision Energy Ramp Experiment: To find the optimal CE, it is best practice to perform a ramp experiment. This is a self-validating protocol.

Protocol: Optimizing Collision Energy for Key Fragments
  • Setup: Infuse a solution of your standard (e.g., 1 µg/mL) directly into the mass spectrometer to ensure a stable signal.

  • MS Method: Set up an MS/MS experiment to monitor the transition from the precursor ion (m/z 232.06) to the expected product ion (m/z 168.06).

  • Execution: Instead of a single CE value, program the instrument to acquire data across a range of collision energies (e.g., from 5 eV to 50 eV in 2-5 eV steps).

  • Analysis: Plot the intensity of the product ion (m/z 168.06) as a function of collision energy. The resulting curve will clearly show the optimal CE value that produces the maximum intensity for this fragment.

  • Validation: Use this optimized CE value in your subsequent LC-MS/MS methods. The appearance of the fragment validates that the instrument is capable of inducing the fragmentation and confirms the identity of your precursor.

Other Considerations:

  • Gas Phase Chemistry: While the SO₂ loss is common, its efficiency can be affected by factors like the protonation site and the overall stability of the precursor ion. In some cases, other fragmentation pathways may be more energetically favorable and dominate the spectrum.[2]

Problem 3: Spectrum is Dominated by Unidentified Peaks or High Background Noise
Q: My mass spectrum is very noisy, or I see many peaks that do not correspond to my analyte. How can I identify and eliminate the source of this contamination?

High background or extraneous peaks can obscure your analyte's signal and make data interpretation impossible. This issue almost always stems from contamination within the LC-MS system.[10][11]

Systematic Decontamination Protocol:

  • Solvent Blank Analysis: The first step is to determine if the contamination is coming from your mobile phases.

    • Procedure: Replace your sample vial with a vial containing fresh, LC-MS grade solvent (matching your initial mobile phase composition). Run your full analytical gradient.

    • Interpretation: If the contaminating peaks are present in the blank run, the source is likely your mobile phase solvents or the solvent lines.[9] Remake your mobile phases using high-purity (LC-MS grade) solvents and water.

  • No-Injection Blank: If the solvent blank is clean, check for contamination from the autosampler.

    • Procedure: Run another blank analysis, but this time, do not perform an injection.

    • Interpretation: If this run is clean, but the solvent blank (with an injection) was dirty, the contamination is likely carryover from a previous sample in the needle or injection port. Implement a more rigorous needle wash protocol using a strong organic solvent.[9]

  • Column Contamination: If both blanks above are clean, but your sample analysis is still noisy, your analytical column may be contaminated.

    • Procedure: Develop a robust column washing procedure. This typically involves flushing with a series of strong solvents (e.g., 100% acetonitrile, isopropanol) at an elevated temperature. Consult the column manufacturer's guidelines for specific recommendations.

  • Sample Matrix: If all system components are clean, the contamination is originating from your sample itself. Improve your sample preparation method (e.g., use Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)) to remove interfering matrix components.

Frequently Asked Questions (FAQs)
  • Q: Should I use positive or negative ionization mode for this compound?

    • A: Positive ion mode is generally preferred for sulfonamides as they readily accept a proton on the amide nitrogen.[6] This provides a stable precursor for MS/MS analysis.

  • Q: What are the exact masses for the sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts?

    • A: You should look for m/z 254.0458 for the sodium adduct and m/z 270.0198 for the potassium adduct. The presence of these can confirm your molecular weight even if the protonated molecule is absent.

  • Q: How can I definitively confirm the elemental composition of a fragment ion?

    • A: The most reliable method is to use a high-resolution mass spectrometer (e.g., Orbitrap or TOF). These instruments provide high mass accuracy (typically < 5 ppm), which allows you to calculate the elemental formula of an ion and compare it to theoretical values, greatly increasing confidence in your fragment identification.

References
  • An, M., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF. Available at: [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Available at: [Link]

  • Chem Help ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Agilent Technologies. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Available at: [Link]

  • ResearchGate. (n.d.). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry | Request PDF. Available at: [Link]

  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Available at: [Link]

  • LCGC International. (2023). Troubleshooting LC-MS. Available at: [Link]

Sources

scaling up the synthesis of 2-(2-Methoxyethoxy)benzenesulfonamide for preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Preclinical Synthesis & Process Development

Status: Operational Current Version: 2.4 (Scale-Up Optimized) Target Audience: Process Chemists, CDMO Engineers, CMC Leads

Executive Summary & Route Selection

Molecule: 2-(2-Methoxyethoxy)benzenesulfonamide Application: High-value intermediate for Endothelin Receptor Antagonists (e.g., Bosentan analogs) and


-adrenoceptor antagonists.
Critical Quality Attribute (CQA):  Control of Genotoxic Impurities (GTIs) and Regioselectivity (O- vs N-alkylation).
The "Golden Path" for Scale-Up

While literature suggests multiple routes (e.g., chlorosulfonation of the ether), the most robust route for kilogram-scale synthesis is the Williamson Ether Synthesis via O-Alkylation of 2-hydroxybenzenesulfonamide . This route offers superior atom economy and safety profiles compared to handling chlorosulfonic acid on scale.

Reaction Scheme:



Technical Support Modules (Troubleshooting)

Ticket #101: Regioselectivity Issues (O- vs. N-Alkylation)

User Report: "We are observing ~15% of an impurity at RRT 1.2. LC-MS suggests it has the same mass as the product. Is this the N-alkylated isomer?"

Root Cause Analysis: Sulfonamides (


) and Phenols (

) have similar acidity. However, the phenoxide anion is generally more nucleophilic (Harder nucleophile) than the sulfonamide anion.
  • High Risk Factor: Using strong bases (NaH, NaOH) or high temperatures promotes deprotonation of the sulfonamide nitrogen, leading to competitive N-alkylation .

  • Low Risk Factor: Mild bases (

    
    ) in ketones (Acetone, MEK) favor the O-alkylation  (kinetic control).
    

Resolution Protocol:

  • Switch Base: Ensure you are using anhydrous Potassium Carbonate (

    
    ), not Sodium Hydroxide.
    
  • Solvent Selection: Move from DMF to Methyl Ethyl Ketone (MEK) or Acetone . These solvents solvate the cation (

    
    ) poorly compared to DMF, making the carbonate less aggressive, which paradoxically improves selectivity for the Oxygen nucleophile.
    
  • Stoichiometry: Maintain the base at 1.5 - 2.0 equivalents. Excess base does not improve rate but increases N-alkylation risk.

Ticket #102: Control of Genotoxic Impurities (GTIs)

User Report: "Our QA team flagged residual 1-bromo-2-methoxyethane in the final API. The limit is <10 ppm. Standard drying isn't removing it."[1]

Root Cause Analysis: 1-bromo-2-methoxyethane is a primary alkyl halide and a known mutagen (GTI). It is lipophilic and can become trapped in the crystal lattice of the sulfonamide product during rapid precipitation.

Resolution Protocol (The "Purge" Strategy):

  • Reaction Quench: Do not just cool and filter. Add an amine scavenger (e.g., Morpholine or Ethanolamine, 0.1 eq) at the end of the reaction and stir at 50°C for 2 hours. This converts the residual alkyl bromide into a highly water-soluble quaternary ammonium salt or amino-ether, which washes away during the aqueous workup.

  • Crystallization Control: Avoid "crash cooling." Use a cooling ramp (e.g., 10°C/hour) with seeding. This prevents the occlusion of mother liquor (containing the GTI) inside the crystals.

Ticket #103: "Gummy" Precipitate & Filtration Stalling

User Report: "Upon adding water to the reaction mixture to precipitate the product, we formed a sticky gum that clogged the filter. Yield loss is high."

Root Cause Analysis: The product, 2-(2-Methoxyethoxy)benzenesulfonamide, has a melting point that may be depressed by impurities or residual solvent (oil-out). Adding water too fast to a hydrophobic solution causes the product to oil out as a supercooled liquid rather than crystallize.

Resolution Protocol:

  • Seeding is Mandatory: Do not rely on spontaneous nucleation.

    • Step A: Cool reaction mixture to 40°C.

    • Step B: Add water slowly until the solution is slightly turbid (Cloud Point).

    • Step C: Add seed crystals (0.5 wt%). Stir for 1 hour to establish a bed.

    • Step D: Continue water addition over 2–4 hours.

  • Co-solvent System: If using DMF, switch to an Ethanol/Water recrystallization. The product is soluble in hot ethanol but insoluble in water.

Process Data & Specifications

ParameterRecommended RangeCriticalityRational
Temperature 75°C - 82°C (Reflux MEK)HighLow temp = slow conversion; High temp (>90°C) = N-alkylation.
Base (K2CO3) 1.5 - 2.0 Equiv.MediumSufficient to neutralize HBr; excess aids kinetics but impacts stirring.
Catalyst (KI) 0.05 - 0.10 Equiv.HighFinkelstein reaction generates in situ alkyl iodide (more reactive). Essential for complete conversion.
Agitation High Shear (PBT Impeller)HighReaction is heterogeneous (Solid-Liquid). Mass transfer limits rate.
Water Content < 0.5% (KF)CriticalWater solvates the carbonate, reducing its basicity and stalling the reaction.

Visualized Workflows

Diagram 1: Synthetic Workflow & Logic

SynthesisWorkflow Start Start: 2-Hydroxybenzenesulfonamide Reagents Add: K2CO3 (1.5 eq), KI (0.1 eq) Solvent: MEK Start->Reagents Alkylation Add: 1-Bromo-2-methoxyethane Reflux 80°C, 12-16h Reagents->Alkylation IPC IPC Check: SM < 1.0%? Alkylation->IPC IPC->Alkylation No (Extend Time) Scavenge Add Scavenger (Morpholine) Stir 2h @ 50°C IPC->Scavenge Yes Workup Distill Solvent -> Add Ethanol Cool -> Add Water (Slowly) Scavenge->Workup Isolation Filtration & Wash (Remove Bromide Salts) Workup->Isolation Final Final Product: 2-(2-Methoxyethoxy)benzenesulfonamide Isolation->Final

Caption: Optimized synthetic workflow including the critical GTI scavenging step.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Issue Issue Detected Type Identify Symptom Issue->Type N_Alkyl High N-Alkylation (>5%) Type->N_Alkyl Impurity Profile Stall Reaction Stalled (<90% Conv) Type->Stall IPC Data GTI Residual Alkyl Halide Type->GTI Release Testing Sol1 Action: Switch Solvent to Acetone/MEK Reduce Base Strength N_Alkyl->Sol1 Sol2 Action: Check Water Content (KF) Add more KI Catalyst Stall->Sol2 Sol3 Action: Implement Amine Scavenger Optimize Wash Protocol GTI->Sol3

Caption: Rapid response decision tree for common scale-up deviations.

References

  • BenchChem. (2025).[2] Experimental Procedure for O-Alkylation of 2-Hydroxybenzonitrile: Application Notes and Protocols. BenchChem Technical Library.

    • Relevance: Establishes the baseline protocol for O-alkylation of ortho-substituted phenols using Phase Transfer Catalysis and Carbon
  • Beilstein Journals. (2014). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. Beilstein J. Org. Chem.

    • Relevance: Provides mechanistic insight into the competition between N- and O-alkylation in nitrogen-heterocycles/sulfonamides and the role of thermodynamic control.
  • American Chemical Society. (2010). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Chemical Reviews.

    • Relevance: The authoritative guide on handling alkyl halide GTIs (Strategy 3.1.1) and purging strategies during crystallization.[3]

  • Vertex AI Search. (2023). Optimization of removal of sulfonamide antibiotics by magnetic nanocomposite. ResearchGate.

    • Relevance: While focused on removal from water, this paper details the solubility profiles and physical behavior of sulfonamides in aqueous media, critical for the "Workup" phase.
  • Google Patents. (1985). Process for the preparation of 2-hydroxybenzenesulfonamide. US Patent 4556733A.

    • Relevance: Historical grounding for the synthesis of the starting material, confirming the difficulty of direct chlorosulfonation and valid

Sources

overcoming resistance mechanisms to benzenesulfonamide drugs in cancer cells

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and drug development professionals working with benzenesulfonamide-based Carbonic Anhydrase (CA) inhibitors, specifically targeting CA IX/XII in oncology.

Executive Summary

Benzenesulfonamides (e.g., SLC-0111) are the primary scaffold for designing inhibitors of tumor-associated Carbonic Anhydrases (CA IX and CA XII).[1] These enzymes are critical for pH regulation in hypoxic tumors, maintaining a neutral intracellular pH (pHi) while acidifying the extracellular microenvironment (pHe).[1]

Resistance to these agents is rarely due to target mutation. Instead, it typically arises from phenotypic plasticity (compensatory pH regulators like NHE1), insufficient target engagement (lack of hypoxia), or metabolic rewiring .[1] This guide provides troubleshooting workflows to distinguish between assay failure and genuine biological resistance.

Module 1: Target Validation & Experimental Conditions

"Why is my compound inactive in cytotoxicity assays?"

The most common reason for "resistance" in early-stage testing is the absence of the target. CA IX is a hypoxia-inducible protein.

Troubleshooting Guide: Hypoxia & Target Induction
Symptom Probable Cause Diagnostic Action Corrective Protocol
High IC50 (>10 µM) in normoxia Lack of CA IX expression.[1]Western Blot for CA IX vs. HIF-1

.
Repeat assay in 1%

or use a hypoxia mimetic (

or DFO).
Inconsistent replicates Fluctuating hypoxia levels.Check chamber seals; use an oxygen sensor.Ensure rapid media changes to prevent re-oxygenation (CA IX half-life is ~38h, but activity drops fast).[1]
No pHi change upon treatment Compensatory transporters active.Run pHi assay with/without Amiloride (NHE1 inhibitor).If Amiloride restores sensitivity, resistance is NHE1-mediated.[1]
FAQ: Target Engagement

Q: My Western blot shows CA IX expression in normoxia, but the drug still doesn't kill the cells. Why? A: Basal expression does not equal catalytic dependence. In normoxia, cancer cells rely primarily on Sodium-Hydrogen Exchanger 1 (NHE1 ) and Monocarboxylate Transporters (MCTs ) for pH regulation.[1] CA IX becomes the dominant survival mechanism only under severe metabolic stress (hypoxia/acidosis).

  • Validation Step: You must validate "Synthetic Lethality." Knock down CA IX (siRNA) and confirm if cells lose viability specifically in hypoxia. If not, your cell line is not addicted to CA IX, and the drug will not work regardless of potency.

Module 2: Resistance Profiling & Mechanism Analysis

"My cells were sensitive, but now they are resistant. What happened?"

True acquired resistance to benzenesulfonamides often involves the upregulation of alternative pH regulatory machinery.

Mechanism Visualization: The pH Regulation Network

The diagram below illustrates the hierarchy of pH regulation and how resistance bypasses CA IX inhibition.

pH_Resistance_Mechanism Hypoxia Hypoxia (1% O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CA_IX CA IX (Target) Extracellular Catalytic Domain HIF1a->CA_IX Induction NHE1 NHE1 / MCT1 (Compensatory Transporters) HIF1a->NHE1 Secondary Induction pHi Intracellular pH (pHi) Maintenance (Neutral) CA_IX->pHi HCO3- Import pHe Extracellular pH (pHe) Acidification CA_IX->pHe H+ Generation Benz Benzenesulfonamide (e.g., SLC-0111) Benz->CA_IX Inhibition NHE1->pHi Resistance Pathway (H+ Efflux) Survival Cell Survival & Metastasis pHi->Survival pH > 7.2 Apoptosis Apoptosis / Ferroptosis pHi->Apoptosis pH < 6.8 (Acidosis)

Caption: CA IX inhibition blocks bicarbonate transport, causing intracellular acidosis.[1] Resistance occurs when NHE1 upregulation restores H+ efflux, bypassing the need for CA IX.[1]

Protocol: Differential Resistance Profiling

To confirm the mechanism of resistance, perform a pH Recovery Assay .

  • Load Cells: Incubate cells with 1 µM BCECF-AM (ratiometric pH dye) for 30 min.

  • Acid Load: Pulse cells with

    
     (20 mM) followed by washout to induce acute intracellular acidification.
    
  • Treatment Groups:

    • Vehicle

    • Benzenesulfonamide (100 µM)[1]

    • Amiloride (NHE1 inhibitor, 10 µM)[1]

    • Combination[2][3][4][5]

  • Readout: Measure pHi recovery rate (dpH/dt) over 10 mins.

    • Result A: Drug blocks recovery = Sensitive.

    • Result B: Drug fails, but Amiloride blocks recovery = NHE1-mediated Resistance .[1]

    • Result C: Neither works = MCT/V-ATPase compensation .

Module 3: Chemical & Formulation Troubleshooting

"The compound precipitates in media or shows off-target effects."

Benzenesulfonamides are zinc-binding groups. Poor solubility or membrane permeability issues can confound results.

FAQ: Solubility & Stability

Q: My compound crashes out in cell culture media. Can I increase DMSO? A: Do not exceed 0.5% DMSO, as DMSO itself can affect membrane fluidity and pH regulation.[1]

  • Solution: Use ureido-substituted benzenesulfonamides (like SLC-0111).[6] These are designed for high affinity to CA IX but poor membrane permeability.

  • Critical Note: If your inhibitor enters the cell, it may inhibit CA II (cytosolic).[1] CA II inhibition is not cytotoxic to cancer cells but will cause systemic toxicity in vivo.

  • Test: Run an Esterase Inhibition Assay on isolated CA I/II vs CA IX to confirm selectivity ratios.

Table: Key Benzenesulfonamide Properties
ParameterOptimal RangeWhy it Matters
Ki (CA IX) < 50 nMHigh potency required to outcompete high

levels.[1]
Selectivity (IX vs II) > 100-foldPrevents off-target inhibition of cytosolic CA II (red blood cells).[1]
LogP 0.5 - 2.0Needs to be water-soluble enough for plasma transport but lipophilic enough to bind the extracellular pocket.
Membrane Permeability Low Ideally, the drug should not enter the cell to ensure specificity to the extracellular CA IX active site.

Module 4: Overcoming Resistance (Combination Strategies)

"Single-agent treatment failed. What should I combine it with?"

Since resistance relies on redundancy, the most effective strategy is dual-inhibition .

Validated Combination Workflows
  • Ferroptosis Induction:

    • Rationale: CA IX protects cells from ferroptosis.[4] Inhibition of CA IX sensitizes cells to iron-dependent death.

    • Protocol: Combine Benzenesulfonamide with Erastin or RSL3 .

    • Reference: CA IX inhibition + ferroptosis inducers leads to catastrophic cell death in resistant lines [1].

  • Chemosensitization (The "Ion Trapping" Effect):

    • Rationale: CA IX acidifies the extracellular space.[7] Basic chemo drugs (e.g., Doxorubicin) become protonated (charged) in acid and cannot enter the cell ("Ion Trapping").[1]

    • Action: CA IX inhibitors normalize extracellular pH, allowing Doxorubicin to enter.[1]

    • Result: Reversal of apparent multidrug resistance (MDR) without inhibiting P-gp directly [2].[8]

  • Dual pH Blockade:

    • Rationale: If NHE1 compensates for CA IX, block both.[1]

    • Protocol: Benzenesulfonamide + Cariporide (or Amiloride).

References

  • Thwarting a cancer-promoting enzyme with a 2-pronged strategy to induce cell death. Source: Fierce Biotech / UBC. URL:[Link][1]

  • The Carbonic Anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy. Source: British Journal of Cancer (via NCBI). URL:[Link]

  • SLC-0111 - Signalchem LifeScience. Source: Signalchem Lifesciences. URL:[Link][1]

  • 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents. Source: Journal of Medicinal Chemistry (ACS). URL:[Link][1]

  • Regulation of intracellular pH in cancer cell lines under normoxia and hypoxia. Source: PubMed. URL:[Link][1]

Sources

Validation & Comparative

validation of 2-(2-Methoxyethoxy)benzenesulfonamide's target engagement in cells

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: 2-(2-Methoxyethoxy)benzenesulfonamide (Referred to herein as MBS-2 ) Target Class: Carbonic Anhydrase (CA) Inhibitors

Executive Summary: The Challenge of Intracellular Validation

2-(2-Methoxyethoxy)benzenesulfonamide (MBS-2 ) represents a class of hydrophilic sulfonamide inhibitors designed to target Carbonic Anhydrases (CAs). While the primary sulfonamide moiety (


) guarantees affinity for the zinc-bound active site of CAs (specifically isoforms hCA I, II, and IX), the addition of the 2-methoxyethoxy tail modulates solubility and membrane permeability.

The Validation Gap: Standard biochemical assays (e.g., stopped-flow CO2 hydration) confirm intrinsic affinity but fail to validate cellular target engagement (TE). A compound may bind the enzyme in a tube but fail to penetrate the cell membrane or engage the target in the crowded cytosolic environment.

This guide outlines a comparative validation strategy using Cellular Thermal Shift Assay (CETSA) as the primary biophysical metric, cross-validated by a Functional Intracellular pH Recovery Assay . We compare MBS-2 against the clinical standard Acetazolamide (AZM) .

Mechanism of Action & Target Landscape

To validate MBS-2, one must understand the binding thermodynamics. Sulfonamides act as zinc-binding groups (ZBGs). In the CA active site, the ionized sulfonamide nitrogen coordinates to the catalytic


 ion, displacing the zinc-bound water molecule/hydroxide ion required for catalysis.
Visualization: The Sulfonamide "Lock" Mechanism

CA_Inhibition_Mechanism cluster_0 Cellular Consequence Zn Catalytic Zn2+ (Active Site) Water Zn-bound H2O/OH- Zn->Water Native State Substrate CO2 + H2O Product HCO3- + H+ (pH Regulation) Substrate->Product Catalysis MBS2 MBS-2 (Inhibitor) MBS2->Zn High Affinity Coordination MBS2->Product Inhibition (Blockade) MBS2->Water Displacement Water->Substrate Nucleophilic Attack

Figure 1: Mechanism of Action. MBS-2 binds the catalytic Zinc, displacing the nucleophilic water molecule and halting the conversion of CO2 to Bicarbonate, thereby disrupting intracellular pH homeostasis.

Comparative Methodology: MBS-2 vs. Acetazolamide

We utilize a "Dual-Pillar" validation system. A compound is considered Validated only if it shows positive results in both assays.

FeatureMBS-2 (The Product) Acetazolamide (Standard) Validation Logic
Chemical Profile Hydrophilic tail (Methoxyethoxy)High Polarity (Sulfonamide/Acetamido)Tests if the tail improves/hinders entry compared to AZM.
Method A: CETSA Primary Metric. Measures physical stabilization of hCA-II inside the cell.Positive Control. Known to stabilize hCA-II (

shift ~4-6°C).
If MBS-2 shifts

> 2°C, it engages the target.
Method B: pH Recovery Functional Metric. Measures inhibition of proton clearing.Positive Control. Slows pH recovery significantly.Confirms binding leads to functional inhibition.

Protocol A: Cellular Thermal Shift Assay (CETSA)

CETSA is the gold standard for verifying that MBS-2 has physically bound to Carbonic Anhydrase inside the living cell. Ligand binding increases the thermal stability of the protein, causing it to denature (aggregate) at higher temperatures than the unbound protein.

Workflow Diagram

CETSA_Workflow Step1 1. Cell Treatment (Live Cells + MBS-2 or DMSO) Step2 2. Aliquot & Heat Shock (10 gradients: 37°C - 67°C) Step1->Step2 Step3 3. Cell Lysis (Freeze-Thaw x3) Step2->Step3 Step4 4. Ultracentrifugation (20,000g, 20 min, 4°C) Step3->Step4 Step5 5. Detection (Western Blot for Soluble hCA-II) Step4->Step5 Result Result: Shift in Aggregation Temp (T_agg) Step5->Result

Figure 2: CETSA Workflow. The critical step is the separation of soluble (stabilized) protein from aggregated (denatured) protein via centrifugation.

Step-by-Step Protocol

1. Cell Preparation:

  • Use A549 or HEK293 cells (high endogenous hCA-II expression).

  • Seed cells to 80% confluency.

  • Treatment: Incubate with 10 µM MBS-2 for 1 hour at 37°C.

  • Controls: DMSO (Negative), 10 µM Acetazolamide (Positive).

2. Thermal Challenge:

  • Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Divide into 10 aliquots (50 µL each).

  • Heat each aliquot to a distinct temperature (e.g., 37, 40, 43, 46, 49, 52, 55, 58, 61, 64°C) for 3 minutes in a PCR thermocycler.

  • Cool immediately to 25°C for 3 minutes.

3. Protein Isolation:

  • Lyse cells using 3 cycles of freeze-thawing (Liquid

    
     / 25°C water bath). Note: Avoid harsh detergents initially to prevent artificial solubilization.
    
  • Centrifuge at 20,000 x g for 20 minutes at 4°C . This pellets the denatured/aggregated proteins.

4. Analysis:

  • Collect the supernatant (soluble fraction).

  • Run SDS-PAGE and Western Blot using anti-Carbonic Anhydrase II antibody (e.g., Abcam ab40390 or similar).

  • Quantification: Plot band intensity vs. Temperature. Determine

    
     (temperature at which 50% of protein remains soluble).
    

Interpretation:

  • A shift of

    
      confirms intracellular engagement.
    

Protocol B: Functional Intracellular pH Recovery

While CETSA proves binding, it does not prove inhibition. This assay utilizes the pH-sensitive dye BCECF-AM . CAs are essential for recovering intracellular pH (


) after an acid load.
Step-by-Step Protocol
  • Dye Loading: Incubate cells with 2 µM BCECF-AM (30 min). The esterase cleaves the AM group, trapping the fluorescent dye inside.

  • Inhibitor Treatment: Add MBS-2 (10 µM) or Controls in

    
    -buffered solution.
    
  • Acid Loading: Pulse cells with 20 mM

    
     for 10 min, then wash with 
    
    
    
    -free buffer. This causes a rapid drop in
    
    
    (acidification).
  • Recovery Phase: Re-introduce

    
    -containing, 
    
    
    
    -buffered solution.
  • Measurement: Monitor fluorescence ratio (Ex 490/440 nm, Em 535 nm).

Data Analysis:

  • Calculate the slope of pH recovery (

    
    ).
    
  • MBS-2 Efficacy: Should significantly reduce the slope compared to DMSO, similar to Acetazolamide.

Comparative Data Summary (Expected)

The following table serves as a benchmark for validating your experimental results.

MetricNegative Control (DMSO)Standard (Acetazolamide)Product (MBS-2) Target
CETSA



(

)
Target:

pH Recovery Rate


Target:

Interpretation Baseline StabilityHigh Affinity / Moderate PermeabilityValid if shift occurs and recovery slows.

References

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[1] Science, 345(6193), 153-158. Link

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[2] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Koutnik, P., et al. (2017). "Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors." Methods in Enzymology. Link

  • Neri, D., & Supuran, C. T. (2011). "Interfering with pH regulation in tumours as a therapeutic strategy." Nature Reviews Drug Discovery, 10(10), 767-777. Link

  • PubChem Compound Summary. "2-(2-Methoxyethoxy)benzenesulfonamide" (CAS 82031-33-2). Link

Sources

Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 2-(2-Methoxyethoxy)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, a molecule's journey from a promising hit to a viable therapeutic is paved with rigorous evaluation. Among the most critical of these assessments is the determination of its selectivity profile. Off-target interactions can lead to unforeseen side effects, toxicity, or diminished efficacy, making a thorough understanding of a compound's cross-reactivity a cornerstone of preclinical development.[1][2] This guide provides a comprehensive framework for evaluating the cross-reactivity of 2-(2-Methoxyethoxy)benzenesulfonamide, a molecule belonging to the broad and pharmacologically diverse benzenesulfonamide class.

While direct experimental data on the specific cross-reactivity of 2-(2-Methoxyethoxy)benzenesulfonamide is not extensively available in the public domain, its structural motifs provide a rational basis for predicting potential off-target interactions. The benzenesulfonamide core is a well-known pharmacophore, most notably recognized for its interaction with carbonic anhydrases.[3] Furthermore, more complex molecules incorporating a methoxybenzenesulfonamide moiety have been identified as adrenergic alpha-1 receptor antagonists.[4]

This guide will, therefore, focus on a comparative analysis of 2-(2-Methoxyethoxy)benzenesulfonamide against two key classes of therapeutic agents: alpha-1 adrenergic antagonists and carbonic anhydrase inhibitors. We will explore the structural rationale for potential cross-reactivity, present a comparative overview with established drugs, and provide detailed experimental protocols for researchers to conduct their own comprehensive profiling.

The Sulfonamide Question: Deconstructing Cross-Reactivity Concerns

The term "sulfa allergy" often leads to a broad avoidance of any compound containing a sulfonamide group. However, this is a nuanced issue rooted in chemical structure.[5][6] Hypersensitivity reactions to sulfonamide antibiotics are primarily attributed to two structural features: an arylamine group at the N4 position and a nitrogen-containing heterocyclic ring at the N1 position.[6][7] These features are typically absent in non-antibiotic sulfonamides, making true cross-reactivity unlikely.[5][6][7] It is more probable that patients may have a predisposition to allergic reactions to multiple, structurally distinct drugs.[6]

For 2-(2-Methoxyethoxy)benzenesulfonamide, the absence of the key sensitizing moieties found in antibacterial sulfonamides suggests a low probability of cross-reactivity in patients with a "sulfa allergy". However, its core structure still warrants investigation against other known targets of the benzenesulfonamide class.

Comparative Analysis: Profiling Against Adrenergic Antagonists and Carbonic Anhydrase Inhibitors

To build a robust cross-reactivity profile, we will compare 2-(2-Methoxyethoxy)benzenesulfonamide with the following established drugs:

  • Tamsulosin and Doxazosin: Selective alpha-1 adrenergic receptor antagonists used in the treatment of benign prostatic hyperplasia and hypertension.[4][8][9] Their benzenesulfonamide structure makes them relevant comparators for potential adrenergic activity.

  • Acetazolamide: A carbonic anhydrase inhibitor used for glaucoma, epilepsy, and altitude sickness.[10][11] This serves as a benchmark for potential activity at this well-known sulfonamide target.

The following table summarizes the key characteristics of these compounds and the hypothetical profile of 2-(2-Methoxyethoxy)benzenesulfonamide.

Compound Primary Target(s) Therapeutic Class Known Off-Targets/Cross-Reactivity Structural Rationale for Comparison
Tamsulosin Alpha-1A and Alpha-1D Adrenergic ReceptorsAlpha-1 Adrenergic AntagonistPotential for "sulfa" cross-reactivity is low but caution is advised in patients with severe allergies.[5][12][13]Benzenesulfonamide core structure.
Doxazosin Alpha-1 Adrenergic ReceptorsAlpha-1 Adrenergic AntagonistAdditive hypotensive effects with other antihypertensives.[14]Benzenesulfonamide-like quinazoline structure.[8]
Acetazolamide Carbonic AnhydrasesCarbonic Anhydrase InhibitorLow likelihood of cross-reactivity with sulfonamide antibiotics.[10][15]Classic benzenesulfonamide structure.
2-(2-Methoxyethoxy)benzenesulfonamide To be determinedInvestigationalTo be determinedBenzenesulfonamide core suggests potential for interaction with carbonic anhydrases and adrenergic receptors.

Experimental Workflows for Cross-Reactivity Profiling

A thorough investigation of cross-reactivity requires a multi-pronged approach, combining initial binding assays with subsequent functional assays to determine the nature of any observed interaction.

Workflow for Cross-Reactivity Profiling

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Confirmation & Functional Activity cluster_2 Phase 3: In-depth Profiling A Compound of Interest (2-(2-Methoxyethoxy)benzenesulfonamide) B Primary Target Binding Assay Panel (e.g., Radioligand Binding) A->B C Selectivity Panel (Adrenergic Receptors, Carbonic Anhydrases, etc.) A->C D Concentration-Response Binding Assays (e.g., Ki determination) C->D Identified 'Hits' E Cell-Based Functional Assays (e.g., cAMP for GPCRs, Enzyme Inhibition) D->E F Determine Agonist/Antagonist/Inverse Agonist Activity E->F G Broader Off-Target Panel Screening (e.g., Kinase Panel, Ion Channel Panel) F->G H In Vivo Safety Pharmacology Studies G->H

Caption: A generalized workflow for assessing the cross-reactivity of a test compound.

Protocol 1: Radioligand Binding Assay for Adrenergic Receptor Cross-Reactivity

This protocol outlines a standard method to assess the binding affinity of 2-(2-Methoxyethoxy)benzenesulfonamide to alpha-1 adrenergic receptors.

Objective: To determine the inhibitory constant (Ki) of the test compound for alpha-1 adrenergic receptors.

Materials:

  • Cell membranes expressing the human alpha-1A, alpha-1B, and alpha-1D adrenergic receptors.

  • Radioligand: [³H]-Prazosin.

  • Non-specific binding control: Phentolamine.

  • Test compound: 2-(2-Methoxyethoxy)benzenesulfonamide.

  • Reference compounds: Tamsulosin, Doxazosin.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Scintillation cocktail and vials.

  • Microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the test and reference compounds in assay buffer.

  • In a 96-well plate, add assay buffer, cell membranes, and either the test compound, reference compound, vehicle control, or non-specific binding control.

  • Add the radioligand ([³H]-Prazosin) to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Quantify the bound radioactivity using a microplate scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀.

  • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibition of carbonic anhydrase activity.

Objective: To determine the IC₅₀ of the test compound for various carbonic anhydrase isoforms (e.g., CA I, II, IX, XII).

Materials:

  • Purified human carbonic anhydrase isoforms.

  • Substrate: p-nitrophenyl acetate (p-NPA).

  • Test compound: 2-(2-Methoxyethoxy)benzenesulfonamide.

  • Reference compound: Acetazolamide.

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5).

  • 96-well microplate reader.

Procedure:

  • Prepare serial dilutions of the test and reference compounds in assay buffer.

  • In a 96-well plate, add the assay buffer, the respective carbonic anhydrase isoform, and either the test compound, reference compound, or vehicle control.

  • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the substrate (p-NPA).

  • Monitor the change in absorbance at 400 nm over time, which corresponds to the hydrolysis of p-NPA to p-nitrophenol.

  • Calculate the initial reaction velocity (V₀) for each well.

  • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the IC₅₀ value.

Interpreting the Data and Building a Selectivity Profile

The data generated from these assays will allow for a quantitative comparison of 2-(2-Methoxyethoxy)benzenesulfonamide with the reference compounds.

Illustrative Signaling Pathway for Adrenergic Receptors

G cluster_0 Alpha-1 Adrenergic Receptor Signaling A Norepinephrine/ Epinephrine B Alpha-1 Adrenergic Receptor (GPCR) A->B C Gq/11 B->C D Phospholipase C (PLC) C->D E PIP2 D->E hydrolyzes F DAG E->F G IP3 E->G H Protein Kinase C (PKC) F->H activates I Ca²⁺ Release G->I triggers J Physiological Response (e.g., Smooth Muscle Contraction) H->J I->J K 2-(2-Methoxyethoxy)benzenesulfonamide (Potential Antagonist) K->B blocks

Caption: Simplified Gq-coupled signaling pathway for alpha-1 adrenergic receptors.

A high Ki value in the adrenergic receptor binding assay would suggest low affinity and, therefore, a lower likelihood of off-target effects at these receptors. Conversely, a low Ki would warrant further investigation with functional assays to determine if the compound acts as an antagonist, agonist, or inverse agonist.

Similarly, a high IC₅₀ in the carbonic anhydrase inhibition assay would indicate weak or no inhibitory activity. Potent inhibition of specific CA isoforms could be a desirable on-target effect or an undesirable off-target activity, depending on the therapeutic goal.

Conclusion

The cross-reactivity profiling of any new chemical entity is a critical step in its development. For 2-(2-Methoxyethoxy)benzenesulfonamide, a systematic evaluation against logical potential off-targets, such as adrenergic receptors and carbonic anhydrases, is essential. By employing a tiered approach of binding and functional assays and comparing the results to well-characterized drugs like tamsulosin, doxazosin, and acetazolamide, researchers can build a comprehensive selectivity profile. This data-driven approach is fundamental to understanding the compound's potential therapeutic window and mitigating the risks of unforeseen off-target effects, ultimately paving the way for safer and more effective medicines.

References

  • This cit
  • Pharmacy Tools. Cross-Reactivity of Sulfonamide Drugs. Available from: [Link]

  • This cit
  • ResearchGate. A complete study of Doxazosin characterization. Available from: [Link]

  • Weng, C. Y., et al. (2021). Prescribing carbonic anhydrase inhibitors to patients with “sulfa” antibiotics allergy: do we dare?. Eye, 35(2), 485-490. Available from: [Link]

  • This cit
  • van der Veken, L. T., et al. (2018). Preclinical Strategies to Identify Off-Target Toxicity of High-Affinity TCRs. Molecular Therapy, 26(5), 1295-1306. Available from: [Link]

  • This cit
  • This cit
  • Drug Discovery News. The precision paradox: Off-target effects in gene editing. Available from: [Link]

  • This cit
  • ResearchGate. Sulfonamide cross-reactivity: Is there evidence to support broad cross-allergenicity?. Available from: [Link]

  • Donnelly, R., et al. (1992). A clinical pharmacological assessment of doxazosin and enalapril in combination. British Journal of Clinical Pharmacology, 34(4), 322-326. Available from: [Link]

  • This cit
  • Brackett, C. C. (2007). Sulfonamide allergy and cross-reactivity. Current allergy and asthma reports, 7(1), 41-48. Available from: [Link]

  • This cit
  • This cit
  • Elliott, H. L., et al. (1988). Clinical pharmacological studies with doxazosin. British journal of clinical pharmacology, 26 Suppl 2(Suppl 2), 209S-214S. Available from: [Link]

  • Dr. Oracle. Is tamsulosin (alpha-blocker) safe to use in patients with a known sulfa (sulfonamide) allergy?. Available from: [Link]

  • This cit
  • ResearchGate. (PDF) Safety of carbonic anhydrase inhibitors. Available from: [Link]

  • This cit
  • This cit
  • Johnson, K. K., et al. (2013). Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity?. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 70(17), 1463-1471. Available from: [Link]

  • This cit
  • National Center for Biotechnology Information. Carbonic Anhydrase Inhibitors. Available from: [Link]

  • PubChem. 5-(2-((2-(2-Ethoxyphenoxy)ethyl)amino)propyl)-2-methoxybenzenesulfonamide. Available from: [Link]

Sources

Validating the Mechanism of Action of 2-(2-Methoxyethoxy)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Methoxyethoxy)benzenesulfonamide (CAS: 82031-33-2) represents a specialized class of ortho-substituted benzenesulfonamides designed to probe the active site of zinc-metalloenzymes, specifically Carbonic Anhydrases (CAs) . Unlike broad-spectrum inhibitors, the specific ortho-alkoxy tail of this compound introduces a steric and lipophilic selection filter, potentially enhancing selectivity for specific CA isoforms (e.g., hCA II vs. hCA IX) or improving membrane permeability relative to classical hydrophilic sulfonamides.

This guide outlines the rigorous validation framework required to confirm its Mechanism of Action (MoA). We move beyond simple IC50 generation to a multi-dimensional validation strategy involving kinetic profiling, structural biology, and thermodynamic signatures.

Mechanism of Action (MoA) Analysis

Primary Mechanism: Zinc Coordination

The core pharmacophore is the unsubstituted sulfonamide group (


). In its deprotonated state (

), it acts as a zinc-binding group (ZBG).
  • Interaction: The nitrogen atom coordinates directly to the Zn(II) ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion.

  • Consequence: This displacement disrupts the catalytic cycle by preventing the formation of the nucleophilic zinc-hydroxide species required to attack

    
    .
    
Secondary Mechanism: The "Tail" Effect

The 2-(2-methoxyethoxy) substituent is critical for differentiation.

  • Hydrophobic/Hydrophilic Balance: The ethylene glycol-like chain provides a flexible, amphiphilic tether. It interacts with the hydrophobic and hydrophilic halves of the CA active site entrance.

  • Selectivity Filter: The ortho positioning forces a specific conformation to avoid steric clash with the enzyme's Thr199/Glu106 gatekeeper residues, theoretically distinguishing between cytosolic (hCA I, II) and transmembrane (hCA IX, XII) isoforms based on active site topology.

Visualization: Catalytic Inhibition Pathway

The following diagram illustrates the disruption of the native catalytic cycle by the inhibitor.

CA_Inhibition_Mechanism Zn_Water Native State Zn(II)-OH2 Transition Transition State Zn(II)-HCO3- Zn_Water->Transition + CO2 Inhibited_Complex Inhibited Complex Zn(II)-NH-SO2-R Zn_Water->Inhibited_Complex Inhibitor Binding (Displaces H2O) CO2_Entry CO2 Entry Transition->Zn_Water Product Release (HCO3- + H+) Inhibitor 2-(2-Methoxyethoxy) benzenesulfonamide (R-SO2NH2) Inhibitor->Inhibited_Complex

Figure 1: Competitive inhibition mechanism where the sulfonamide moiety displaces the zinc-bound water, locking the enzyme in an inactive state.

Comparative Performance Review

To validate performance, 2-(2-Methoxyethoxy)benzenesulfonamide must be benchmarked against industry standards.

FeatureAcetazolamide (AAZ) Ethoxzolamide (EZA) 2-(2-Methoxyethoxy)benzenesulfonamide
Role Gold Standard ControlLipophilic ReferenceTest Candidate
Primary Target hCA II (Ki ~12 nM)hCA II (Ki ~8 nM)hCA II / IX (Target Range: <50 nM)
Lipophilicity (LogP) -0.26 (Hydrophilic)2.5 (Lipophilic)~1.2 (Balanced)
Membrane Permeability LowHighModerate-High
Binding Kinetics Fast On / Fast OffSlow On / Slow OffExpected: Fast On / Moderate Off
Selectivity Profile Pan-isoform inhibitorPan-isoform inhibitorPotential for Isoform Selectivity

Key Insight: While AAZ is the potency standard, Ethoxzolamide is the structural analog for lipophilicity. The test compound should exhibit better solubility than EZA while maintaining higher permeability than AAZ.

Experimental Validation Framework

To scientifically validate the MoA, you must perform the following self-validating protocols.

Protocol 1: Stopped-Flow CO2 Hydration Assay (The Gold Standard)

Why: This is the only assay that measures the physiological reaction (


) directly, avoiding artifacts common in esterase (colorimetric) assays.

Materials:

  • Enzyme: Recombinant hCA II (or target isoform).

  • Substrate:

    
     saturated water.
    
  • Indicator: 0.2 mM Phenol Red.[1]

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
    .
    

Workflow:

  • Preparation: Incubate enzyme (final conc. 10 nM) with the inhibitor (0.01 nM – 10 µM) for 15 minutes at room temperature.

  • Injection: Rapidly mix the Enzyme-Inhibitor solution with the

    
     substrate solution in a Stopped-Flow apparatus (e.g., Applied Photophysics).
    
  • Detection: Monitor the absorbance change at 557 nm (Phenol Red transition) over 0-10 seconds.

  • Analysis: Fit the initial velocity (

    
    ) curves. Calculate 
    
    
    
    using the Cheng-Prusoff equation to derive
    
    
    .

Validation Criteria:

  • The

    
     for Acetazolamide must fall within 10-15 nM to validate the system.
    
  • The test compound should show dose-dependent inhibition with a Hill slope near -1.0 (indicating 1:1 binding).

Protocol 2: Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry

Why: Confirms physical binding and protein stabilization, distinguishing true inhibitors from promiscuous aggregators.

Workflow:

  • Mix 5 µM hCA protein with SYPRO Orange dye (5x) and Inhibitor (50 µM) in a PCR plate.

  • Ramp temperature from 25°C to 95°C (1°C/min).

  • Data Output: Measure the Melting Temperature (

    
    ).
    
  • Success Metric: A positive shift (

    
    ) compared to DMSO control confirms specific binding.
    
Protocol 3: X-Ray Crystallography (Structural Proof)

Why: Provides irrefutable proof of the MoA (Zinc coordination).

Key Steps:

  • Co-crystallization: Grow crystals of hCA II. Soak with 1 mM 2-(2-Methoxyethoxy)benzenesulfonamide.

  • Diffraction: Collect data to <2.0 Å resolution.

  • Refinement: Look for electron density connected to the

    
     ion.
    
  • Validation: The distance between the sulfonamide nitrogen and Zinc should be 1.9 – 2.1 Å . The methoxyethoxy tail should be resolved in the hydrophobic pocket.

Validation Workflow Diagram

This flowchart guides the researcher through the decision-making process for validating the compound.

Validation_Workflow Start Compound Synthesis/Source QC QC: NMR/LCMS (>98% Purity) Start->QC Assay_Binding Thermal Shift (TSA) QC->Assay_Binding Step 1: Binding Assay_Kinetic Stopped-Flow CO2 Hydration Decision_Point Ki < 100 nM? Assay_Kinetic->Decision_Point Assay_Binding->Assay_Kinetic If dTm > 2C Struct_Bio X-Ray / Docking Confirmation Decision_Point->Struct_Bio Yes Fail Reject / Re-design Decision_Point->Fail No Report Validated Mechanism Struct_Bio->Report

Figure 2: Step-wise validation logic ensuring only high-affinity, structurally verified interactions are accepted.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Alterio, V., et al. (2012). Multiple Binding Modes of Inhibitors to Carbonic Anhydrases: How to Design Specific Drugs Targeting 15 Different Isoforms?. Chemical Reviews. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

  • PubChem Compound Summary. (2025). 2-(2-Methoxyethoxy)benzenesulfonamide (CAS 82031-33-2).[3][4] National Center for Biotechnology Information. Link(Note: Link directs to related sulfonamide records for verification of chemotype).

Sources

head-to-head comparison of different benzenesulfonamide synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Landscape

The benzenesulfonamide pharmacophore is ubiquitous in medicinal chemistry, anchoring diuretics, carbonic anhydrase inhibitors, and antibiotics. Historically, the synthesis was a monolithic choice: nucleophilic attack of an amine on a sulfonyl chloride. While high-yielding, this "Gold Standard" suffers from the hydrolytic instability of sulfonyl chlorides and genotoxic safety concerns.

Modern drug discovery demands methods that offer late-stage functionalization (LSF) , atom economy , and safety . This guide objectively compares the traditional approach against three emerging contenders: SO₂ Surrogates (DABSO) , Electrochemical Oxidative Coupling , and Transition-Metal Catalyzed C-H Activation .

Decision Framework: Selecting the Right Methodology

Before analyzing the chemistry, use this decision tree to match your available precursors to the optimal synthetic route.

DecisionTree Start Start: Available Precursor? Precursor Select Precursor Type Start->Precursor SulfonylCl Sulfonyl Chloride (R-SO2Cl) Precursor->SulfonylCl ArylHalide Aryl Halide/Grignard (Ar-X / Ar-MgBr) Precursor->ArylHalide Thiol Thiol / Disulfide (Ar-SH) Precursor->Thiol Arene Native Arene (Ar-H) Precursor->Arene Method1 Method A: Nucleophilic Substitution (Standard) SulfonylCl->Method1 High Reactivity Method2 Method B: SO2 Insertion (DABSO) (Safety/Stability) ArylHalide->Method2 Avoids Gas SO2 Method3 Method C: Oxidative Coupling (Green/Electrochem) Thiol->Method3 Atom Economy Method4 Method D: TM-Catalyzed C-H Activation (Late-Stage) Arene->Method4 Direct Funct.

Figure 1: Strategic decision tree for selecting sulfonamide synthesis routes based on substrate availability.

Deep Dive: Technical Comparison
Method A: Traditional Nucleophilic Substitution (The Baseline)
  • Mechanism: SN2-type attack of a primary/secondary amine on a sulfonyl chloride.

  • Status: Industry standard for early-phase discovery.

  • Critical Limitation: Sulfonyl chlorides are moisture-sensitive and often require harsh preparation (e.g., chlorosulfonic acid) that is incompatible with sensitive functional groups.

Method B: SO₂ Insertion via DABSO (The Safety Surrogate)
  • Innovation: Uses DABSO (DABCO[1]·(SO₂)₂), a bench-stable solid, to replace toxic gaseous SO₂.[2]

  • Mechanism: An organometallic reagent (Grignard/Lithium) attacks DABSO to form a sulfinate intermediate, which is oxidatively chlorinated in situ (using SO₂Cl₂ or NCS) and then trapped with an amine.

  • Verdict: Excellent for generating libraries from aryl halides without handling gas cylinders.

Method C: Electrochemical Oxidative Coupling (The Green Contender)
  • Innovation: Direct coupling of thiols and amines using electricity as the oxidant.[3][4]

  • Mechanism: Anodic oxidation of the thiol to a disulfide, followed by generation of a reactive amine radical cation or sulfenyl intermediate.[5]

  • Verdict: Highest atom economy. Eliminates chemical oxidants and halogenated waste.

Method D: C-H Activation (The Late-Stage Specialist)
  • Innovation: Direct installation of the sulfonamide group onto an unfunctionalized arene, typically using sulfonyl azides and a Ru/Ir catalyst.

  • Verdict: Ideal for diversifying complex drug scaffolds (LSF) where pre-functionalization is impossible.

Head-to-Head Performance Matrix
FeatureMethod A: Sulfonyl Chloride Method B: DABSO (SO₂ Surrogate) Method C: Electrochemical (Thiol) Method D: C-H Activation
Precursor R-SO₂ClAr-MgBr / Ar-LiAr-SH (Thiol)Ar-H (Arene)
Reaction Type Nucleophilic Subst.Insertion / TrappingAnodic OxidationNitrene Insertion / C-H
Yield (Avg) 85-98% 60-80%70-90%50-75%
Atom Economy Low (Cl waste)ModerateHigh (H₂ byproduct)Moderate (N₂ byproduct)
Scalability HighModerate (Reagent cost)High (Flow chem compatible)Low (Catalyst cost)
Green Score Low (Corrosive/Toxic)Medium (Avoids gas SO₂)Excellent (Electron as reagent)Medium (Noble metals)
Key Risk Hydrolysis of starting materialMoisture sensitivity of GrignardOver-oxidationRegioselectivity issues
Experimental Protocols
Protocol 1: DABSO-Mediated One-Pot Synthesis

Best for: Converting Aryl Halides to Sulfonamides without Gaseous SO₂.

Causality: The reaction proceeds via a sulfinate intermediate.[5][6] We use SO₂Cl₂ (sulfuryl chloride) to convert the sulfinate to the sulfonyl chloride in situ because it is faster and cleaner than using NCS (N-chlorosuccinimide) for sterically hindered substrates.

Workflow Diagram:

DABSO_Workflow Step1 Step 1: Ar-MgBr + DABSO (THF, -40°C to RT, 1h) Intermed1 Sulfinate Salt (Ar-SO2-MgBr) Step1->Intermed1 Step2 Step 2: Add SO2Cl2 (0°C, 15 min) Intermed1->Step2 Intermed2 Sulfonyl Chloride (Ar-SO2Cl) Step2->Intermed2 Step3 Step 3: Add Amine + Base (RT, 2h) Intermed2->Step3 Product Sulfonamide Product Step3->Product

Figure 2: One-pot DABSO sequence avoiding isolation of unstable intermediates.

Step-by-Step Procedure:

  • Reagent Prep: Flame-dry a 25 mL Schlenk tube under N₂. Add DABSO (0.6 mmol, 144 mg) and suspend in anhydrous THF (2.0 mL).

  • Insertion: Cool to -40°C. Dropwise add Aryl Grignard (0.5 mmol). Stir for 1h, allowing to warm to RT. Note: The solution will turn clear as the sulfinate forms.

  • Activation: Cool to 0°C. Add Sulfuryl Chloride (SO₂Cl₂) (0.55 mmol) dropwise. Stir for 15 min.

  • Coupling: Add the Amine (1.5 mmol) and Triethylamine (2.0 mmol) simultaneously. Stir at RT for 2h.

  • Workup: Quench with sat. NaHCO₃. Extract with EtOAc (3x). Wash organic layer with brine, dry over MgSO₄, and concentrate.

Protocol 2: Electrochemical Oxidative Coupling

Best for: Green synthesis from Thiols, avoiding halogenated reagents.

Causality: The anodic oxidation generates a thiyl radical which dimerizes to a disulfide. Further oxidation generates a reactive sulfenyl cation or radical cation that is trapped by the amine. Me₄NBF₄ is chosen as the electrolyte for its high oxidative stability.

Step-by-Step Procedure:

  • Setup: Use an undivided cell with a Graphite Anode and Platinum Cathode .

  • Mix: Dissolve Thiol (0.5 mmol), Amine (1.5 mmol), and Me₄NBF₄ (0.1 M) in MeCN/H₂O (9:1).

  • Electrolysis: Constant current (CCE) at 10 mA/cm² for 3.5 F/mol charge. Stir vigorously at RT.

  • Workup: Evaporate MeCN. Add water, extract with DCM. Purify via silica column.

    • Self-Validation Check: Monitor the disappearance of the disulfide intermediate via TLC. If disulfide persists, increase charge passed.

References
  • DABSO Reagent Utility: Woolven, H., et al. "DABCO-bis(sulfur dioxide), DABSO, as a convenient source of sulfur dioxide for organic synthesis: utility in sulfonamide and sulfamide preparation."[2][7][8] Organic Letters 13.18 (2011): 4876-4878. Link

  • Electrochemical Synthesis: Laudadio, G., et al. "Sulfonamide synthesis through electrochemical oxidative coupling of amines and thiols."[3] Journal of the American Chemical Society 141.30 (2019): 11832-11836. Link

  • Green Chemistry Assessment: Awan, M., et al. "Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts."[9] American Journal of Green Chemistry (2024). Link

  • C-H Activation Review: Park, Y., et al. "Transition-metal-catalyzed direct C–H amination of arenes." Accounts of Chemical Research 49.5 (2016): 1263-1270. Link

  • DABSO Sulfinamide Protocol: Davies, T. Q., et al. "Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines." The Journal of Organic Chemistry 85.12 (2020): 8291-8302. Link

Sources

confirming the purity of synthesized 2-(2-Methoxyethoxy)benzenesulfonamide by NMR

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis for confirming the purity of 2-(2-Methoxyethoxy)benzenesulfonamide (CAS 82031-33-2). It is designed for analytical chemists and process engineers who require a robust, self-validating methodology that goes beyond standard HPLC area-under-the-curve (AUC) measurements.

Executive Summary: The Analytical Challenge

In drug development, 2-(2-Methoxyethoxy)benzenesulfonamide serves as a critical scaffold (often an intermediate for endothelin receptor antagonists or alpha-blockers). While High-Performance Liquid Chromatography (HPLC) is the industry standard for impurity profiling, it often fails to provide an accurate absolute purity (potency) value due to:

  • Response Factor Variance: Lack of UV-response uniformity between the sulfonamide product and its synthetic precursors (e.g., phenols).

  • "Invisible" Impurities: Inability to detect inorganic salts, moisture, or residual solvents that do not absorb UV light.

  • Reference Standard Dependency: The requirement for a certified reference standard, which may not exist in early-phase synthesis.

This guide establishes Quantitative NMR (qNMR) as the superior primary method for potency assignment, using HPLC only as a supporting technique for trace impurity detection.

Structural Analysis & Predicted NMR Signature

To validate purity, one must first master the spectral landscape. The target molecule contains two distinct domains: the aromatic sulfonamide core and the ether side chain.

Target Structure:

C₉H₁₃NO₄S (MW: 231.27 g/mol )[1]

The "Fingerprint" (¹H NMR in DMSO-d₆)

Note: Chemical shifts (


) are theoretical estimates based on electronic shielding effects typical for this scaffold.
MoietyProton CountMultiplicityApprox. Shift (

)
Diagnostic Value
Sulfonamide NH₂ 2HBroad Singlet7.0 – 7.2 ppmDisappears with D₂O shake; validates functional group formation.
Aromatic H (Ortho to SO₂) 1HDoublet (dd)7.7 – 7.8 ppmMost deshielded aromatic; good for integration if resolved.
Aromatic H (Ortho to OR) 1HDoublet (d)7.1 – 7.2 ppmShielded by ether oxygen.
Aromatic H (Meta) 2HMultiplet7.0 – 7.6 ppmOften overlapping; less reliable for qNMR integration.
-O-CH₂- (Ar) 2HTriplet4.2 – 4.3 ppmCritical Region: Distinct from starting material phenol protons.
-CH₂-O- (Me) 2HTriplet3.6 – 3.7 ppmCoupled to the other methylene.
-O-CH₃ 3HSinglet3.3 – 3.4 ppmSharp singlet; excellent for molar ratio confirmation.

Synthesis & Impurity Origins

Understanding the synthesis pathway is prerequisite to identifying impurities. The standard route involves O-alkylation of 2-hydroxybenzenesulfonamide.

Visualization: Impurity Genesis Pathways

The following diagram maps the synthesis and potential impurity vectors.

SynthesisPathways Start 2-Hydroxybenzenesulfonamide (Starting Material) Product 2-(2-Methoxyethoxy) benzenesulfonamide (Target) Start->Product Base (K2CO3), Heat Impurity1 Impurity A: Unreacted Phenol Start->Impurity1 Incomplete Conversion Reagent 2-Chloroethyl methyl ether (Alkylating Agent) Reagent->Product Impurity3 Impurity C: Residual Solvent/Salts Reagent->Impurity3 Hydrolysis/Workup Impurity2 Impurity B: N-Alkylated Side Product Product->Impurity2 Over-alkylation (Trace)

Caption: Synthesis workflow showing critical control points where impurities (red/yellow nodes) are introduced.

Protocol: Absolute Purity via qNMR

This protocol uses the Internal Standard (IS) method.[2] It is self-validating because the IS purity is known, and the molar response is universal.

Step 1: Selection of Internal Standard

For this sulfonamide, Maleic Acid or 1,3,5-Trimethoxybenzene are ideal candidates.

  • Recommended: Maleic Acid (Singlet at

    
     6.3 ppm in DMSO-d₆).
    
  • Reasoning: The olefinic protons of maleic acid fall in a "quiet" region (6.0–6.5 ppm), avoiding overlap with the sulfonamide aromatics (7.0–8.0 ppm) or the ether linkage (3.0–4.5 ppm).

Step 2: Sample Preparation
  • Weighing: Accurately weigh ~10 mg of the sample (

    
    ) and ~5 mg of the Internal Standard (
    
    
    
    ) into the same vial. Use a microbalance (readability 0.001 mg).
  • Solvation: Dissolve in 0.6 mL DMSO-d₆ .

    • Why DMSO? It ensures complete solubility of the polar sulfonamide and prevents aggregation that causes line broadening.

  • Mixing: Vortex thoroughly. Ensure no solids remain.

Step 3: Acquisition Parameters (Critical for Accuracy)

Standard 1D parameters are insufficient for qNMR. Use these settings to ensure >99.9% magnetization recovery:

  • Pulse Angle: 90°.

  • Relaxation Delay (d1):

    
     30 seconds (Calculated as 
    
    
    
    of the slowest relaxing proton).
  • Scans (ns): 16 or 32 (High S/N ratio is vital).

  • Spectral Width: -2 to 14 ppm.

  • Temperature: 298 K (Controlled).

Step 4: Calculation


Where:

  • 
     = Integral area
    
  • 
     = Number of protons (e.g., 2 for Maleic acid singlet, 2 for Target O-CH₂ triplet)
    
  • 
     = Molecular Weight[3]
    
  • 
     = Mass weighed
    
  • 
     = Purity of Internal Standard
    

Comparative Analysis: qNMR vs. HPLC

Why switch to qNMR? The table below contrasts the performance of the product analysis methods.

FeatureqNMR (The "Truth" Method) HPLC-UV (The "Profiling" Method)
Primary Output Absolute Purity (Weight % Potency)Relative Purity (Area %)
Reference Standard Not Required for analyte (uses generic IS).Required for accurate quantitation.
Response Factor Universal (1H = 1H).Variable (depends on chromophores).
Detection Scope Organics, Residual Solvents, Water (if using special pulse), Salts (if protons present).Only UV-active chromophores. Misses salts/solvents.
Limit of Detection Moderate (~0.1%).Excellent (<0.01%).
Turnaround Time < 20 mins (Prep + Run).> 40 mins (Column equilibration + Run).
Blind Spots Overlapping signals (requires high field >400MHz).Non-UV absorbing impurities (e.g., inorganic salts).
Case Study: The "99%" Trap

Scenario: A researcher synthesizes 2-(2-Methoxyethoxy)benzenesulfonamide.

  • HPLC Result: 99.5% Area (at 254 nm). The chromatogram looks clean.

  • qNMR Result: 94.2% Weight/Weight.

Investigation: The qNMR spectrum reveals a singlet at 1.91 ppm (Acetate) and broad water exchange peaks.

Experimental Workflow Diagram

The following decision tree illustrates the logical flow for confirming the product.

PurityWorkflow Sample Synthesized Sulfonamide Product Solubility Solubility Check (DMSO-d6) Sample->Solubility qNMR Run qNMR (d1 > 30s, IS: Maleic Acid) Solubility->qNMR HPLC Run HPLC-UV (Gradient C18) Solubility->HPLC Analysis Compare Purity Values qNMR->Analysis HPLC->Analysis Match Values Match (Within 1-2%) Analysis->Match Yes Mismatch Mismatch (qNMR < HPLC) Analysis->Mismatch No Action1 Product Validated Release for Bio-Assay Match->Action1 Action2 Identify Hidden Impurity (Solvent/Salt/Water) Mismatch->Action2 Action3 Dry/Recrystallize & Retest Action2->Action3 Action3->Sample

Caption: Integrated workflow for reconciling orthogonal analytical data.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.

  • Bhat, R., et al. (2023). "Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates." MDPI Molecules.

  • ChemicalBook. "2-(2-Methoxyethoxy)benzenesulfonamide Product Properties & CAS 82031-33-2."

  • BenchChem. "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment."

  • Snodin, D. (2024).[4] "Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts." Journal of Pharmaceutical Sciences.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the benzenesulfonamide scaffold stands as a cornerstone of medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse biological activities.[1][2] This guide delves into a comparative analysis of 2-(2-Methoxyethoxy)benzenesulfonamide, a molecule of synthetic interest, against its parent compound, benzenesulfonamide, and a well-established therapeutic agent, Tamsulosin. While direct experimental data on 2-(2-Methoxyethoxy)benzenesulfonamide is not extensively available in the public domain, this document will leverage structure-activity relationship (SAR) principles and known biological activities of analogous compounds to postulate its potential therapeutic profile and outline a comprehensive experimental framework for its evaluation.

The core hypothesis of this guide is that the structural similarity of 2-(2-Methoxyethoxy)benzenesulfonamide to a key pharmacophoric element of Tamsulosin suggests a potential interaction with α1-adrenergic receptors. Tamsulosin is a selective antagonist of the α1A and α1D adrenergic receptor subtypes, primarily used in the management of benign prostatic hyperplasia (BPH).[3][4][5] Its mechanism of action involves the relaxation of smooth muscle in the prostate and bladder neck, thereby alleviating urinary obstruction.[6][7][8][9] This guide will therefore focus on comparing the predicted α1-adrenergic antagonist activity of 2-(2-Methoxyethoxy)benzenesulfonamide with the well-documented effects of Tamsulosin and the baseline activity of the unsubstituted benzenesulfonamide.

Compound Structures and Rationale for Comparison

Compound Structure Rationale for Inclusion
Benzenesulfonamide The foundational scaffold, providing a baseline for understanding the contribution of the core structure to biological activity.
2-(2-Methoxyethoxy)benzenesulfonamide The topic compound, hypothesized to possess α1-adrenergic antagonist activity due to its structural features.
Tamsulosin A clinically relevant and potent selective α1A/α1D-adrenergic receptor antagonist, serving as a positive control and benchmark for comparison.

Predicted Mechanism of Action and Signaling Pathway

The primary predicted mechanism of action for 2-(2-Methoxyethoxy)benzenesulfonamide revolves around the antagonism of α1-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine, stimulate the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, leading to smooth muscle contraction. By competitively inhibiting the binding of norepinephrine to α1-adrenergic receptors, an antagonist like Tamsulosin, and hypothetically 2-(2-Methoxyethoxy)benzenesulfonamide, would block this signaling pathway, resulting in smooth muscle relaxation.[3][8]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NE Norepinephrine AR α1-Adrenergic Receptor NE->AR Binds Gq Gq Protein AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca Releases from ER PKC Protein Kinase C DAG->PKC Activates SMC Smooth Muscle Contraction Ca->SMC PKC->SMC Antagonist Tamsulosin / 2-(2-Methoxyethoxy)- benzenesulfonamide Antagonist->AR Blocks Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membranes Cell Membranes expressing α1-AR subtypes Incubate Incubate at 25°C for 60 min Membranes->Incubate Radioligand [³H]-Prazosin (Radioligand) Radioligand->Incubate Compounds Test Compounds (Benzenesulfonamide, 2-(2-Methoxyethoxy)benzenesulfonamide, Tamsulosin) Compounds->Incubate Filter Rapid Filtration through GF/B filters Incubate->Filter Wash Wash with ice-cold buffer Filter->Wash Measure Quantify bound radioactivity using liquid scintillation counting Wash->Measure Analyze Calculate IC50 and Ki values using non-linear regression Measure->Analyze

Figure 2: Workflow for Radioligand Binding Assay.

Methodology:

  • Membrane Preparation: Utilize commercially available cell lines stably expressing human α1A, α1B, and α1D adrenergic receptors. Prepare crude membrane fractions by homogenization and centrifugation.

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand [³H]-Prazosin (a non-selective α1-antagonist) and varying concentrations of the test compounds.

  • Incubation: Incubate the plates at 25°C for 60 minutes to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters (GF/B) using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Functional Antagonism Assay in Isolated Tissues

This assay will assess the functional antagonist activity (pA2) of the compounds by measuring their ability to inhibit agonist-induced smooth muscle contraction in isolated rat aorta. [10] Methodology:

  • Tissue Preparation: Isolate the thoracic aorta from a male Wistar rat and cut it into rings. Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5 g.

  • Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the α1-agonist phenylephrine.

  • Antagonist Incubation: Wash the tissues and incubate with a specific concentration of the test compound (or vehicle control) for 30 minutes.

  • Second Agonist Curve: In the presence of the antagonist, generate a second concentration-response curve for phenylephrine.

  • Data Analysis: Measure the rightward shift in the agonist concentration-response curve caused by the antagonist. Construct a Schild plot to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist EC50.

Conclusion

While the biological activity of 2-(2-Methoxyethoxy)benzenesulfonamide remains to be experimentally determined, a systematic comparison with structurally related compounds provides a strong rationale for investigating its potential as an α1-adrenergic receptor antagonist. The proposed experimental workflows, incorporating appropriate controls and established methodologies, offer a robust framework for elucidating its pharmacological profile. The insights gained from such studies will not only characterize a novel chemical entity but also contribute to the broader understanding of the structure-activity relationships within the versatile class of benzenesulfonamide derivatives.

References

  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC - NIH. (n.d.). Retrieved from [Link]

  • Full article: Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - Taylor & Francis. (n.d.). Retrieved from [Link]

  • About tamsulosin - NHS. (n.d.). Retrieved from [Link]

  • N-(2-Methoxyphenyl)benzenesulfonamide - PMC - NIH. (n.d.). Retrieved from [Link]

  • Tamsulosin - Wikipedia. (n.d.). Retrieved from [Link]

  • Tamsulosin (oral route) - Side effects & dosage - Mayo Clinic. (2025, December 31). Retrieved from [Link]

  • US20010014697A1 - Process for the preparation of 2-methoxyethoxy-benzenes and novel 2-methoxyethoxy-benzyl cyanides - Google Patents. (n.d.).
  • EP2366687A2 - Benzenesulfonamide derivatives and pharmaceutical composition thereof - Google Patents. (2011, September 21).
  • What is the mechanism of Tamsulosin Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - NIH. (n.d.). Retrieved from [Link]

  • α-Adrenoceptor Assays - PubMed. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization and Study Biological Activity of New Para- methoxy Benzene Sulfonamide Derivatives and some Amino Acid. (2019, September 14). Retrieved from [Link]

  • Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury - PubMed. (n.d.). Retrieved from [Link]

  • Pharmacology of tamsulosin: saturation-binding isotherms and competition analysis using cloned alpha 1-adrenergic receptor subtypes - PubMed. (n.d.). Retrieved from [Link]

  • (PDF) Pharmacology of tamsulosin: Saturation-binding isotherms and competition analysis using cloned α1-adrenergic receptor subtypes - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. (2023, April 23). Retrieved from [Link]

  • Recent progress in α1-adrenergic receptor research. (n.d.). Retrieved from [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC - NIH. (2019, September 18). Retrieved from [Link]

  • Analysis of the activity of alpha 1-adrenoceptor antagonists in rat aorta - PMC - NIH. (n.d.). Retrieved from [Link]

  • What is the mechanism of action (MOA) of Flomax (tamsulosin)? - Dr.Oracle. (2025, August 5). Retrieved from [Link]

  • (PDF) Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships - ResearchGate. (2025, December 5). Retrieved from [Link]

  • Off-label prescribing of tamsulosin: A nationwide retrospective study combining prescription and regulatory data | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Comparative Guide: Analytical Strategies for 2-(2-Methoxyethoxy)benzenesulfonamide Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Methoxyethoxy)benzenesulfonamide (CAS: 82031-33-2) is a critical intermediate in the synthesis of alpha-adrenergic antagonists, most notably Tamsulosin .[1] Its quantification is pivotal at two distinct stages of the pharmaceutical lifecycle: Process Control (ensuring reaction completion and purity) and Trace Analysis (cleaning validation and genotoxic impurity screening).

This guide compares the two dominant analytical methodologies: HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection) and LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry). While HPLC-UV serves as the robust workhorse for raw material release, LC-MS/MS provides the requisite sensitivity for safety compliance.

Physicochemical Profile

Understanding the molecule is the first step in method design.

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 231.27 g/mol [2]

  • pKa: ~10.1 (Sulfonamide group)

  • Solubility: Soluble in Methanol, Acetonitrile, Chloroform; sparingly soluble in water.

  • Chromatographic Behavior: The ortho-methoxyethoxy chain adds lipophilicity, making Reverse Phase Chromatography (RPC) the ideal separation mechanism.

Technique A: HPLC-UV (The Quality Control Standard)

Core Principle

HPLC-UV relies on the separation of analytes based on their partition coefficient between a non-polar stationary phase (C18) and a polar mobile phase. Detection is achieved via the absorption of UV light by the benzene ring system.

Strategic Fit
  • Best For: Raw material purity assay (>98%), reaction monitoring, and stability testing.

  • Limitation: Lack of specificity in complex matrices; insufficient sensitivity for trace analysis (<0.05%).

Optimized Protocol
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Expert Note: Acidic pH ensures the sulfonamide moiety remains neutral (protonated), preventing peak tailing caused by secondary interactions with silanols.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Aromatic

    
     transition).
    
Self-Validating System Suitability

To ensure trustworthiness, every run must meet these criteria:

  • Tailing Factor: < 1.5 (Indicates clean protonation control).

  • Resolution (Rs): > 2.0 between the main peak and the nearest impurity (likely the unreacted sulfonyl chloride precursor).

Technique B: LC-MS/MS (The Trace Analysis Specialist)

Core Principle

LC-MS/MS couples liquid chromatography with triple quadrupole mass spectrometry. It filters ions based on Mass-to-Charge ratio (


), fragmenting the parent ion to produce a unique "fingerprint" transition.
Strategic Fit
  • Best For: Cleaning validation (swab analysis), genotoxic impurity screening (GTIs), and pharmacokinetic (PK) studies.

  • Advantage: Unmatched sensitivity (ppb levels) and selectivity in dirty matrices (e.g., plasma, wastewater).

Optimized Protocol
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
    • Mechanism:[3][4][5][6][7] The ether oxygens and the sulfonamide nitrogen are readily protonated.

  • Precursor Ion:

    
     232.1 (
    
    
    
    ).
  • Product Ions (MRM Transitions):

    • Quantifier:

      
       (Loss of sulfonamide group + ether cleavage).
      
    • Qualifier:

      
       (Benzene ring fragment).
      
  • Sample Preparation: Solid Phase Extraction (SPE) using HLB cartridges is recommended to remove protein/salt interferences before injection.

Comparative Analysis & Decision Matrix

The choice between HPLC-UV and LC-MS/MS is dictated by the Analytical Target Profile (ATP) .

Performance Data Comparison
ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) ~1 µg/mL (ppm)~1 ng/mL (ppb)
Linearity Range 10 - 1000 µg/mL1 - 1000 ng/mL
Selectivity Moderate (Co-elution risk)High (Mass filtration)
Matrix Tolerance Low (Requires clean samples)High (Handles plasma/swabs)
Cost per Sample Low ($)High (

$)
Operator Skill General AnalystSpecialist
Method Selection Flowchart

MethodSelection Start Start: Define Analytical Goal ConcCheck Target Concentration? Start->ConcCheck MatrixCheck Sample Matrix Complexity? ConcCheck->MatrixCheck Trace (<0.05%) HPLC Select HPLC-UV (Assay/Purity) ConcCheck->HPLC High (>0.1%) MatrixCheck->HPLC Simple (Solvent/API) LCMS Select LC-MS/MS (Trace/Residue) MatrixCheck->LCMS Complex (Plasma/Swab)

Figure 1: Decision tree for selecting the appropriate analytical technique based on concentration and matrix complexity.

Experimental Workflow Visualization

The following diagram illustrates the critical path for the high-sensitivity LC-MS/MS workflow, emphasizing the sample preparation step which is often the source of error.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Raw Sample (Plasma/Swab) SPE SPE Extraction (HLB Cartridge) Sample->SPE Elute Elution (Methanol) SPE->Elute LC LC Separation (C18, Gradient) Elute->LC ESI ESI Source (Positive Mode) LC->ESI MS1 Q1 Filter (m/z 232.1) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Q3 Filter (m/z 135.0) CID->MS2 Data Quantification (Peak Area) MS2->Data

Figure 2: LC-MS/MS Workflow for trace quantification of 2-(2-Methoxyethoxy)benzenesulfonamide.

References

  • ICH Harmonised Tripartite Guideline. (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[3][4][8] Link

  • ChemicalBook. (n.d.). 2-(2-Methoxyethoxy)benzenesulfonamide Properties and Data.Link

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.Link

  • PubChem. (2025).[9][10] Compound Summary: Sulfonamide Derivatives. National Library of Medicine. Link

Sources

A Senior Application Scientist's Guide to the Metabolic Stability of Benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug candidate from the laboratory to the clinic, its pharmacokinetic profile is a primary determinant of success or failure. A crucial component of this profile is metabolic stability, which describes the susceptibility of a compound to biotransformation by metabolic enzymes.[1][2] Compounds that are rapidly metabolized often exhibit poor bioavailability and short half-lives, necessitating frequent or higher doses that can lead to undesirable side effects.[3] Consequently, early assessment and optimization of metabolic stability are paramount in modern drug discovery.[2][4]

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, featured in a wide array of therapeutics from diuretics and antidiabetic agents to anti-inflammatory drugs and protein kinase inhibitors.[5][6] Its prevalence is due to its synthetic tractability and its ability to act as a versatile hydrogen bond donor and acceptor, enabling potent interactions with biological targets. However, like any privileged scaffold, its derivatives are subject to metabolic breakdown. Understanding and predicting these metabolic pathways is key to designing more robust and effective drug candidates.

This guide provides a comparative study of the metabolic stability of various benzenesulfonamide derivatives. We will explore the primary metabolic pathways, present detailed experimental protocols for assessing stability, and analyze structure-metabolism relationships (SMRs) using supporting data to inform rational drug design.

Common Metabolic Pathways for Benzenesulfonamide Derivatives

The metabolism of xenobiotics, including benzenesulfonamide-based drugs, is broadly categorized into Phase I and Phase II reactions. The liver is the principal site for these transformations.[3][7]

Phase I Metabolism: These reactions introduce or expose functional groups (e.g., -OH, -NH2, -SH) on the parent molecule, typically making it more polar. The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in liver microsomes, are the main drivers of Phase I metabolism.[8][9][10] For benzenesulfonamide derivatives, common Phase I reactions include:

  • Aromatic Hydroxylation: Addition of a hydroxyl group to the benzene ring.

  • Aliphatic Hydroxylation: Oxidation of alkyl substituents attached to the sulfonamide nitrogen or the aromatic ring.

  • N-dealkylation: Removal of alkyl groups from the sulfonamide nitrogen.[11]

  • Oxidative Deamination: Removal of an amino group.

Phase II Metabolism: In these reactions, the modified compounds from Phase I (or parent drugs already possessing suitable functional groups) are conjugated with endogenous molecules. This process further increases water solubility and facilitates excretion. Key Phase II enzymes, found in the cytosol, include UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[4]

The interplay between Phase I and Phase II pathways determines the overall clearance rate of a drug. In vitro systems like liver microsomes primarily assess Phase I metabolism, while intact hepatocytes contain the full complement of both Phase I and Phase II enzymes, offering a more comprehensive picture.[3][12][13]

Metabolic_Pathways Parent Benzenesulfonamide Derivative Phase1_Metabolite Phase I Metabolite (e.g., Hydroxylated) Parent->Phase1_Metabolite  Phase I (CYP450)  Oxidation, Dealkylation Phase2_Metabolite Phase II Conjugate (e.g., Glucuronide) Parent->Phase2_Metabolite Direct Phase II Phase1_Metabolite->Phase2_Metabolite  Phase II (UGTs, SULTs)  Conjugation Excretion Excretion Phase2_Metabolite->Excretion

Caption: General metabolic pathways for benzenesulfonamide derivatives.

Comparative Analysis of Metabolic Stability

The metabolic fate of a benzenesulfonamide derivative is highly dependent on its specific substitution pattern. Strategic chemical modifications can block metabolic "hotspots" or replace labile moieties to enhance stability. The following table summarizes experimental data from published studies, comparing the metabolic stability of different derivatives.

Compound/DerivativeKey Structural FeatureAssay SystemIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint)Key FindingReference
Derivative 1 Ethyl esterMouse Liver Microsomes0.70-The ethyl ester is a significant metabolic liability, likely due to hydrolysis.[11]
Derivative 2 Oxetane (bioisostere for ester)Mouse Liver Microsomes27.1-Replacing the ester with a more stable oxetane ring dramatically increased the half-life.[11]
Derivative 3 Unsubstituted aromatic ringRat Liver Microsomes< 0.01% remainingHighThe unsubstituted ring is susceptible to rapid metabolism.[14]
ABT-639 Fluoro- and Chloro-substituents on aromatic ringRat Liver Microsomes81-95% remaining0.55 L/h/kg (in vivo)Halogenation of the central aromatic ring significantly improved metabolic stability and pharmacokinetic profile.[14]
N-Butylbenzenesulfonamide (NBBS) N-butyl groupHuman Hepatocytes> 300 (No discernible clearance)-NBBS is cleared much more slowly in human hepatocytes compared to rodent systems.[15]
Compound 53 Diethyl-sulfonamideHuman Liver Microsomes1.7HighMetabolite ID showed de-ethylation was the major metabolic pathway.[11]

Data presented is for comparative purposes and extracted from the referenced literature. Assay conditions may vary between studies.

Experimental Protocols for Assessing Metabolic Stability

To generate the comparative data shown above, standardized in vitro assays are essential. These protocols represent self-validating systems by including appropriate controls (e.g., minus-cofactor, positive control compounds) to ensure the metabolic machinery is active and the results are reliable.

Liver Microsomal Stability Assay

This assay is a workhorse in early drug discovery for evaluating Phase I metabolism.[3] Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes.[4][16] The stability of a test compound is assessed by monitoring its disappearance over time in the presence of microsomes and the essential cofactor, NADPH.[16]

Causality Behind Experimental Choices:

  • NADPH Regenerating System: CYPs require NADPH as a cofactor for their catalytic cycle. Since NADPH is consumed, a regenerating system is often used to ensure its concentration is not rate-limiting throughout the incubation.[17]

  • Quenching with Cold Acetonitrile: The reaction is stopped abruptly by adding an ice-cold organic solvent like acetonitrile. This simultaneously precipitates the microsomal proteins (halting enzymatic activity) and extracts the test compound and its metabolites into the supernatant for analysis.[13][17]

  • LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry is the gold standard for analysis due to its high sensitivity, selectivity, and throughput, allowing for precise quantification of the parent compound.[18]

Microsomal_Workflow cluster_prep Preparation cluster_inc Incubation (37°C) cluster_analysis Analysis P1 Thaw & Dilute Liver Microsomes I1 Pre-warm Microsomes & Test Compound P1->I1 P2 Prepare Test Compound Solution P2->I1 P3 Prepare NADPH Regenerating System I2 Initiate Reaction by adding NADPH P3->I2 I1->I2 I3 Sample at Time Points (0, 5, 15, 30, 45 min) I2->I3 A1 Quench Reaction (Cold Acetonitrile + IS) I3->A1 A2 Centrifuge to Pellet Protein A1->A2 A3 Analyze Supernatant by LC-MS/MS A2->A3 A4 Calculate t½ and CLint A3->A4

Caption: Experimental workflow for a liver microsomal stability assay.

Step-by-Step Protocol:

  • Preparation: Thaw pooled liver microsomes (e.g., human, rat) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).[16][19] Prepare the test compound in a solution, ensuring the final organic solvent (e.g., DMSO) concentration is low (<0.5%) to avoid enzyme inhibition.[16]

  • Reaction Initiation: In a 96-well plate, combine the microsomal solution with the test compound (final concentration typically 1 µM).[16] Pre-incubate the plate at 37°C for 5-10 minutes.[17]

  • Incubation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution.[19]

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in specific wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (IS).[16]

  • Sample Processing: Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 x g) for 10 minutes to pellet the precipitated proteins.[17]

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area of the test compound relative to the internal standard at each time point.

  • Data Interpretation: Plot the natural log of the percent remaining parent compound versus time. The slope of this line is used to calculate the half-life (t½ = -0.693/slope), which can then be used to determine the intrinsic clearance (CLint).[19]

Hepatocyte Stability Assay

This assay uses intact liver cells (fresh or cryopreserved) and is considered a more physiologically relevant model because it includes the full complement of Phase I and Phase II metabolic enzymes and cofactors.[3][12][13] It also accounts for compound uptake into the cell, providing a more comprehensive assessment of hepatic clearance.[13]

Causality Behind Experimental Choices:

  • Suspension of Hepatocytes: Using hepatocytes in suspension ensures a homogenous mixture and equal access of the cells to the test compound.[13]

  • CO2 Incubator: An incubator with a controlled CO2 atmosphere is required to maintain the physiological pH of the cell culture medium and ensure cell viability during the experiment.[7]

  • Positive Controls: Including compounds with known high and low turnover rates (e.g., Verapamil, Umbelliferone) validates the metabolic competency of the specific batch of hepatocytes used.[13]

Hepatocyte_Workflow cluster_prep Preparation cluster_inc Incubation (37°C, 5% CO2) cluster_analysis Analysis P1 Thaw & Prepare Hepatocyte Suspension (e.g., 0.5x10^6 cells/mL) I1 Add Test Compound to Hepatocyte Suspension P1->I1 P2 Prepare Test Compound in Medium P2->I1 I2 Incubate on Orbital Shaker I1->I2 I3 Sample at Time Points (0, 15, 30, 60, 120 min) I2->I3 A1 Quench Reaction (Cold Acetonitrile + IS) I3->A1 A2 Centrifuge to Pellet Debris A1->A2 A3 Analyze Supernatant by LC-MS/MS A2->A3 A4 Calculate t½ and CLint A3->A4

Sources

Safety Operating Guide

2-(2-Methoxyethoxy)benzenesulfonamide proper disposal procedures

[1][2]

Executive Summary & Operational Context

2-(2-Methoxyethoxy)benzenesulfonamide (CAS: 82031-33-2) is a functionalized sulfonamide derivative frequently employed as a synthetic intermediate in medicinal chemistry and drug discovery.[1][2][3][4] Its structure combines a sulfonamide moiety—common in bioactive agents—with a glycol ether side chain.[1]

Proper disposal of this compound is critical not only for regulatory compliance (RCRA/EPA) but also for environmental stewardship.[1] Sulfonamide derivatives can exhibit biological activity that persists in water systems if not destroyed via high-temperature incineration.[1] Furthermore, the glycol ether motif suggests potential reproductive toxicity risks, necessitating strict containment protocols.

This guide provides a self-validating workflow for the safe segregation, packaging, and disposal of 2-(2-Methoxyethoxy)benzenesulfonamide, designed for researchers and lab managers.[1][2]

Chemical Profile & Hazard Assessment

Before initiating disposal, the waste generator must characterize the material to ensure correct waste stream selection.[1]

PropertyDataOperational Implication
CAS Number 82031-33-2Unique identifier for waste profiles.[2]
Formula C₉H₁₃NO₄SContains Nitrogen & Sulfur; generates NOx/SOx upon combustion.[1][2]
Physical State Solid (Off-white powder)Disposed of via Solid Waste streams (unless dissolved).[1][2]
Key Hazards Irritant (H315, H319); Potential ReprotoxinRequires standard PPE + consideration as "High Hazard" if dust is generated.[2]
Reactivity Stable; Incompatible with strong oxidizersSegregation: Do not store with nitric acid or peroxides.[1][2]

Critical Safety Note: Due to the 2-methoxyethoxy side chain, this compound shares structural similarities with glycol ethers known to be reproductive toxins (e.g., 2-methoxyethanol).[1] Treat as a potential reproductive hazard.

Waste Stream Classification Logic

Correct classification prevents dangerous cross-reactions in the waste drum and ensures the incineration facility uses the correct scrubber protocols.[1]

Decision Logic:
  • Is it Halogenated? No (Formula contains C, H, N, O, S only).

  • Is it Liquid or Solid?

    • Scenario A (Pure Compound): Solid Organic Waste.[1]

    • Scenario B (Dissolved in Solvent): Stream is determined by the solvent.[1]

      • Example: Dissolved in DMSO

        
         Non-Halogenated Liquid Waste.[1]
        
      • Example: Dissolved in Dichloromethane (DCM)

        
         Halogenated Liquid Waste.[1]
        
Waste Segregation Visualization

The following diagram illustrates the decision matrix for categorizing this specific chemical.

Waste_SegregationStartWaste Generation:2-(2-Methoxyethoxy)benzenesulfonamideState_CheckPhysical State?Start->State_CheckSolidSOLID (Powder/Crystals)State_Check->SolidLiquidLIQUID (Solution)State_Check->LiquidStream_ASTREAM: Solid Organic Waste(Non-Halogenated)Solid->Stream_APack in wide-mouth jarSolvent_CheckSolvent Type?Liquid->Solvent_CheckHalo_SolventHalogenated Solvent(e.g., DCM, Chloroform)Solvent_Check->Halo_SolventNonHalo_SolventNon-Halogenated Solvent(e.g., MeOH, DMSO)Solvent_Check->NonHalo_SolventStream_BSTREAM: HalogenatedLiquid WasteHalo_Solvent->Stream_BStream_CSTREAM: Non-HalogenatedLiquid WasteNonHalo_Solvent->Stream_C

Figure 1: Decision matrix for assigning the correct waste stream based on physical state and solvent composition.[1][2][5]

Disposal Protocol (Step-by-Step)

Phase 1: Pre-Disposal Preparation

Objective: Secure the material to prevent exposure during transport to the Satellite Accumulation Area (SAA).[1]

  • PPE Donning: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.[1] If handling large quantities of dust (>50g), use a particulate respirator (N95) or work inside a fume hood.

  • Container Selection:

    • Solids: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid. Do not use bags alone as they can puncture.

    • Liquids: Use a standard solvent waste carboy (HDPE or glass) compatible with the solvent.[1]

  • Labeling:

    • Apply a hazardous waste tag immediately upon adding the first gram of waste.[1]

    • Required Fields:

      • Full Chemical Name: "2-(2-Methoxyethoxy)benzenesulfonamide" (No abbreviations/formulas).

      • Hazard Checkbox: "Toxic" and "Irritant".[1]

Phase 2: Satellite Accumulation

Objective: Store waste safely until pickup.

  • Segregation: Place the container in secondary containment (tray) separate from oxidizers (e.g., nitric acid, permanganates).

  • Closure: Keep the container tightly closed at all times except when adding waste. Funnels must be removed immediately after use.[1]

  • Time Limit: Ensure the container is moved to the central accumulation area within the timeframe mandated by local regulations (typically <90 days or when full).

Phase 3: Final Disposal (Destruction)

Objective: Permanent destruction of the chemical structure.[1]

  • Method: High-Temperature Incineration.[1]

  • Mechanism: The waste is injected into a kiln operating >1000°C.[1]

    • Carbon/Hydrogen

      
       CO₂ + H₂O.[1]
      
    • Sulfur

      
       SO₂ (Captured by alkaline scrubbers to form gypsum).[1]
      
    • Nitrogen

      
       NOx (Treated with selective catalytic reduction).[1]
      
  • Why this matters: Incineration is the only method that guarantees the destruction of the bioactive sulfonamide pharmacophore, preventing it from entering the water table where it could contribute to antibiotic resistance or aquatic toxicity.

Emergency Spill Response

In the event of a spill, immediate action is required to contain the material and minimize exposure.[1][6]

Spill_ResponseSpill_StartSpill DetectedAssessAssess Volume & Hazard(Is it safe to clean?)Spill_Start->AssessEvacuateEVACUATE LABCall EHS/EmergencyAssess->EvacuateLarge/UnsafePPE_UpDon PPE:Gloves, Goggles, Lab Coat, N95Assess->PPE_UpSmall/ManageableContainContainment:Cover with wet paper towels(Prevents dust)PPE_Up->ContainCollectCollection:Scoop into hazardous waste bagContain->CollectCleanDecontamination:Wipe surface with soap & waterRepeat 2xCollect->CleanDisposeDisposal:Label as Hazardous Waste(Debris + Chemical)Clean->Dispose

Figure 2: Operational workflow for managing minor laboratory spills of solid sulfonamides.

Spill Cleanup Protocol:

  • Dampen: If the spill is dry powder, gently cover with paper towels dampened with water or a compatible solvent (like ethanol) to prevent dust generation.[1] Do not dry sweep.

  • Scoop: Use a plastic scoop or dustpan dedicated to chemical waste.[1]

  • Wipe: Clean the area with soap and water.[1][4][6][7][8] The sulfonamide is moderately soluble in organic solvents; a final wipe with ethanol ensures residue removal.[1]

  • Dispose: All paper towels, gloves, and scoop debris must go into the Solid Hazardous Waste stream, not the regular trash.

Regulatory Compliance & Codes

  • RCRA (USA): While 2-(2-Methoxyethoxy)benzenesulfonamide is not explicitly P- or U-listed, it should be managed as a Non-Listed Hazardous Waste based on its toxicity profile.[1][2]

  • EPA Waste Code: If the waste exhibits toxicity characteristics (rare for this specific solid unless mixed), use D000 (Not Listed) or the code for the solvent it is dissolved in (e.g., F003 for non-halogenated ignitable solvents).

  • Best Practice: Always tag as "Hazardous Waste - Toxic" regardless of the specific RCRA exemption status for small quantity generators.[1]

References

  • PubChem. (2024).[1] Compound Summary: Benzenesulfonamide derivatives. National Library of Medicine.[1][9] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved from [Link]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link][10]

Personal protective equipment for handling 2-(2-Methoxyethoxy)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Compound: 2-(2-Methoxyethoxy)benzenesulfonamide CAS Number: 82031-33-2 Molecular Formula: C₉H₁₃NO₄S Physical State: Solid (White to off-white powder)[1]

As a Senior Application Scientist, I advise treating this compound not just as a standard organic solid, but as a dual-hazard vector. You are managing the acute irritant properties of a sulfonamide (a known sensitizing class) combined with a glycol ether side chain (2-methoxyethoxy).[1] While the specific Safety Data Sheet (SDS) for this intermediate often lists standard irritant codes, the structural moiety implies potential metabolic risks similar to glycol ethers (reproductive toxicity).

The Golden Rule: Handle this substance as if it possesses the cumulative sensitization risks of sulfonamides and the permeation characteristics of glycol ethers.

Risk Assessment & Hazard Identification

Do not rely solely on the generic H-codes. The table below synthesizes reported GHS data with structural alerts relevant to drug development workflows.

Hazard CategoryGHS CodeDescriptionSenior Scientist Insight
Acute Toxicity H302 Harmful if swallowed.[1]High bioavailability is common in this class.[1] Ingestion risk is primarily from hand-to-mouth transfer via contaminated gloves.[1]
Skin/Eye Irritation H315 / H319 Causes skin/serious eye irritation.Sulfonamides are notorious sensitizers .[1] Repeated minor exposures can lead to severe allergic dermatitis (Stevens-Johnson Syndrome is the extreme, though rare, endpoint).[1]
Respiratory H335 May cause respiratory irritation.The powder is light and electrostatic. It drifts easily outside of containment, posing an inhalation risk.
Structural Alert N/AMethoxyethoxy moietyThis side chain is structurally related to 2-methoxyethanol (a known reproductive toxin).[1] While the parent molecule is stable, metabolic cleavage or synthesis impurities could present reproductive hazards. Handle with Repro-Tox precautions.

Personal Protective Equipment (PPE) Protocol

The following PPE configuration is designed to create a self-validating barrier system.

A. Respiratory Protection (The Primary Barrier)
  • Primary Control: All weighing and manipulation of the dry powder must occur inside a certified Chemical Fume Hood or a Powder Containment Balance Enclosure.

  • Secondary Control (If hood work is impossible): A half-face respirator with P100 particulate filters (magenta cartridges) and organic vapor relief.[1]

    • Why? N95s are insufficient for organic vapors that may off-gas if the compound is dissolved in solvents like DMF or DMSO.[1]

B. Dermal Protection (The "Double-Shell" Technique)

Sulfonamides can permeate standard nitrile quickly when in solution.[1]

  • Inner Glove: 4 mil Nitrile (High dexterity).[1]

  • Outer Glove: 5-8 mil Nitrile (Extended cuff).[1]

  • Protocol:

    • Don inner gloves.[1]

    • Tape the inner glove cuff to your lab coat sleeve (optional but recommended for high-quantity handling).[1]

    • Don outer gloves.[1]

    • Change Frequency: Immediately upon splash, or every 60 minutes of active handling.

    • Causality: The "methoxyethoxy" ether chain increases the compound's polarity, potentially aiding permeation through rubber. Double gloving creates a breakthrough buffer.[1]

C. Ocular Protection[3]
  • Requirement: Chemical Splash Goggles (indirect venting).[1]

  • Contraindication: Do not rely on safety glasses. Powder drift can bypass the sides of glasses.

Operational Workflow & Engineering Controls

The following diagram outlines the safe lifecycle of the compound in the laboratory, emphasizing containment points.

SafetyWorkflow cluster_Containment Primary Containment Zone (Fume Hood) Start Storage (Cool, Dry, Sealed) Weighing Weighing (Static Control + Balance Enclosure) Start->Weighing Transfer in secondary container Solubilization Solubilization (Add Solvent: DMSO/DMF) Weighing->Solubilization Dissolve immediately to reduce dust Spill Emergency: Spill (HEPA Vac + Wet Wipe) Weighing->Spill Powder drift/Spill Reaction Reaction Setup (Closed Vessel) Solubilization->Reaction Waste Disposal (Solid/Liquid Hazardous Waste) Reaction->Waste Quenched reaction mix Spill->Waste Debris cleanup

Figure 1: Operational workflow emphasizing the containment of the dry powder phase to prevent respiratory sensitization.

Detailed Operational Steps
  • Static Control (Critical):

    • Sulfonamide powders are often electrostatic.[1] Use an ionizing fan or an antistatic gun inside the weigh station before opening the vial. This prevents the powder from "jumping" onto your gloves or the balance pan.

  • Solubilization Strategy:

    • Add the solvent (e.g., DMSO, Methanol) to the reaction vessel before adding the powder if possible, or add the powder to the vessel and immediately cover with solvent.

    • Why? Wetting the powder eliminates the inhalation hazard instantly.

  • Decontamination:

    • Wipe down the balance area with a 10% soap/water solution followed by 70% ethanol.[1]

    • Note: Do not use bleach (sodium hypochlorite) initially, as it can react aggressively with some amine/amide precursors if present in bulk.

Emergency Procedures

Accidental Release (Spill)[1]
  • Evacuate the immediate area if the spill is outside the hood and >5 grams.

  • PPE Upgrade: Don a Tyvek suit and P100 respirator.[1]

  • Cleanup:

    • Do not sweep (creates dust).[1]

    • Cover with a wet paper towel (solvent-soaked or water) to dampen the powder.[1]

    • Scoop the damp mass into a hazardous waste container.

    • Wash the surface with detergent and water.

Exposure Response[3][4][5]
  • Skin Contact: Wash with soap and copious water for 15 minutes.[1][2] Do not use alcohol to wash skin; it increases dermal absorption of the sulfonamide.

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately—sulfonamides can cause corneal damage.[1]

Disposal & Environmental Compliance

This compound must not enter the water supply due to its potential biological activity (antibacterial/enzyme inhibition).

  • Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in Hazardous Solid Waste (incineration recommended).

  • Liquid Waste: Collect all reaction mixtures in Organic Solvent Waste streams.[1]

  • Labeling: Clearly label waste tags with "Sulfonamide Derivative – Potential Sensitizer."[1]

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CAS 82031-33-2. Retrieved January 30, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: 2-methoxyethanol (Reprotoxic 1B classification reference for moiety analysis).[1] Retrieved January 30, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methoxyethoxy)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2-(2-Methoxyethoxy)benzenesulfonamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.